3-Fluorophthalic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluorophthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCQSMSCEJBIRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60935884 | |
| Record name | 3-Fluorobenzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1583-67-1 | |
| Record name | 3-Fluorophthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1583-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1583-67-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Fluorobenzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluorophthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-FLUOROPHTHALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N469ZY8M2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Strategic Role of Fluorine in Aromatic Carboxylic Acids
An In-depth Technical Guide to the Chemical Properties and Applications of 3-Fluorophthalic Acid
In the landscape of modern drug discovery and materials science, the selective incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—impart profound changes to a molecule's physicochemical and biological profile. This compound (CAS No. 1583-67-1) exemplifies this principle. It is not merely a substituted phthalic acid; it is a versatile building block whose strategic fluorine placement offers researchers a powerful tool for modulating acidity, lipophilicity, metabolic stability, and intermolecular interactions. This guide provides an in-depth exploration of the core chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for scientists engaged in advanced chemical research.
Physicochemical and Structural Characteristics
This compound is a white to light yellow crystalline powder.[1] The presence of the fluorine atom ortho to one carboxylic acid group and meta to the other, along with the two adjacent carboxylic acid groups, creates a unique electronic and steric environment that governs its physical properties and reactivity.
Core Properties
A summary of the fundamental physicochemical properties of this compound is presented below. It is important to note that reported melting points vary, which is common for dicarboxylic acids and can be attributed to different crystalline forms, purity levels, or measurement techniques.
| Property | Value | Source(s) |
| CAS Number | 1583-67-1 | [1][2][3] |
| Molecular Formula | C₈H₅FO₄ | [2][3][4] |
| Molecular Weight | 184.12 g/mol | [2][5] |
| Appearance | White to light yellow powder/crystal | [1][5] |
| Melting Point | 158-161 °C; 175-177 °C | [5] |
| Boiling Point | 367.9 ± 27.0 °C (Predicted) | [5] |
| Solubility | Soluble in water and methanol | [1][5] |
| pKa₁ (Predicted) | 2.32 ± 0.10 | [5] |
| pKa₂ | Not explicitly found, but expected to be higher than pKa₁ (cf. Phthalic acid pKa₂ = 5.51[6]) |
The predicted pKa₁ of 2.32 is significantly lower than that of the parent phthalic acid (pKa₁ = 2.89)[6]. This increased acidity is a direct consequence of the strong electron-withdrawing inductive effect of the adjacent fluorine atom, which stabilizes the conjugate base formed upon deprotonation of the C1 carboxyl group.
Synthesis and Manufacturing
The accessibility of this compound is crucial for its use in research and development. A common and efficient synthesis route starts from the readily available and inexpensive 3-nitrophthalic acid.[7] This method avoids harsh conditions and controlled substances like acetic anhydride, making it suitable for larger-scale production.
Synthetic Workflow from 3-Nitrophthalic Acid
The process involves a sequence of dehydration, nucleophilic aromatic substitution (fluorination), and purification. The choice of acetyl chloride as a dehydrating agent is a key process improvement, as it is less controlled than acetic anhydride and simplifies post-reaction work-up.[7]
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative synthesis adapted from established methods.[7]
Step 1: Dehydration of 3-Nitrophthalic Acid
-
Dissolve 3-nitrophthalic acid in a suitable solvent.
-
Add acetyl chloride as the dehydrating agent. The acetyl chloride reacts with the carboxylic acids to form the anhydride and volatile by-products.
-
Causality: This step is crucial because the subsequent fluorination reaction proceeds more efficiently on the anhydride intermediate. Using acetyl chloride avoids the formation of acetic acid as a by-product, which would occur with acetic anhydride and complicate purification.[7]
-
-
Heat the mixture under reflux until the reaction is complete, monitoring by a suitable method (e.g., TLC or IR spectroscopy to observe the disappearance of O-H bands).
-
Remove the solvent and excess acetyl chloride under reduced pressure to yield crude 3-nitrophthalic anhydride.
Step 2: Fluorination
-
To the crude anhydride, add potassium fluoride (KF) and a high-boiling point polar aprotic solvent like sulfolane.
-
Heat the mixture to induce the nucleophilic aromatic substitution, where the fluoride ion displaces the nitro group. The nitro group is an excellent leaving group, activated by the electron-withdrawing anhydride functionality.
-
Monitor the reaction for the consumption of the starting material.
Step 3: Work-up and Purification
-
After cooling, add thionyl chloride to the reaction mixture.
-
Causality: This step is designed to react with and remove certain by-products generated during the fluorination process, simplifying the final purification.[7]
-
-
Hydrolyze the resulting 3-fluorophthalic anhydride back to the diacid by carefully adding water.
-
Adjust the pH of the solution. This allows for the effective separation of the product from the high-boiling sulfolane solvent.[7]
-
Extract the aqueous layer with a suitable organic solvent.
-
Dry the organic extracts, filter, and evaporate the solvent to yield the target compound, this compound. Further purification can be achieved by recrystallization.
Reactivity and Applications
The reactivity of this compound is dictated by the interplay between its two carboxylic acid groups and the aromatic fluorine substituent.
Core Reactivity
Caption: Reactivity profile of this compound.
-
Anhydride Formation: Like phthalic acid, this compound readily undergoes intramolecular dehydration upon heating or treatment with reagents like acetic anhydride to form 3-fluorophthalic anhydride.[8] This anhydride is a key intermediate for further functionalization.
-
Esterification: Both carboxylic acid groups can be esterified under standard Fischer esterification conditions (alcohol, acid catalyst).
-
Amide Formation: The highly reactive 3-fluorophthalic anhydride serves as a precursor for synthesizing substituted benzamides, which have shown potential as neuroleptic agents.[8] This pathway is of significant interest to drug development professionals.
-
Electrophilic Aromatic Substitution: The fluorine atom and the two carboxyl groups are deactivating and direct incoming electrophiles. The overall electron-poor nature of the ring makes electrophilic substitution challenging.
Applications in Drug Development and Materials Science
-
Pharmaceutical Scaffolding: The this compound motif is a valuable building block in medicinal chemistry. Its anhydride can be used to synthesize complex molecules, including potential neuroleptics.[8] The fluorine atom can enhance binding affinity to target proteins through hydrogen bonding or dipole interactions and can block sites of metabolism, improving a drug's pharmacokinetic profile.
-
Metal-Organic Frameworks (MOFs): As a dicarboxylic acid, it serves as an organic linker molecule for the construction of MOFs. The fluorine atom can tune the pore size and electronic properties of the resulting framework, making it useful for applications in gas storage, separation, and catalysis.
-
Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers. The incorporation of fluorine can enhance thermal stability, chemical resistance, and modify the optical properties of the resulting materials.
Spectral Characterization
Accurate characterization is essential for verifying the identity and purity of this compound. The following data provides a reference for standard analytical techniques.
| Technique | Data and Interpretation | Source(s) |
| ¹³C NMR | (DMSO-d₆) Expected signals for 8 distinct carbons. The carbons directly bonded to fluorine and the carboxylic acid groups will show characteristic shifts and C-F coupling. | [2][9] |
| ¹H NMR | The aromatic region will show a complex multiplet pattern for the 3 aromatic protons, with coupling to each other and to the fluorine atom. The two acidic protons will appear as a broad singlet at high chemical shift (>10 ppm), which is exchangeable with D₂O. | [10][11] |
| Mass Spec. | (EI) Molecular Ion (M⁺) at m/z = 184. Other significant fragments arise from the loss of H₂O, CO, and COOH. | [2][4] |
| Infrared (IR) | Strong, broad O-H stretch from the carboxylic acid dimers (~3300-2500 cm⁻¹). Sharp, very strong C=O stretch (~1700 cm⁻¹). C-F stretch (~1250-1000 cm⁻¹). Aromatic C=C stretches (~1600-1450 cm⁻¹). | [3][12][13] |
Safety and Handling
This compound is classified as an irritant.[2]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]
-
Precautionary Measures: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[1]
Conclusion
This compound is a strategically important chemical entity whose value extends far beyond its basic structure. For the medicinal chemist, it offers a fluorinated scaffold to enhance drug properties. For the materials scientist, it provides a functionalized linker for creating advanced polymers and MOFs. Understanding its core chemical properties, reactivity, and synthetic pathways—as detailed in this guide—is essential for leveraging its full potential in research and development. The interplay of its dicarboxylic acid functionality and the unique electronic influence of the fluorine atom ensures that this compound will remain a relevant and powerful tool for scientific innovation.
References
- Yan Z. (2018). Method for synthesizing this compound. SciSpace.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- SpectraBase. (n.d.). This compound [13C NMR]. Wiley.
- Wikipedia. (n.d.). Phthalic acid. Wikipedia.
- Remko, M., & Polcin, J. (1975). Analysis of nuclear magnetic resonance spectra of phthalic acid and its diesters. Chemical Papers.
- LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts.
- University of Colorado Boulder. (n.d.). Table of IR Absorptions. Organic Chemistry at CU Boulder.
- Unknown. (n.d.). Supporting Information. Angewandte Chemie.
Sources
- 1. This compound | 1583-67-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. This compound | C8H5FO4 | CID 345381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound | 1583-67-1 [amp.chemicalbook.com]
- 6. Phthalic acid - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. 3-氟邻苯二甲酸酐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. spectrabase.com [spectrabase.com]
- 10. rsc.org [rsc.org]
- 11. chemicalpapers.com [chemicalpapers.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. IR Absorption Table [webspectra.chem.ucla.edu]
Introduction: A Versatile Fluorinated Building Block
An In-Depth Technical Guide to 3-Fluorophthalic Acid (CAS No. 1583-67-1)
This compound, identified by the CAS number 1583-67-1, is an aromatic dicarboxylic acid that has emerged as a crucial intermediate and building block in various fields of chemical synthesis.[1][2] Its structure, featuring a benzene ring substituted with two adjacent carboxylic acid groups and a fluorine atom, imparts a unique combination of reactivity and physicochemical properties. The presence of the electron-withdrawing fluorine atom significantly influences the electronic density of the aromatic ring, affecting the acidity of the carboxyl moieties and the molecule's overall reactivity profile.[2] This makes it a highly valuable and tunable component for creating complex molecular architectures.
This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, covering the core properties, synthesis, reactivity, applications, and safety protocols associated with this compound.
Core Physicochemical and Spectroscopic Properties
The distinct properties of this compound are fundamental to its application in targeted synthesis. It typically presents as a white to light yellow crystalline solid and is soluble in polar organic solvents like methanol.[1][3]
Physicochemical Data
The key physical and chemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1583-67-1 | [4] |
| Molecular Formula | C₈H₅FO₄ | [4][5] |
| Molecular Weight | 184.12 g/mol | [5] |
| Appearance | White to light yellow powder/crystal | [1][2][3] |
| Melting Point | 158-161 °C[6]; 175-177 °C[7][8] | [6][7][8] |
| Boiling Point (Predicted) | 367.9 ± 27.0 °C | [7][8] |
| pKa (Predicted) | 2.32 ± 0.10 | [8] |
| Solubility | Soluble in water and methanol.[3][8] | [3][8] |
Note: Variations in melting point can occur due to purity and measurement conditions.
Spectroscopic Profile
Spectroscopic data is critical for the structural confirmation and quality assessment of this compound.
| Spectroscopy Type | Key Features / Data Source |
| ¹H NMR | Data available from sources such as SpectraBase.[4] |
| ¹³C NMR | Data available from sources such as SpectraBase, typically run in DMSO-D₆.[9] |
| IR Spectroscopy | Data available from the NIST WebBook and other spectral databases.[4][10] |
| Mass Spectrometry | GC-MS data available from PubChem and the NIST WebBook.[4][10] |
Synthesis and Key Reactions
Understanding the synthesis and subsequent reactivity of this compound is essential for its effective use in research and development.
Synthesis Methodology: From 3-Nitrophthalic Acid
A common and efficient method for synthesizing this compound utilizes the readily available and inexpensive 3-nitrophthalic acid as a starting material.[11] This process involves a multi-step sequence that leverages a denitration-fluorination reaction. The causality behind the chosen reagents is key to the success of the synthesis.
Experimental Protocol: Synthesis of this compound [11]
-
Dehydration: The starting material, 3-nitrophthalic acid, is first dissolved and dehydrated. Acetyl chloride is employed as an effective dehydrating solvent.
-
Rationale: This step forms the cyclic anhydride. Using acetyl chloride avoids the use of the more controlled substance, acetic anhydride, and simplifies post-reaction workup by reducing byproducts like acetic acid.[11]
-
-
Fluorination: The dehydrated intermediate undergoes a denitration and fluorination reaction using potassium fluoride (KF).
-
Rationale: KF serves as the fluorine source in a nucleophilic aromatic substitution reaction, displacing the nitro group. This is a standard method for introducing fluorine into aromatic systems.
-
-
Purification: Following fluorination, thionyl chloride is added to the mixture.
-
Rationale: This step is crucial for removing byproducts generated during the fluorination process, thereby improving the purity of the final product.[11]
-
-
Isolation: The target compound, this compound, is isolated and purified. Adjusting the pH is a critical step to facilitate the separation of the product from high-boiling point solvents like sulfolane that may be used in the reaction.[11]
Caption: Workflow for the synthesis of this compound.
Core Reactivity and Transformations
The two carboxylic acid groups are the primary sites of reactivity, allowing for a range of useful chemical transformations.
2.2.1. Formation of 3-Fluorophthalic Anhydride
Like other phthalic acids, this compound can be readily converted to its corresponding anhydride, 3-Fluorophthalic anhydride (CAS No. 652-39-1). This is a pivotal transformation as the anhydride is often a more reactive and versatile intermediate for further synthesis.
Protocol: Preparation of Anhydride
This protocol is adapted from general procedures for phthalic anhydride synthesis, such as the dehydration of homophthalic acid using acetic anhydride.[12]
-
Mixing: Combine dry this compound with an excess of a dehydrating agent, such as acetic anhydride, in a round-bottomed flask equipped with a reflux condenser.
-
Heating: Heat the mixture to reflux for 1-2 hours to ensure complete conversion.
-
Isolation: Cool the reaction mixture to induce crystallization of the anhydride.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (e.g., glacial acetic acid or a non-polar solvent like hexane) to remove residual reagents, and dry thoroughly.
Caption: Conversion of this compound to its anhydride.
2.2.2. Esterification and Amidation
The carboxylic acid functional groups readily undergo esterification with alcohols or amidation with amines, typically under acidic conditions or after conversion to a more reactive acyl chloride. This reactivity is fundamental to its use as a monomer in polymer synthesis and as a scaffold in drug discovery.[2]
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable intermediate in several high-value applications.
Pharmaceutical and Agrochemical Synthesis
This compound and its anhydride are key intermediates in the synthesis of complex, biologically active molecules.[1][2]
-
Antipsychotic Medications: It serves as a pivotal reagent in the synthesis of drugs used to treat conditions like schizophrenia and bipolar disorder.[]
-
Antibacterial Agents: The compound is used in the preparation of third-generation quinolone antibacterial drugs.[7]
-
Neuroleptics: The derivative, 3-Fluorophthalic anhydride, is used to prepare substituted benzamides that have potential neuroleptic activity.
Materials Science and Polymer Chemistry
The introduction of fluorine into polymer backbones can enhance thermal stability, chemical resistance, and other material properties.
-
Specialty Polymers: As a dicarboxylic acid monomer, this compound can be used in the production of specialty polyesters and polyimides.[2]
-
Metal-Organic Frameworks (MOFs): It serves as an organic linker molecule for the synthesis of MOFs, which are materials with applications in gas storage, separation, and catalysis.[3]
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this compound due to its irritant nature.
Hazard Identification and GHS Classification
The compound is classified as an irritant. The globally harmonized system (GHS) classifications are summarized below.
| Hazard Class | GHS Code | Signal Word | Description | Source(s) |
| Skin Corrosion/Irritation (Category 2) | H315 | Warning | Causes skin irritation | [4] |
| Serious Eye Damage/Irritation (Category 2) | H319 | Warning | Causes serious eye irritation | [4] |
| Specific Target Organ Toxicity (STOT) - Single Exposure (Category 3), Respiratory Tract Irritation | H335 | Warning | May cause respiratory irritation | [4] |
Recommended Handling and Personal Protective Equipment (PPE)
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust.[14][15]
-
Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA (29 CFR 1910.133) or European Standard EN166.[14][15]
-
Skin Protection: Wear suitable protective gloves and clothing to prevent skin contact.[14][15]
-
Respiratory Protection: If ventilation is inadequate, follow OSHA respirator regulations (29 CFR 1910.134) and use an appropriate dust mask or respirator.[14]
-
Hygiene: Wash hands thoroughly after handling.[15] Do not eat, drink, or smoke in the work area.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][15]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[14][15]
-
Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[14][15]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[14][15]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[14] Recommended storage temperature is between 2-30°C.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
References
- Yan Z. (2018). Method for synthesizing this compound. CN108947690A. [Link]
- Cole-Parmer. Material Safety Data Sheet - 3-Fluorophthalic anhydride. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 345381, this compound. [Link]
- Alachem Co., Ltd. 1583-67-1 | this compound. [Link]
- ChemBK.
- NIST. This compound - NIST WebBook. [Link]
- Wiley-VCH GmbH. This compound - SpectraBase. [Link]
- CAS. 3-Fluorophthalic anhydride - CAS Common Chemistry. [Link]
- Organic Syntheses. Homophthalic acid and anhydride. [Link]
Sources
- 1. CAS 1583-67-1: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 1583-67-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. This compound | C8H5FO4 | CID 345381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1583-67-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 6. This compound for synthesis 1583-67-1 [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. This compound | 1583-67-1 [amp.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. This compound [webbook.nist.gov]
- 11. scispace.com [scispace.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to 3-Fluorophthalic Acid: A Key Building Block for Scientific Innovation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Fluorinated Moiety
3-Fluorophthalic acid, with the IUPAC name 3-Fluoro-1,2-benzenedicarboxylic acid , is an aromatic dicarboxylic acid that has garnered significant interest in various scientific fields, particularly in medicinal chemistry and materials science.[1][2] Its strategic incorporation of a fluorine atom onto the phthalic acid scaffold imparts unique physicochemical properties, making it a valuable building block in the synthesis of complex molecules with tailored functionalities.[3] This guide provides a comprehensive overview of this compound, encompassing its nomenclature, synthesis, chemical properties, and applications, with a special focus on its role in drug discovery and development.
Nomenclature and Identification
A clear understanding of a compound's nomenclature is fundamental for accurate scientific communication. This section details the IUPAC name, synonyms, and key identifiers for this compound.
IUPAC Name and Synonyms
The systematic and preferred IUPAC name for this compound is 3-Fluoro-1,2-benzenedicarboxylic acid .[1][2] However, it is commonly referred to by its trivial name, This compound .[1] Researchers may also encounter a variety of other synonyms in literature and chemical databases.
Table 1: IUPAC Name and Common Synonyms
| Type | Name |
| Preferred IUPAC Name | 3-Fluoro-1,2-benzenedicarboxylic acid[1][2] |
| Common Name | This compound[1] |
| Other Synonyms | 3-fluorobenzene-1,2-dicarboxylic acid, Phthalic acid, 3-fluoro-[1] |
Chemical Identifiers
For unambiguous identification, a set of unique identifiers is assigned to each chemical substance.
Table 2: Key Chemical Identifiers
| Identifier | Value |
| CAS Number | 1583-67-1[1][2] |
| EC Number | 216-433-5[1] |
| PubChem CID | 345381[1] |
| MDL Number | MFCD00039524 |
| InChIKey | BBCQSMSCEJBIRD-UHFFFAOYSA-N[2] |
Synthesis of this compound: A Look into Methodologies
The synthesis of this compound is a critical aspect for its application in research and development. The most prominently documented method involves the fluorodenitration of 3-nitrophthalic acid.
Primary Synthetic Route: Fluorodenitration of 3-Nitrophthalic Acid
A common and practical approach for the synthesis of this compound is through the displacement of a nitro group from 3-nitrophthalic acid with a fluoride ion.[4] This method is advantageous due to the availability and relative low cost of the starting material, 3-nitrophthalic acid.[4]
The process generally involves the following key steps:
-
Dehydration of 3-Nitrophthalic Acid: The starting material, 3-nitrophthalic acid, is first dehydrated. A patent describes the use of acetyl chloride as a dehydrating agent, which offers a milder alternative to acetic anhydride.[4]
-
Fluorodenitration: Following dehydration, the intermediate is subjected to a fluorination reaction using a fluoride source, such as potassium fluoride. This step displaces the nitro group with a fluorine atom.[4]
-
Work-up and Purification: The reaction mixture is then treated to remove by-products. Thionyl chloride may be added to eliminate by-products from the fluorination step. The pH of the solution is adjusted to facilitate the separation of the product from the solvent. The final product, this compound, is then obtained after purification.[4]
Caption: Synthetic pathway from 3-nitrophthalic acid to this compound.
Physicochemical and Spectroscopic Properties
Understanding the intrinsic properties of this compound is crucial for its handling, characterization, and application in synthetic chemistry.
Table 3: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅FO₄ | [2] |
| Molecular Weight | 184.12 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 158-161 °C | |
| Assay | ≥99.0% (acidimetric) |
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. Key spectroscopic information is available from various databases.
-
Infrared (IR) Spectrum: The IR spectrum of this compound is available in the NIST WebBook.[2]
-
Mass Spectrum: The electron ionization mass spectrum can also be found in the NIST WebBook.[2]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectrum: The chemical shifts from the ¹³C NMR spectrum are accessible through PubChem.[1]
The Role of this compound in Drug Discovery and Development
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance various pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This compound serves as a versatile scaffold for the synthesis of novel therapeutic agents.
While direct applications of this compound as a drug are not documented, its derivatives and the closely related 3-fluorophthalic anhydride are valuable intermediates in the synthesis of biologically active compounds. For instance, 3-fluorophthalic anhydride is used in the preparation of substituted benzamides with potential neuroleptic activity.
The dicarboxylic acid functionality of this compound allows for its conversion into a variety of derivatives, such as esters, amides, and anhydrides. These derivatives can then be further elaborated to construct more complex molecular architectures with potential therapeutic applications. The presence of the fluorine atom can influence the electronic properties of the aromatic ring, thereby modulating the reactivity and biological activity of the resulting molecules.[3]
Caption: Role of this compound in the synthesis of bioactive molecules.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound.
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The signal word is "Warning".
Recommended Precautionary Measures
When working with this compound, the following personal protective equipment (PPE) and handling procedures are recommended:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be necessary.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.[5]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[6]
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery and materials science. Its unique combination of a dicarboxylic acid functionality and a fluorine substituent provides a platform for the creation of novel molecules with enhanced properties. A thorough understanding of its nomenclature, synthesis, properties, and safe handling is essential for researchers and scientists seeking to harness its potential in their innovative endeavors.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Fluorophthalic anhydride.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 345381, this compound.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Yan, Z. (2018). Method for synthesizing this compound. SciSpace.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding this compound: Properties and Sourcing for R&D.
Sources
A Comprehensive Technical Guide to the Characterization of 3-Fluoro-1,2-benzenedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules has become a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and modulated acidity—offer a powerful tool for fine-tuning the performance of bioactive compounds and advanced materials.[1][2][3][4] 3-Fluoro-1,2-benzenedicarboxylic acid, a fluorinated derivative of phthalic acid, represents a key building block in this domain. Its utility as a synthon is predicated on the precise arrangement of its functional groups, which allows for the construction of complex molecular architectures with tailored properties. This guide provides an in-depth technical overview of the synthesis, characterization, and analytical control of 3-fluoro-1,2-benzenedicarboxylic acid, offering a foundational resource for researchers leveraging this versatile compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of 3-fluoro-1,2-benzenedicarboxylic acid is paramount for its effective application.
Core Properties
| Property | Value | Source |
| Chemical Formula | C₈H₅FO₄ | [5] |
| Molecular Weight | 184.12 g/mol | [5] |
| CAS Number | 1583-67-1 | [5] |
| Appearance | White to off-white powder | [6] |
| Melting Point | 158-161 °C | [6] |
| Solubility | Soluble in hot water and polar organic solvents | [7] |
Spectroscopic Fingerprint
Spectroscopic analysis provides an unambiguous identification of 3-fluoro-1,2-benzenedicarboxylic acid and is crucial for confirming its purity.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 3-fluoro-1,2-benzenedicarboxylic acid. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆.
-
¹H NMR: The proton NMR spectrum is expected to show three aromatic protons. The fluorine atom and the adjacent carboxylic acid groups will influence their chemical shifts and coupling patterns. The protons on the aromatic ring will appear as multiplets due to complex spin-spin coupling with each other and with the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom directly bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will show smaller, multi-bond couplings (ⁿJCF).[8]
-
¹⁹F NMR: The fluorine NMR spectrum provides a direct and sensitive method for detecting the presence of the fluorine atom. It will show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. This resonance will be split into a multiplet due to coupling with the neighboring aromatic protons.[8][9]
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum of 3-fluoro-1,2-benzenedicarboxylic acid is characterized by several key absorption bands:
-
O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups.
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹, corresponding to the carbonyl groups of the carboxylic acids.
-
C-F Stretch: An absorption band in the region of 1200-1300 cm⁻¹, indicative of the carbon-fluorine bond.
-
Aromatic C=C Stretches: Several bands in the 1450-1600 cm⁻¹ region.
1.2.3. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) is observed at m/z = 184. Subsequent fragmentation may involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).
Synthesis of 3-Fluoro-1,2-benzenedicarboxylic Acid: Pathways and Rationale
There are two primary synthetic routes to 3-fluoro-1,2-benzenedicarboxylic acid, each with its own set of advantages and mechanistic considerations.
Route 1: Nucleophilic Aromatic Substitution of 3-Nitrophthalic Acid
This is a robust and scalable method that proceeds via a nucleophilic aromatic substitution (SNAr) reaction.[1]
Diagram of the Synthesis Workflow:
Caption: Synthetic workflow for 3-Fluoro-1,2-benzenedicarboxylic acid via SNAr.
Experimental Protocol:
-
Anhydride Formation: 3-Nitrophthalic acid is first converted to 3-nitrophthalic anhydride. This is typically achieved by heating the diacid with a dehydrating agent such as acetic anhydride.[10] The purpose of this step is to activate the molecule for the subsequent nucleophilic attack.
-
Fluorination: The 3-nitrophthalic anhydride is then subjected to a nucleophilic aromatic substitution reaction with a fluoride source, such as anhydrous potassium fluoride (KF), in a high-boiling polar aprotic solvent like sulfolane.[1][11] The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[12][13][14][15][16] The high temperature is necessary to overcome the activation energy of this substitution.
-
Hydrolysis: The resulting 3-fluorophthalic anhydride is then hydrolyzed to the desired 3-fluoro-1,2-benzenedicarboxylic acid. This is typically achieved by heating with water or a dilute acid solution.[6]
-
Purification: The crude product is purified by recrystallization, usually from hot water.[7][17][18][19]
Causality Behind Experimental Choices:
-
Choice of Starting Material: 3-Nitrophthalic acid is a readily available and relatively inexpensive starting material. The nitro group is an excellent activating group for SNAr.
-
Anhydride Formation: The cyclic anhydride is more reactive towards nucleophiles than the corresponding diacid.
-
Fluoride Source and Solvent: Anhydrous potassium fluoride is a common and effective source of fluoride ions. A high-boiling polar aprotic solvent is required to dissolve the reactants and facilitate the SNAr reaction at elevated temperatures.
-
Hydrolysis: This is a straightforward and high-yielding step to convert the anhydride back to the diacid.
-
Recrystallization: This is a standard and effective method for purifying solid organic compounds.[7][17][18][19]
Route 2: Direct Hydrolysis of 3-Fluorophthalic Anhydride
If 3-fluorophthalic anhydride is commercially available or synthesized via an alternative route (e.g., from 3-chlorophthalic anhydride), it can be directly converted to the diacid.[11][20]
Experimental Protocol:
-
Hydrolysis: 3-Fluorophthalic anhydride is suspended in water and heated to reflux. The anhydride ring opens to form the dicarboxylic acid. The reaction is typically complete within a few hours.[6]
-
Purification: The resulting solution is cooled to induce crystallization of the 3-fluoro-1,2-benzenedicarboxylic acid. The crystals are then collected by filtration and dried.
Causality Behind Experimental Choices:
-
Simplicity: This is a one-step reaction that is easy to perform and generally gives a high yield of the pure product.
-
Solvent: Water is an inexpensive, non-toxic, and environmentally friendly solvent for this reaction.
Analytical Characterization and Quality Control
Ensuring the purity and identity of 3-fluoro-1,2-benzenedicarboxylic acid is critical for its use in research and development.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for assessing the purity of organic compounds. A reverse-phase HPLC method is suitable for the analysis of 3-fluoro-1,2-benzenedicarboxylic acid.[5][21][22]
Diagram of the Analytical Workflow:
Caption: Workflow for the HPLC analysis of 3-Fluoro-1,2-benzenedicarboxylic acid.
Typical HPLC Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of aromatic acids. |
| Mobile Phase | Acetonitrile/Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid) | The organic solvent elutes the compound, and the acid suppresses the ionization of the carboxylic acid groups, leading to sharper peaks.[21][22] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm | The aromatic ring of the compound absorbs strongly in the UV region. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Self-Validating System:
The HPLC method should be validated to ensure its accuracy, precision, and linearity. This involves analyzing a reference standard of 3-fluoro-1,2-benzenedicarboxylic acid at different concentrations to establish a calibration curve. The purity of a sample is then determined by comparing its peak area to the calibration curve. The presence of any impurities will be evident as additional peaks in the chromatogram.
Other Analytical Techniques
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.[6]
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid qualitative analysis of the compound and to monitor the progress of a reaction.
Applications in Drug Development and Materials Science
The unique structural features of 3-fluoro-1,2-benzenedicarboxylic acid make it a valuable building block in several areas of chemical synthesis.
Medicinal Chemistry
The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties.[1][2][3][4][23][24][25] 3-Fluoro-1,2-benzenedicarboxylic acid can serve as a scaffold for the synthesis of a variety of heterocyclic compounds with potential biological activity. For example, it can be used to prepare fluorinated analogues of phthalimides, which are known to exhibit a wide range of biological activities. The fluorine atom can block metabolic pathways, increase binding affinity to target proteins, and improve membrane permeability.[3]
Materials Science
The dicarboxylic acid functionality allows for the use of 3-fluoro-1,2-benzenedicarboxylic acid as a monomer in the synthesis of polyesters and polyamides. The presence of the fluorine atom can impart desirable properties to these polymers, such as increased thermal stability, chemical resistance, and altered optical properties.
Conclusion
3-Fluoro-1,2-benzenedicarboxylic acid is a versatile and valuable building block for the synthesis of advanced materials and pharmaceuticals. A thorough understanding of its synthesis, characterization, and analytical control is essential for its effective utilization. This guide has provided a comprehensive overview of these key aspects, drawing on established scientific principles and methodologies. By following the protocols and understanding the rationale behind the experimental choices outlined herein, researchers can confidently employ this important fluorinated synthon in their own research and development endeavors.
References
- Yan, Z. (2018). Method for synthesizing 3-fluorophthalic acid. CN108328994A.
- Jesús, A., et al. (2020). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(10), 5092-5120.
- Wikipedia contributors. (2023). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies.
- Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
- Taylor, R. D., et al. (2022).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- Bell, N., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(15), 4277-4286.
- Chem 267. Recrystallization. (n.d.).
- University of Edinburgh. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Wang, Y., et al. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
- Everett, P. E., & G. A. Morris. (1994). 19F-13C, 1H-13C Multi-Bond and Single-Bond 2D Correlations and Determinations of Coupling-Constant Signs. Magnetic Resonance in Chemistry, 32(4), 221-226.
- Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Drug Discovery Today.
- Claridge, T. D. W., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.
- Florida A&M University. (2016).
- Organic Chemistry Lab: Recrystallization. (2007, November 28). [Video]. YouTube. [Link]
- Recrystallization - Organic Chemistry Lab Technique. (2017, September 9). [Video]. YouTube. [Link]
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.
- Sigma-Aldrich. (n.d.). 3-Fluorophthalic anhydride.
- NMR Facility, UCSB Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.
- Watson International Limited. (n.d.). 3-Fluorophthalic anhydride CAS 652-39-1 HPLC.
- CN103159719A - Preparation method of 3-fluorophthalic anhydride. (2013).
- Grummitt, O., Egan, R., & Buck, A. (1946). Homophthalic acid and anhydride. Organic Syntheses, 26, 41.
- Sigma-Aldrich. (n.d.). This compound for synthesis.
- Studylib. (n.d.). Recrystallization Lab: Phthalic Acid & Solubility Tests.
- Sharma, B., et al. (2021). Chromatographic Methods for the Determination of Phthalic Acid Esters in Different Samples. Critical Reviews in Analytical Chemistry, 51(5), 442-466.
- Nicolet, B. H., & Bender, J. A. (1927). 3-Nitrophthalic anhydride. Organic Syntheses, 7, 76.
- Dömling, A. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 19, 1334-1343.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Phthalic acid on Primesep B Column.
- Zhou, G., et al. (2020). Synthesis of Mono- and Difluoronaphthoic Acids. The Journal of Organic Chemistry, 85(5), 3647-3657.
- Křupková, S., et al. (2013). 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds.
- Sun, W. C., et al. (1997). Synthesis of Fluorinated Fluoresceins. The Journal of Organic Chemistry, 62(19), 6469-6475.
- Bychek, R. M., et al. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry-A European Journal, 24(47), 12291-12297.
- Dhingra, S. K., Nag, P., & Saxena, R. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chemical Science Transactions, 4(4), 1149-1155.
- Musso, N., et al. (2021). Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones. Molecules, 26(16), 4945.
- Kumar, G. S., et al. (2020). Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. Bioorganic & Medicinal Chemistry Letters, 30(24), 127645.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. helixchrom.com [helixchrom.com]
- 6. researchgate.net [researchgate.net]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. rsc.org [rsc.org]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN103159719A - Preparation method of 3-fluorophthalic anhydride - Google Patents [patents.google.com]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. famu.edu [famu.edu]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. 3-Fluorophthalic anhydride 95 652-39-1 [sigmaaldrich.com]
- 21. americanlaboratory.com [americanlaboratory.com]
- 22. HPLC Method for Analysis of Phthalic acid on Primesep B Column | SIELC Technologies [sielc.com]
- 23. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic and Analytical Guide to 3-Fluorophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluorophthalic acid (C₈H₅FO₄), a halogenated derivative of phthalic acid, serves as a critical building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. The strategic placement of the fluorine atom on the aromatic ring significantly influences the molecule's electronic properties, reactivity, and biological activity. A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization in research and development. This in-depth technical guide provides a comprehensive analysis of the spectroscopic properties of this compound, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra. Detailed experimental protocols, data interpretation, and the underlying scientific principles are presented to empower researchers in their analytical endeavors.
Introduction: The Significance of this compound
This compound is an aromatic dicarboxylic acid with the chemical formula C₈H₅FO₄ and a molecular weight of 184.12 g/mol [1]. Its structure consists of a benzene ring substituted with two adjacent carboxylic acid groups and a fluorine atom. The presence of the highly electronegative fluorine atom imparts unique properties to the molecule, including altered acidity of the carboxylic groups and modified reactivity of the aromatic ring, making it a valuable intermediate in organic synthesis[2].
The precise characterization of this compound is essential for quality control, reaction monitoring, and the elucidation of reaction mechanisms. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular structure and purity of this compound. This guide delves into the core spectroscopic methods used to characterize this compound, providing both the theoretical foundation and practical guidance for data acquisition and interpretation.
Molecular Structure of this compound
Caption: A typical workflow for NMR analysis.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The frequencies of these vibrations are characteristic of the functional groups present in the molecule.
Interpretation: The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and aromatic functional groups.
Key IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600, ~1475 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Carboxylic Acid |
| ~1200 | C-F stretch | Aryl Fluoride |
The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The C=O stretch will be a strong, sharp peak.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
Rationale: The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples. KBr is transparent to IR radiation in the typical analysis range.
-
Sample Preparation:
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule.
Interpretation: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 184, corresponding to the molecular weight of the compound.[7] The fragmentation pattern will provide further structural information.
Expected Fragmentation Pattern:
-
m/z 184 (M⁺): Molecular ion.
-
m/z 167 (M-OH): Loss of a hydroxyl radical.
-
m/z 139 (M-COOH): Loss of a carboxyl group.
-
m/z 121: A fragment resulting from further losses.
-
m/z 93: A fragment corresponding to a fluorinated benzene ring.
The fragmentation pattern is a unique fingerprint of the molecule and can be used for identification by comparison with spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[7]
Experimental Protocol: GC-MS with Electron Ionization
Rationale: Gas chromatography is used to separate the analyte from any impurities before it enters the mass spectrometer. Electron ionization at 70 eV is a standard method that provides reproducible fragmentation patterns for library matching.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or dichloromethane). Derivatization to form a more volatile ester may be necessary for optimal chromatographic performance.
-
-
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Caption: A simplified fragmentation pathway for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.
Interpretation: The UV-Vis spectrum of this compound is expected to show absorptions characteristic of an aromatic system. The presence of the carboxylic acid and fluorine substituents will influence the position and intensity of the absorption bands. For phthalic acid, absorption maxima are observed around 200 nm, 226 nm, and 276 nm.[8] The fluorine substituent may cause a slight shift in these maxima.
Predicted UV-Vis Absorption Maxima (in an acidic mobile phase):
-
λ_max 1: ~200-210 nm
-
λ_max 2: ~225-235 nm
-
λ_max 3: ~275-285 nm
Experimental Protocol: UV-Vis Spectroscopy
Rationale: A suitable solvent must be chosen that does not absorb in the same region as the analyte. For aromatic compounds, solvents like methanol, ethanol, or acetonitrile are commonly used.
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., methanol).
-
Prepare a series of dilutions to find a concentration that gives an absorbance in the optimal range (0.1 - 1.0 AU).
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
-
Rinse the cuvette with the sample solution and then fill it with the sample.
-
Record the spectrum over a range of approximately 200-400 nm.
-
Conclusion
The spectroscopic techniques detailed in this guide provide a robust framework for the comprehensive characterization of this compound. Each method offers unique structural insights, and when used in combination, they allow for unambiguous identification and purity assessment. The provided protocols and interpretations are intended to serve as a valuable resource for researchers, enabling them to confidently apply these analytical techniques in their work with this important fluorinated building block. Adherence to proper experimental procedures and a thorough understanding of the underlying principles are key to obtaining high-quality, reliable spectroscopic data.
References
- Shimadzu. (n.d.). KBr Pellet Method.
- Kintek Solution. (n.d.). How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation.
- Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
- AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?.
- Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube.
- University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY.
- The Royal Society of Chemistry. (n.d.). 4 - Supporting Information.
- ResearchGate. (n.d.). Gas chromatography-mass spectrometric determination of organic acids by ion pair liquid extraction followed by in-situ butylation from aqua feed samples.
- The Royal Society of Chemistry. (n.d.). Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi- chromic 19F Magnetic Resonance Spectr.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Iowa State University. (2013, March 19). NMR Sample Preparation. Chemical Instrumentation Facility.
- LCGC International. (n.d.). Electron Ionization for GC–MS.
- Chemistry For Everyone. (2024, February 7). How To Prepare Sample For UV Vis Spectroscopy? [Video]. YouTube.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- ResearchGate. (n.d.). Optimized GC-MS parameters for targeted organic acids.
- Digital Commons @ Cal Poly. (n.d.). UV-Vis Characterization of Aromatic Content in Bio-oil.
- ACS Publications. (n.d.). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry.
- LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Spring 2011. Chem 117 Reference Spectra. Retrieved from a generic document with reference spectra.
- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Phthalic acid.
- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 3-Fluorophenylacetic acid.
- University of Delaware. (n.d.). 19Flourine NMR.
- ResearchGate. (n.d.). UV − vis absorption spectra of P3HT, F-P3HT, P3OT, F-P3OT, P3EHT, and.... Retrieved from a research paper showing UV-Vis spectra of various compounds.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290).
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. (n.d.). UV-vis absorbance spectra (a) and FT-IR spectra (b) of Fr 3 and succinic acid. Retrieved from a research paper showing UV-Vis and FTIR spectra.
- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.
Sources
- 1. rsc.org [rsc.org]
- 2. colorado.edu [colorado.edu]
- 3. 3-Fluorophthalic anhydride(652-39-1) 1H NMR [m.chemicalbook.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. whitman.edu [whitman.edu]
- 7. scienceready.com.au [scienceready.com.au]
- 8. UV-Vis Spectrum of Phthalic acid | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Fluorophthalic Acid
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-fluorophthalic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical considerations for sample preparation, and a detailed interpretation of the spectral data. By elucidating the influence of the fluorine and carboxylic acid substituents on the aromatic proton environment, this guide serves as an expert resource for the structural characterization of this and similar substituted aromatic compounds.
Introduction: The Structural Significance of this compound
This compound is a substituted aromatic dicarboxylic acid. Its structure, featuring a fluorine atom and two adjacent carboxylic acid groups on a benzene ring, presents a unique electronic environment that is reflected in its ¹H NMR spectrum. Understanding this spectrum is crucial for confirming the compound's identity, assessing its purity, and gaining insights into its molecular structure and electronic properties. The interplay between the electron-withdrawing nature of both the fluorine and carboxylic acid moieties, combined with steric and anisotropic effects, results in a complex and informative proton NMR spectrum.
Theoretical Principles: Predicting the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is governed by the chemical shifts of its three aromatic protons and two carboxylic acid protons, as well as the spin-spin coupling interactions between them.
Chemical Shift Considerations
The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents. Both the fluorine atom and the two carboxylic acid groups are electron-withdrawing, which generally leads to a deshielding of the aromatic protons and a downfield shift in their resonance frequencies.[1] Aromatic protons typically resonate in the range of 6.5-8.5 ppm.[2]
-
Fluorine Substituent: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, deshielding nearby protons.[1] However, it can also exhibit a π-donating effect through resonance, which can partially counteract the deshielding.[3]
-
Carboxylic Acid Groups: The carbonyl group within the carboxylic acid functions is strongly electron-withdrawing and anisotropic. This leads to significant deshielding of the ortho protons. The acidic protons of the carboxylic acids themselves are highly deshielded and typically appear as broad singlets at a very downfield chemical shift, often in the 10-13 ppm region, and their exact position can be concentration and solvent dependent.[4]
Spin-Spin Coupling (J-Coupling)
The splitting patterns of the aromatic proton signals are determined by their coupling to neighboring protons and the fluorine atom.
-
Proton-Proton (H-H) Coupling:
-
Proton-Fluorine (H-F) Coupling: The fluorine atom (¹⁹F, spin I = ½) couples with the protons on the aromatic ring.
-
Ortho coupling (³JHF) is typically in the range of 6-10 Hz.
-
Meta coupling (⁴JHF) is generally smaller, around 4-8 Hz.
-
Para coupling (⁵JHF) is the smallest, usually 0-2 Hz.
-
Based on these principles, we can predict the appearance of the aromatic region of the ¹H NMR spectrum of this compound. We anticipate three distinct multiplets, each integrating to one proton. The proton ortho to the fluorine will be split by the adjacent proton (ortho H-H coupling) and the fluorine (ortho H-F coupling). The other two protons will also exhibit complex splitting patterns due to their respective ortho and meta couplings to other protons and the fluorine atom.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Obtaining a well-resolved ¹H NMR spectrum of this compound requires careful sample preparation and instrument setup.
Materials and Equipment
-
This compound (≥99.0% purity)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Step-by-Step Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound. For carboxylic acids, using a slightly higher concentration can be beneficial for observing the broad carboxylic acid proton signals.[6]
-
Solvent Selection: DMSO-d₆ is an excellent solvent for carboxylic acids due to its high polarity and ability to form hydrogen bonds, which helps in solubilizing the sample and often results in sharper signals for the acidic protons compared to less polar solvents like chloroform-d.[7]
-
Dissolution: Dissolve the weighed this compound in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.[8]
-
Homogenization: Gently vortex the sample to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of cotton wool in the pipette to avoid compromising the spectral quality.[9]
-
Capping and Labeling: Securely cap the NMR tube and label it appropriately.
NMR Instrument Parameters
A standard set of parameters for a 400 MHz spectrometer would include:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: A spectral width of approximately 16 ppm is sufficient to cover the aromatic and carboxylic acid proton regions.
-
Temperature: Room temperature (e.g., 298 K).
Spectral Analysis and Interpretation
Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for the protons of this compound in DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-4 | ~8.1-8.2 | dd | ³J(H4-H5) ≈ 8.0, ⁴J(H4-F) ≈ 5.0 |
| H-5 | ~7.9-8.0 | t | ³J(H5-H4) ≈ 8.0, ³J(H5-H6) ≈ 8.0 |
| H-6 | ~7.8-7.9 | dd | ³J(H6-H5) ≈ 8.0, ³J(H6-F) ≈ 9.0 |
| -COOH | ~13.0 | br s | - |
Note: These are predicted values and may vary slightly in an experimental spectrum.
The chemical shifts for the aromatic protons of 3-fluorophthalic anhydride in DMSO-d₆ are reported to be approximately 8.06, 7.94, and 7.85 ppm.[10] The conversion of the anhydride to the dicarboxylic acid is expected to cause a slight downfield shift of the aromatic protons due to changes in the electronic and conformational environment.
Visualization of Key Interactions
The following diagram illustrates the through-bond coupling interactions that determine the splitting patterns in the ¹H NMR spectrum of this compound.
Caption: Key H-H and H-F coupling interactions in this compound.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its structural elucidation. A thorough understanding of the influence of the fluorine and carboxylic acid substituents on chemical shifts and coupling constants allows for a confident assignment of the aromatic proton signals. This technical guide provides the foundational knowledge and practical protocols necessary for researchers and scientists to effectively utilize ¹H NMR in the analysis of this compound and related fluorinated aromatic compounds. The principles outlined herein are broadly applicable to the structural characterization of a wide range of organic molecules in academic and industrial research settings.
References
- UCL Faculty of Mathematical & Physical Sciences. (n.d.). NMR Sample Preparation.
- The Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39.
- University of Ottawa. (n.d.). Sample Preparation.
- UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000156).
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- The Royal Society of Chemistry. (n.d.). 1H NMR (DMSO-d6).
- ResearchGate. (2025). Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, CnF2n+1COOH (n=6-8).
- Reddit. (2024). The Effect of Fluorine in 1H NMR : r/Chempros.
- MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
- Chemical Papers. (n.d.). Analysis of nuclear magnetic resonance spectra of phthalic acid and its diesters.
- The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.
- Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure.
- YouTube. (2020). Drawing the Expected H-NMR Spectrum of a Compound.
- Modgraph. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and.
- Supporting Information. (n.d.). 4 - Supporting Information.
- ResearchGate. (n.d.). a The detail of ¹H-NMR spectrum of the compound (3) in the DMSO-d6....
- Chemistry LibreTexts. (2022). 5.5: The Basis for Differences in Chemical Shift.
- Gas Isotopes. (n.d.). NMR Solvent Data Chart.
- ResearchGate. (2007). Coupling of Protons with Fluorine Page.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002107).
- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.
- Chemistry Connected. (n.d.). Table of Characteristic Proton NMR Shifts.
- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- ResearchGate. (2025). Influence of fluorine substituents on the NMR properties of phenylboronic acids.
- Eugene E. Kwan. (2012). Lecture 3: Coupling Constants Coupling Constants the chemical shift.
- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. ckgas.com [ckgas.com]
- 8. organomation.com [organomation.com]
- 9. Sample Preparation [nmr.chem.ualberta.ca]
- 10. 3-Fluorophthalic anhydride(652-39-1) 1H NMR [m.chemicalbook.com]
An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Fluorophthalic Acid
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-fluorophthalic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this compound. By examining the interplay of substituent effects and carbon-fluorine spin-spin coupling, this guide offers a robust framework for understanding the NMR characteristics of polysubstituted aromatic systems. All theoretical discussions are grounded in predicted spectral data, validated against experimentally-derived values from analogous compounds, ensuring a blend of theoretical depth and practical, field-proven insight.
Introduction: The Structural Significance of this compound
This compound is a substituted aromatic dicarboxylic acid. The strategic placement of a fluorine atom and two ortho-positioned carboxylic acid groups on the benzene ring creates a unique electronic environment, making it a valuable building block in medicinal chemistry and materials science. Fluorine's high electronegativity and small size can significantly modulate a molecule's physicochemical properties, including acidity, lipophilicity, and metabolic stability. The carboxylic acid moieties provide sites for further chemical modification and intermolecular interactions, such as hydrogen bonding.
Given these attributes, a precise and unambiguous characterization of its molecular structure is paramount. ¹³C NMR spectroscopy serves as a powerful, non-destructive analytical technique to confirm the carbon framework and probe the electronic structure of the molecule. This guide will elucidate how the combined electronic effects of the fluorine and carboxyl substituents, along with through-bond ¹³C-¹⁹F spin-spin coupling, manifest in the ¹³C NMR spectrum.
Theoretical Principles: Predicting the ¹³C NMR Spectrum
The ¹³C NMR spectrum of this compound is governed by two primary factors: the chemical shift of each carbon nucleus and the spin-spin coupling between carbon and fluorine nuclei.
Substituent Effects on Chemical Shifts (δ)
The chemical shift of a carbon atom in a benzene ring is highly sensitive to the electronic nature of the attached substituents. Both the fluorine atom and the carboxylic acid groups exert significant influence through inductive and resonance effects.
-
Fluorine Substituent: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deshields adjacent carbons. Conversely, it exhibits an electron-donating resonance effect (+R) due to its lone pairs interacting with the aromatic π-system.[1][2] The most pronounced effect is the large downfield shift (deshielding) of the directly attached carbon (C-3), known as the ipso-carbon.
-
Carboxylic Acid Substituents (-COOH): The carboxyl group is an electron-withdrawing group, primarily through the inductive effect of its oxygen atoms and the resonance effect of the carbonyl group.[3] This generally leads to a deshielding of the attached ipso-carbons (C-1 and C-2) and the ortho and para positions relative to them. The carbonyl carbons of the acid groups themselves appear significantly downfield, typically in the 165-185 ppm range.[4]
In a polysubstituted ring like this compound, these effects are approximately additive, though steric interactions between the adjacent bulky carboxylic acid groups can cause slight deviations from predicted values.[5]
Carbon-Fluorine (¹³C-¹⁹F) Spin-Spin Coupling (J_CF_)
The ¹⁹F nucleus has a spin quantum number of I = ½, similar to ¹H. This allows it to couple with nearby ¹³C nuclei, resulting in the splitting of carbon signals into multiplets. The magnitude of this coupling, given by the coupling constant J, is dependent on the number of bonds separating the two nuclei.[6][7]
-
¹J_CF_ (One-Bond Coupling): This is the largest coupling, typically observed for the carbon directly bonded to fluorine (C-3). The magnitude is substantial, often in the range of -240 to -250 Hz for aromatic C-F bonds.[8]
-
²J_CF_ (Two-Bond Coupling): Coupling to carbons two bonds away (ortho carbons, C-2 and C-4) is also significant, typically around 20-25 Hz.
-
³J_CF_ (Three-Bond Coupling): Coupling to carbons three bonds away (meta carbons, C-1 and C-5) is generally smaller, in the range of 5-10 Hz.
-
⁴J_CF_ (Four-Bond Coupling): Coupling to the para carbon (C-6) is typically the smallest and sometimes unresolved, usually between 1-3 Hz.[8]
The observation of these distinct splitting patterns is a definitive tool for assigning the signals of the fluorinated aromatic ring.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
This section outlines a self-validating protocol for the preparation and analysis of a this compound sample. The causality behind each step is explained to ensure scientific integrity and reproducibility.
Objective: To obtain a high-resolution, proton-decoupled ¹³C NMR spectrum of this compound in DMSO-d₆.
Materials:
-
This compound (≥98% purity)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and bulb
-
Small vial for dissolution
-
Glass wool
Methodology:
-
Sample Preparation (Justification: Purity and Homogeneity):
-
Weigh approximately 20-30 mg of this compound into a clean, dry vial. Rationale: This amount ensures sufficient concentration for a good signal-to-noise ratio in a reasonable acquisition time, as the natural abundance of ¹³C is only 1.1%.[9]
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. Rationale: DMSO-d₆ is an excellent solvent for polar aromatic acids. The deuterated solvent provides a lock signal for the spectrometer to maintain field stability and is "invisible" in the ¹³C spectrum, except for its characteristic solvent peak.[10] The specified volume ensures the sample is correctly positioned within the NMR probe's detection coil.[11]
-
Gently warm the vial or use a vortex mixer to ensure complete dissolution. Visually inspect the solution to confirm no solid particles remain. Rationale: Undissolved solids will degrade the magnetic field homogeneity, leading to broadened spectral lines and loss of resolution.[12]
-
Place a small plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube. Rationale: Filtration removes any microscopic particulate matter, which is critical for achieving sharp, well-resolved signals.[12] Cotton wool should be avoided as solvents can leach impurities from it.
-
Cap the NMR tube securely. Wipe the outside of the tube clean before insertion into the spectrometer. Rationale: A secure cap prevents solvent evaporation and contamination. A clean exterior is essential for the proper functioning of the instrument's sample spinner.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal from the DMSO-d₆ solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical lock signal. Rationale: Shimming corrects for minor imperfections in the magnetic field, maximizing spectral resolution.
-
Set up a standard proton-decoupled ¹³C NMR experiment. Typical parameters on a 400 MHz (for ¹H) spectrometer would include:
-
Spectrometer Frequency: ~100 MHz for ¹³C.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds. Rationale: This delay allows for the relaxation of carbon nuclei, particularly quaternary carbons, ensuring more accurate signal integration, although integration is not the primary goal here.
-
Pulse Width: Calibrated 90° pulse.
-
Decoupling: Proton broadband decoupling (e.g., WALTZ-16). Rationale: Decoupling removes ¹³C-¹H coupling, simplifying the spectrum so that each unique carbon appears as a single multiplet due only to ¹³C-¹⁹F coupling.
-
Number of Scans: 512 to 2048, depending on sample concentration. Rationale: Signal averaging is required to improve the signal-to-noise ratio.
-
-
Data Interpretation and Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals: six for the aromatic carbons and two for the carboxyl carbons. The aromatic signals will all appear as doublets due to coupling with the single fluorine atom.
Predicted Spectral Data
The following table summarizes the predicted ¹³C NMR chemical shifts and ¹³C-¹⁹F coupling constants for this compound in DMSO-d₆, based on established prediction algorithms and comparison with analogous structures.[13]
| Carbon Atom | Predicted δ (ppm) | Multiplicity | Predicted J_CF_ (Hz) | Rationale for Assignment |
| C-7 (COOH) | 168.1 | d | ³J_CF_ ≈ 4-6 | Carboxyl carbon meta to F. |
| C-8 (COOH) | 166.5 | d | ⁴J_CF_ ≈ 2-3 | Carboxyl carbon para to F. |
| C-3 | 160.9 | d | ¹J_CF_ ≈ 245 | Ipso-carbon directly attached to F; strong deshielding. |
| C-5 | 137.4 | d | ³J_CF_ ≈ 8-10 | Aromatic CH meta to F. |
| C-1 | 131.5 | d | ³J_CF_ ≈ 7-9 | Quaternary carbon attached to COOH, meta to F. |
| C-6 | 125.1 | d | ⁴J_CF_ ≈ 3-4 | Aromatic CH para to F. |
| C-2 | 123.8 | d | ²J_CF_ ≈ 20-23 | Quaternary carbon attached to COOH, ortho to F. |
| C-4 | 119.2 | d | ²J_CF_ ≈ 21-24 | Aromatic CH ortho to F. |
Workflow for Spectral Assignment
The logical process for assigning each signal in the spectrum is crucial for a validated analysis. The following workflow, visualized in the diagram below, outlines this process.
Caption: Logical workflow for the assignment of ¹³C NMR signals.
Detailed Signal Analysis
-
Carbonyl Carbons (C-7, C-8): The two signals furthest downfield, predicted around 168.1 and 166.5 ppm, are assigned to the carboxyl carbons. Both are expected to be doublets due to three-bond (³J_CF_) and four-bond (⁴J_CF_) coupling, respectively. The signal for C-7 will likely have a slightly larger coupling constant than C-8.
-
Ipso-Carbon (C-3): The aromatic carbon signal with the largest chemical shift (predicted at 160.9 ppm) and the largest coupling constant (¹J_CF_ ≈ 245 Hz) is unambiguously assigned to C-3, the carbon directly bonded to fluorine. This massive downfield shift and one-bond coupling are characteristic features of fluorinated aromatics.[7]
-
Ortho-Carbons (C-2, C-4): Two signals will exhibit large two-bond coupling constants (²J_CF_ ≈ 20-25 Hz). These are assigned to C-2 and C-4. C-4 (predicted at 119.2 ppm) is a protonated carbon and is expected to be significantly shielded (upfield) relative to C-3. C-2 (predicted at 123.8 ppm) is a quaternary carbon, deshielded by the adjacent C-8 carboxyl group and the C-1 ipso-carbon effect.
-
Meta-Carbons (C-1, C-5): The carbons meta to the fluorine, C-1 and C-5, will show smaller three-bond couplings (³J_CF_ ≈ 7-10 Hz). C-1 is a quaternary carbon attached to a carboxyl group and is predicted at 131.5 ppm. C-5 is a protonated carbon and is predicted further downfield at 137.4 ppm, likely due to the combined deshielding effects from the ortho C-1/C-2 dicarboxyl system.
-
Para-Carbon (C-6): The carbon para to the fluorine, C-6, will exhibit the smallest coupling (⁴J_CF_ ≈ 3-4 Hz) and is predicted to be the most shielded aromatic carbon at 125.1 ppm.
Conclusion
The ¹³C NMR spectrum of this compound provides a rich dataset for structural confirmation and electronic analysis. A systematic approach, combining the principles of substituent chemical shift effects and the predictable nature of through-bond ¹³C-¹⁹F coupling constants, allows for the complete and unambiguous assignment of all eight carbon signals. The large one-bond coupling of the fluorine-bearing carbon and the distinct splitting patterns for the ortho, meta, and para positions serve as definitive markers. This technical guide provides the foundational knowledge and a practical framework for researchers to confidently acquire and interpret the ¹³C NMR spectrum of this compound, enabling its effective use in advanced scientific applications.
References
- Bruker. (n.d.). NMR Sample Preparation.
- Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-413.
- ChemAxon. (2023). NMR Predictor Documentation.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- Schaefer, T., & Peeling, J. (1984). Signs and mechanisms of ¹³C, ¹⁹F spin–spin coupling constants in benzotrifluoride and its derivatives. Canadian Journal of Chemistry, 62(10), 2253-2256.
- Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(23), 15834-15844.
- SpectraBase. (n.d.). Phthalic anhydride.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- Berger, S. (1996).
- Hansen, P. E. (1983). Carbon-Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 15(3), 119-202.
- Patiny, L., & Zasso, M. (2023). NMRDB.org: Predict ¹³C NMR spectra.
- Physical Chemistry Chemical Physics. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. RSC Publishing.
- Hansen, M., & Jakobsen, H. J. (1971). Sixteen ¹³C-¹⁹F Spin-Spin Coupling Constants in the ¹³C NMR Spectrum of 1-Fluoropyrene (C₁₆H₉F). Acta Chemica Scandinavica, 25, 2151-2156.
- Uhrín, D., & Bell, N. G. A. (2020). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(29), 7644-7654.
- Bell, N. G. A., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(14), 4063-4074.
- Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). Characterization of Six Bond Carbon-Fluorine Coupling in 4-Fluorochalcones.
- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- University of Zaragoza. (n.d.). Revision and advanced aspects of NMR.
Sources
- 1. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Prediction of nuclear magnetic resonance (NMR) spectra [scfbio-iitd.res.in]
- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chemaxon.com [chemaxon.com]
- 10. Revision and advanced aspects [qorganica.es]
- 11. chemaxon.com [chemaxon.com]
- 12. NMR Prediction - ChemAxon's tool to predict Nuclear Magnetic Resonance spectra [cdb.ics.uci.edu]
- 13. Visualizer loader [nmrdb.org]
An In-Depth Technical Guide to the FT-IR Spectrum of 3-Fluorophthalic Acid
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Fluorophthalic acid (C₈H₅FO₄). Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of FT-IR spectroscopy, offers a detailed, field-proven experimental protocol for data acquisition using Attenuated Total Reflectance (ATR), and presents a thorough interpretation of the compound's characteristic spectral features. By explaining the causality behind experimental choices and spectral assignments, this guide serves as an authoritative resource for the structural elucidation and quality control of this important fluorinated aromatic carboxylic acid.
Introduction: The Molecular Profile of this compound
This compound is a disubstituted aromatic compound featuring a benzene ring functionalized with two adjacent carboxylic acid groups and a fluorine atom.[1][2] Its chemical structure dictates its utility as a versatile building block in the synthesis of pharmaceuticals, polymers, and other high-value organic materials. The presence of multiple functional groups—two carboxylic acids, an aromatic ring, and a carbon-fluorine bond—gives rise to a unique and complex vibrational spectrum.
FT-IR spectroscopy is an indispensable analytical technique for the verification and structural analysis of such molecules. By probing the vibrational modes of the molecular bonds, FT-IR provides a distinct "fingerprint," confirming the presence of key functional groups and offering insights into the overall molecular structure. This guide will systematically deconstruct the FT-IR spectrum of this compound, transforming it from a complex dataset into a clear map of its chemical identity.
The Vibrational Language of Molecules: FT-IR Fundamentals
Infrared spectroscopy is predicated on the principle that molecular bonds are not rigid; they vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes, such as stretching and bending.[3] An FT-IR spectrometer measures this absorption and plots it as a spectrum of transmittance (or absorbance) versus wavenumber (cm⁻¹).
The power of FT-IR lies in its ability to correlate specific absorption bands with the presence of particular functional groups.[4] For this compound, we can anticipate distinct signals from:
-
O-H bonds within the carboxylic acid groups.
-
C=O bonds (carbonyls) of the carboxylic acids.
-
C-O bonds of the carboxylic acids.
-
C=C bonds of the aromatic ring.
-
C-H bonds on the aromatic ring.
-
C-F bond , the halogen substituent.
Understanding the expected position and character of these bands is the first step in a robust spectral interpretation.
Experimental Protocol: High-Fidelity Spectrum Acquisition via ATR
While traditional methods like KBr pellets or Nujol mulls are viable, the Attenuated Total Reflectance (ATR) technique is superior for its speed, reproducibility, and minimal sample preparation.[5][6] ATR eliminates the need for grinding and pressing, which can introduce moisture or induce polymorphic changes in the sample.
Causality of Choice: The ATR method was selected for this protocol because it ensures excellent, reproducible contact between the solid sample and the IR beam's evanescent wave.[5][7] This wave penetrates only a few microns into the sample, providing a high-quality spectrum of the material's surface with minimal user-induced variability.[5] A diamond ATR crystal is recommended due to its exceptional durability and broad spectral range.[8]
Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.
-
Accessory: A single-reflection diamond Attenuated Total Reflectance (ATR) accessory.
-
Sample: High-purity this compound powder (CAS 1583-67-1).[1][9]
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.
Step-by-Step Data Acquisition
-
Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal stability. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
ATR Crystal Cleaning: Meticulously clean the diamond crystal surface with a lint-free wipe dampened with isopropanol.
-
Background Scan: With the clean, empty ATR accessory in place, collect a background spectrum. This critical step measures the ambient environment (atmosphere, instrument optics) and is automatically subtracted from the sample spectrum. A valid background is essential for data integrity.
-
Sample Application: Place a small amount of this compound powder onto the center of the diamond crystal. A spatula tip's worth is sufficient.
-
Apply Pressure: Use the ATR's pressure arm to apply firm, consistent pressure to the powder. This ensures intimate contact between the sample and the crystal surface, which is crucial for generating a strong, high-quality spectrum.[7]
-
Spectrum Acquisition: Collect the sample spectrum. Co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ is typically sufficient to achieve an excellent signal-to-noise ratio.
-
Post-Measurement Cleaning: Retract the pressure arm, remove the sample, and clean the crystal surface thoroughly with isopropanol.
Experimental Workflow Diagram
Caption: A step-by-step workflow for acquiring a high-quality FT-IR spectrum.
Spectral Interpretation and Analysis
The FT-IR spectrum of this compound is dominated by features arising from its carboxylic acid and substituted aromatic ring structures. The analysis is best approached by dissecting the spectrum into distinct regions.
Detailed Band Assignments
1. The O-H Stretching Region (3300 - 2500 cm⁻¹): The most prominent feature of a carboxylic acid is the extremely broad and strong absorption band for the O-H stretch.[10][11] This breadth is a direct result of extensive intermolecular hydrogen bonding, which creates a continuum of O-H bond strengths and, consequently, a wide range of absorption frequencies.[11][12] In this compound, this band typically appears centered around 3000 cm⁻¹, often overlapping the sharper C-H stretching peaks.[10]
2. The C-H Stretching Region (3100 - 3000 cm⁻¹): Aromatic C-H stretching vibrations give rise to sharp, medium-to-weak bands at wavenumbers just above 3000 cm⁻¹.[3][13][14] The presence of peaks in the 3100-3000 cm⁻¹ range is a clear indicator of the aromatic system.[13]
3. The Carbonyl (C=O) Stretching Region (1760 - 1690 cm⁻¹): This region contains one of the most intense and sharpest bands in the spectrum, corresponding to the C=O stretch of the carboxylic acid.[15] For aromatic carboxylic acids that exist as hydrogen-bonded dimers, this peak is typically found around 1710-1690 cm⁻¹.[10][15][16] The fluorine atom, being an electron-withdrawing group, may cause a slight shift to a higher wavenumber compared to unsubstituted phthalic acid.[11]
4. The Aromatic C=C Stretching Region (1600 - 1450 cm⁻¹): The benzene ring exhibits several C=C in-ring stretching vibrations, which appear as a series of sharp bands of variable intensity in this region.[13][14][17] Common absorptions are observed near 1600, 1585, and 1500-1400 cm⁻¹.[3][13] These bands confirm the presence of the aromatic core.
5. The C-O Stretch and O-H Bend Region (1440 - 1210 cm⁻¹): This portion of the spectrum is complex, featuring coupled vibrations. A strong band between 1320-1210 cm⁻¹ is characteristic of the C-O stretching vibration coupled with O-H in-plane bending.[10] Additionally, an O-H bending band can be found between 1440-1395 cm⁻¹.[10]
6. The C-F Stretching Region (1400 - 1100 cm⁻¹): The carbon-fluorine bond stretch typically results in a strong and intense absorption. The exact position can vary, but for aromatic fluorides, it is often found in the 1270-1100 cm⁻¹ range. A study on fluorinated nanodiamonds identified strong C-F related absorptions between 1344 cm⁻¹ and 1258 cm⁻¹.[18] This band is a key identifier for the fluorine substitution on the phthalic acid framework.
7. The Fingerprint Region (< 1000 cm⁻¹): This region contains a wealth of complex, unique absorptions arising from C-H out-of-plane bending ("oop"), C-C bending, and other skeletal vibrations.[13] The pattern of bands between 900-675 cm⁻¹ is highly diagnostic of the substitution pattern on the aromatic ring.[13]
Summary of Characteristic Absorptions
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3300 - 2500 | O-H Stretch (H-bonded) | Carboxylic Acid | Strong, Very Broad |
| 3100 - 3000 | =C-H Stretch | Aromatic Ring | Medium to Weak |
| 1710 - 1690 | C=O Stretch (Dimer) | Carboxylic Acid | Very Strong, Sharp |
| 1600 - 1450 | C=C In-Ring Stretch | Aromatic Ring | Medium to Weak |
| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Strong |
| 1440 - 1395 | O-H Bend | Carboxylic Acid | Medium |
| 1270 - 1100 | C-F Stretch | Aryl Fluoride | Strong |
| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |
Diagram of Key Vibrational Modes
Caption: Key molecular vibrations in this compound and their spectral regions.
Self-Validation and Data Integrity
A trustworthy protocol must be a self-validating system. Before analyzing any sample, the instrument's performance should be verified.
-
Performance Qualification: Periodically run a polystyrene standard film. The positions of the known polystyrene bands validate the wavenumber accuracy of the spectrometer.
-
Background Integrity: A flat baseline in the final spectrum is indicative of a good background subtraction. If significant peaks from atmospheric H₂O (broad bands ~3600 cm⁻¹ and sharp lines ~1600 cm⁻¹) or CO₂ (sharp doublet ~2360 cm⁻¹) are present, the system was not adequately purged, and the background/sample scans should be repeated.
-
Troubleshooting Poor Contact: If spectral bands are weak and the baseline is noisy, it often indicates poor contact between the sample and the ATR crystal. Re-apply the sample and ensure sufficient pressure is used.
Conclusion
The FT-IR spectrum of this compound is a rich source of structural information, clearly confirming its identity through a unique combination of absorption bands. The very broad O-H stretch, the intense carbonyl C=O peak, the sharp aromatic C-H and C=C signals, and the strong C-F absorption collectively form an unambiguous molecular fingerprint. By employing the robust ATR methodology and a systematic approach to spectral interpretation as outlined in this guide, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their downstream applications in drug discovery and materials science.
References
- University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Chem LibreTexts. [Link]
- Morsch, L. A., et al. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]
- University of California, Davis. (n.d.).
- Soderberg, T. (2020). 21.3: Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. [Link]
- Morsch, L. A., et al. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
- OpenStax. (2023). 15.
- Bruker. (2019).
- Morsch, L. A., et al. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
- OpenStax. (2023). 15.
- Tominaga, Y., et al. (2020).
- S4Science. (n.d.). Attenuated Total Reflectance (ATR) - FT-IR Spectroscopy. S4Science. [Link]
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]
- Bruker. (n.d.).
- MMRC. (n.d.).
- NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Northern Illinois University. (n.d.). Table of Characteristic IR Absorptions. NIU. [Link]
- NIST. (n.d.). Tetrafluoroterephthalic acid. NIST Chemistry WebBook. [Link]
- Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Maricopa Open. [Link]
Sources
- 1. This compound [webbook.nist.gov]
- 2. This compound | C8H5FO4 | CID 345381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 5. s4science.at [s4science.at]
- 6. mmrc.caltech.edu [mmrc.caltech.edu]
- 7. agilent.com [agilent.com]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound for synthesis 1583-67-1 [sigmaaldrich.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. echemi.com [echemi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 17. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mass Spectrometry of 3-Fluorophthalic Acid
This guide provides a comprehensive overview of the mass spectrometric analysis of 3-Fluorophthalic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into the core principles, practical methodologies, and interpretation of mass spectral data for this specific analyte.
Introduction to this compound and its Analytical Importance
This compound (C₈H₅FO₄), with a molecular weight of 184.12 g/mol , is an aromatic dicarboxylic acid.[1][2][3] Its structure, featuring a fluorine atom and two carboxylic acid groups on a benzene ring, presents unique characteristics for mass spectrometric analysis. The presence of the electronegative fluorine atom and the acidic protons of the carboxyl groups significantly influences its ionization and fragmentation behavior. Understanding these nuances is critical for developing robust and reliable analytical methods in various fields, including pharmaceutical development, materials science, and environmental analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅FO₄ | [1][2][3] |
| Molecular Weight | 184.12 g/mol | [1][2][3] |
| CAS Number | 1583-67-1 | [1][2][3] |
| Melting Point | 158-161 °C | [2] |
| Appearance | White to light yellow powder/crystal | [4] |
Foundational Concepts in Mass Spectrometry for this compound Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The choice of ionization technique and analytical platform is paramount for the successful analysis of this compound.
Ionization Techniques: A Critical Choice
The physicochemical nature of this compound, particularly its polarity and thermal lability, dictates the most suitable ionization methods.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile molecules like this compound.[5] It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. For dicarboxylic acids, negative ion mode is often preferred due to the acidic nature of the carboxyl groups, leading to the ready formation of [M-H]⁻ ions.[6][7][8] The presence of halide ions can also lead to the formation of adducts, such as [M+Cl]⁻.[6]
-
Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the analyte with high-energy electrons.[9] This results in extensive fragmentation, providing valuable structural information.[9] While a molecular ion (M⁺) may be observed, its abundance can be low for compounds like this compound due to its propensity to fragment.[10] The NIST WebBook provides an electron ionization mass spectrum for this compound.[1][11]
-
Chemical Ionization (CI): CI is a softer ionization technique than EI, often yielding a more abundant protonated molecule [M+H]⁺.[12] This can be advantageous when determining the molecular weight is a primary objective.
Coupling with Chromatographic Separations
To analyze this compound in complex matrices, mass spectrometry is typically coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of dicarboxylic acids, derivatization is generally required before GC-MS analysis.[13] This process converts the polar carboxylic acid groups into less polar, more volatile esters or silyl derivatives.[13][14][15] Common derivatization reagents include diazomethane, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and alkylating agents.[13][14] The choice of derivatization agent can influence the fragmentation pattern and chromatographic behavior.[16][17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the direct analysis of this compound without derivatization.[5][18] Reversed-phase chromatography is a common approach, utilizing a C18 column with a mobile phase consisting of an aqueous component (often with an acid additive like formic acid to improve peak shape) and an organic modifier like acetonitrile or methanol.[8][19][20]
Experimental Protocols and Methodologies
This section provides detailed, step-by-step methodologies for the analysis of this compound using both GC-MS (with derivatization) and LC-MS.
GC-MS Analysis with Derivatization
This protocol outlines the esterification of this compound to its methyl ester derivative for GC-MS analysis.
Protocol 1: Methyl Ester Derivatization for GC-MS
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a reaction vial.
-
Reagent Addition: Add 1 mL of a 2M solution of HCl in methanol.
-
Reaction: Cap the vial tightly and heat at 80°C for 30 minutes.[21]
-
Evaporation: After cooling, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent, such as ethyl acetate or dichloromethane.
-
GC-MS Analysis: Inject an aliquot of the reconstituted sample into the GC-MS system.
Table 2: Suggested GC-MS Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless | For trace-level analysis. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivative. |
| Carrier Gas | Helium | Provides good chromatographic resolution. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A common non-polar column suitable for a wide range of analytes. |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A general-purpose temperature program to elute the derivatized analyte. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Provides characteristic fragmentation patterns for structural elucidation. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Quadrupole Temp. | 150 °C | Standard temperature for the quadrupole. |
| Scan Range | m/z 40-450 | Covers the expected mass range of the derivative and its fragments. |
LC-MS/MS Analysis
This protocol describes the direct analysis of this compound using LC-MS/MS, a highly sensitive and specific technique.
Protocol 2: Direct Analysis by LC-MS/MS
-
Sample Preparation: Dissolve a known amount of this compound in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a suitable concentration.
-
LC Separation: Inject the sample onto the LC system.
-
MS/MS Detection: Detect the analyte using the mass spectrometer in tandem MS (MS/MS) mode for enhanced selectivity and sensitivity.
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Liquid Chromatograph | ||
| Column | C18, 2.1 x 100 mm, 1.8 µm | A standard reversed-phase column for good separation of polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for carboxylic acids. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase LC. |
| Gradient | 5% B to 95% B over 10 minutes | A typical gradient for eluting a range of polar to moderately polar compounds. |
| Flow Rate | 0.3 mL/min | Suitable for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Can improve peak shape and reduce viscosity. |
| Mass Spectrometer | ||
| Ionization Mode | Negative Electrospray (ESI-) | Ideal for acidic compounds like this compound. |
| Capillary Voltage | -3.5 kV | A typical starting point for ESI-. |
| Source Temperature | 150 °C | A standard source temperature. |
| Desolvation Temp. | 350 °C | Aids in solvent evaporation. |
| MS/MS Transitions | Monitor precursor ion [M-H]⁻ and specific product ions | Provides high selectivity and sensitivity. |
Interpretation of Mass Spectra and Fragmentation Patterns
The fragmentation of this compound provides crucial information for its identification and structural confirmation.
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion of this compound (m/z 184) is expected. Common fragmentation pathways for aromatic carboxylic acids include:
-
Loss of a hydroxyl radical (-OH): leading to an [M-17]⁺ ion.
-
Loss of a carboxyl group (-COOH): resulting in an [M-45]⁺ ion.
-
Decarboxylation (-CO₂): producing an [M-44]⁺ ion.
-
Loss of water (-H₂O): from the two carboxylic acid groups, forming the anhydride at m/z 166.[22]
-
Loss of HF or F radical: A characteristic fragmentation for fluorinated aromatic compounds.[10][23]
The presence of the fluorine atom can also influence fragmentation, potentially leading to fluorine-containing fragment ions.[24][25]
Electrospray Ionization (ESI) and Tandem MS (MS/MS)
In negative ESI mode, the deprotonated molecule [M-H]⁻ (m/z 183) is the primary ion observed. Tandem MS (MS/MS) of this precursor ion can induce fragmentation. Common fragmentation pathways for dicarboxylic acids in negative ion mode include:
-
Loss of CO₂: from the deprotonated carboxyl group, leading to a prominent fragment.[26]
-
Loss of H₂O: particularly at higher collision energies.[26]
The specific fragmentation pattern in MS/MS will be crucial for developing highly selective Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods for quantitative analysis.[27][28][29]
Visualization of Analytical Workflows
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
Conclusion and Future Perspectives
The mass spectrometric analysis of this compound is a versatile and powerful tool for its detection and quantification. The choice between GC-MS with derivatization and direct LC-MS/MS analysis will depend on the specific requirements of the study, including sensitivity needs, sample matrix complexity, and available instrumentation. Understanding the fundamental principles of ionization and fragmentation is key to developing and validating robust analytical methods. Future advancements in high-resolution mass spectrometry and novel ionization techniques will likely further enhance the capabilities for analyzing this and other halogenated aromatic compounds.
References
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. (n.d.). ResearchGate.
- This compound. (n.d.). NIST WebBook.
- This compound. (n.d.). PubChem.
- A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. (2023). Analytical Chemistry.
- Mass spectrum of this compound. (n.d.). NIST WebBook.
- Acids: Derivatization for GC Analysis. (n.d.). ScienceDirect.
- Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. (1970). Journal of the Chemical Society A: Inorganic, Physical, Theoretical.
- Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. (2004). Rapid Communications in Mass Spectrometry.
- A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. (2023). Analytical Chemistry.
- Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. (2025). ResearchGate.
- Fragmentation and Interpretation of Spectra. (n.d.). In Mass Spectrometry. LibreTexts.
- Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. (n.d.). ResearchGate.
- Chemical ionization mass spectrometry of complex molecules. VIII. Esters of di- and tricarboxylic acids. (1971). Analytical Chemistry.
- Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.
- Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. (2003). Journal of Mass Spectrometry.
- Negative-ion electrospray mass spectrometric analysis of dicarboxylic acids. (n.d.). OUCI.
- Analysis of phthalic, isophthalic and long-chain (C4–C12) dicarboxylic acids in atmospheric aerosols by UPLC/ESI/ToF-MS. (2011). Analytical Methods.
- Gas-chromatography mass-spectrometry determination of phthalic acid in human urine as a biomarker of folpet exposure. (2011). Analytical and Bioanalytical Chemistry.
- Evaluation of critical instrument parameters for the transfer of LC-MS quantification methods between LC-MS/MS and Orbitrap MS. (n.d.). DiVA portal.
- Ultrahigh-Performance Supercritical Fluid Chromatography−Multimodal Ionization−Tandem Mass Spectrometry as a Universal Tool for the Analysis of Terpenes and Phenolic Compounds in Plant Extracts. (2024). Analytical Chemistry.
- This compound. (n.d.). SpectraBase.
- Determination of phthalic acid esters in drinking water and olive oil by ultra-high performance liquid chromatography-electrospray-tandem mass spectrometry. (n.d.). ResearchGate.
- GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. (1998). Journal of Analytical Toxicology.
- Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. (2021). Pharmacognosy Journal.
- Mass spectral fragmentation of phthalic acid esters. (1982). Journal of Chromatography A.
- Measurement of the tripeptides glutathione and ophthalmic acid by gas chromatography-mass spectrometry. (2022). Journal of Chromatography B.
- Supercritical Fluid Chromatography—Tandem Mass Spectrometry for Rapid Quantification of Pentacyclic Triterpenoids in Plant Extracts. (n.d.). MDPI.
- GC-MS chromatogram vs. retention time for a sample taken during... (n.d.). ResearchGate.
- Improved Tandem Mass Spectrometry Detection and Resolution of Low Molecular Weight Perfluoroalkyl Ether Carboxylic Acid Isomers. (2022). Environmental Science & Technology Letters.
- Analysis of volatile short-chain fatty acids in the gas phase using secondary electrospray ionization coupled to mass spectrometry. (2023). RSC Advances.
- Tandem Mass Spectrometry as an Independent Method for Corroborating Fluorine-18 Radioactivity Measurements in Positron Emission Tomography. (2022). Analytical Chemistry.
- LCMS/MS Metabolite Profiling and Analysis of Acute Toxicity Effect of the Ethanolic Extract of Centella asiatica on Zebrafish Model. (2019). Pertanika Journal of Science & Technology.
- Fluoride-assisted liquid chromatography-tandem mass spectrometry method for simultaneous analysis of propofol and its metabolites without derivatization in urine. (2021). Journal of Chromatography A.
- Ultra-High-Resolution Liquid Chromatography Coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry Analysis of Tessaria absinthioides (Hook. & Arn.) DC. (Asteraceae) and Antioxidant and Hypocholesterolemic Properties. (2023). Molecules.
Sources
- 1. This compound [webbook.nist.gov]
- 2. This compound for synthesis 1583-67-1 [sigmaaldrich.com]
- 3. This compound | C8H5FO4 | CID 345381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1583-67-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Negative-ion electrospray mass spectrometric analysis of dicarboxylic acids [ouci.dntb.gov.ua]
- 8. Analysis of phthalic, isophthalic and long-chain (C4–C12) dicarboxylic acids in atmospheric aerosols by UPLC/ESI/ToF-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. whitman.edu [whitman.edu]
- 11. This compound [webbook.nist.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. researchgate.net [researchgate.net]
- 15. gcms.cz [gcms.cz]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. diva-portal.org [diva-portal.org]
- 19. pertanika.upm.edu.my [pertanika.upm.edu.my]
- 20. Ultra-High-Resolution Liquid Chromatography Coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry Analysis of Tessaria absinthioides (Hook. & Arn.) DC. (Asteraceae) and Antioxidant and Hypocholesterolemic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of the tripeptides glutathione and ophthalmic acid by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 3-Fluorophthalic anhydride CAS#: 652-39-1 [amp.chemicalbook.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. lcms.cz [lcms.cz]
- 28. researchgate.net [researchgate.net]
- 29. Tandem Mass Spectrometry as an Independent Method for Corroborating Fluorine-18 Radioactivity Measurements in Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 3-Fluorophthalic Acid in Organic Solvents
Introduction: The Significance of Solubility in Modern Drug Discovery
In the landscape of pharmaceutical research and organic synthesis, understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but a cornerstone of process development. 3-Fluorophthalic acid (C₈H₅FO₄) is a versatile building block, increasingly utilized in the synthesis of complex organic molecules, including pharmaceutical intermediates and specialty polymers[1]. The presence of a fluorine atom and two carboxylic acid groups imparts unique electronic properties and reactivity[1]. However, these same functional groups create a complex solubility profile that presents both challenges and opportunities for chemists.
This guide provides an in-depth analysis of the solubility of this compound in various organic solvents. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical data, and robust experimental protocols. By understanding the nuanced interactions between this compound and different solvent classes, researchers can optimize reaction conditions, streamline purification processes, and enhance the overall efficiency of their synthetic routes.
Physicochemical Profile of this compound
To predict and understand the solubility of this compound, one must first understand the molecule itself. Its structure is characterized by a benzene ring substituted with two adjacent carboxylic acid groups and a fluorine atom[1][2].
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₅FO₄ | [3] |
| Molecular Weight | 184.12 g/mol | [2][3] |
| CAS Number | 1583-67-1 | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 158-161 °C |
The two carboxylic acid groups are strong hydrogen bond donors and acceptors, while the fluorine atom acts as a weak hydrogen bond acceptor and influences the molecule's overall polarity and acidity. These features are the primary determinants of its interaction with solvents.
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.
-
Preparation : Add an excess amount of this compound to a sealed vial (e.g., a 20 mL glass vial). "Excess" is critical; undissolved solid must be visible to ensure saturation has been reached.[4]
-
Solvent Addition : Add a precise, known volume of the desired organic solvent to the vial.
-
Equilibration : Seal the vial tightly to prevent solvent evaporation. Place the vial in a temperature-controlled environment, such as an orbital shaker or stirring plate, set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4] The concentration of the dissolved solid should not change over time once equilibrium is established.
-
Phase Separation : After equilibration, cease agitation and allow the excess solid to settle. To ensure complete removal of particulate matter, centrifuge the sample or filter it through a chemically inert syringe filter (e.g., PTFE, 0.22 µm). This step is crucial to avoid artificially high results.
-
Quantification :
-
Gravimetric Method : Carefully transfer a known volume of the clear, saturated solution to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven). Weigh the container with the dried residue. The difference in weight gives the mass of dissolved solute.
-
Chromatographic Method (e.g., HPLC) : Prepare a calibration curve using standard solutions of this compound of known concentrations. Take a precise aliquot of the saturated solution, dilute it with a suitable mobile phase to fall within the calibration range, and analyze it by HPLC.
-
-
Calculation : Calculate the solubility using the data obtained. For the gravimetric method, this will be mass of residue / volume of solution. For the HPLC method, use the concentration from the calibration curve, remembering to account for the dilution factor.[4] Express results in units such as g/100 mL or mol/L.
Conclusion
The solubility of this compound is a complex interplay of its structural features—two polar carboxylic acid groups and a semi-nonpolar fluorinated aromatic ring. While it exhibits high solubility in polar protic and aprotic solvents capable of hydrogen bonding, its solubility is limited in nonpolar media. This guide provides the theoretical foundation and a practical, robust experimental framework for researchers to quantitatively determine its solubility in solvents relevant to their work. Accurate solubility data is indispensable for the rational design of synthetic routes, crystallization processes, and formulation strategies in the pharmaceutical and chemical industries.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Fluorophthalic anhydride.
- BenchChem. (2025). Solubility of Solvent Blue 35 in organic solvents.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- Sigma-Aldrich. (n.d.). This compound for synthesis.
- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
- Dakenchem. (n.d.). Understanding this compound: Properties and Sourcing for R&D.
- CK-12 Foundation. (2023). Physical Properties of Carboxylic Acids.
- University of Ottawa. (2023). Solubility of Organic Compounds.
- eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids.
- Clark, J. (n.d.). An introduction to carboxylic acids. Chemguide.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
Sources
A Technical Guide to the Prospective Crystal Structure of 3-Fluorophthalic Acid: From Theoretical Prediction to Experimental Elucidation
This guide provides a comprehensive technical overview of the anticipated crystal structure of 3-Fluorophthalic acid. As of the latest literature review, a definitive, publicly available crystal structure for this compound has not been reported. Therefore, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings of its likely solid-state conformation, details robust experimental protocols for its crystallization and structural determination, and discusses the anticipated analysis of its key structural features.
Introduction to this compound
This compound (C₈H₅FO₄) is a halogenated aromatic dicarboxylic acid.[1][2][3] Its structure, featuring a fluorine atom and two carboxylic acid groups in ortho positions on a benzene ring, makes it a valuable building block in organic synthesis and medicinal chemistry. The electronic properties conferred by the fluorine substituent, combined with the hydrogen-bonding capabilities of the carboxylic acid groups, suggest that its solid-state architecture will be governed by a network of specific intermolecular interactions. Understanding this crystal structure is paramount for controlling its physicochemical properties, such as solubility, stability, and bioavailability, which are critical in the context of drug development and materials science.
Part 1: Theoretical Structural Analysis and Predicted Molecular Conformation
Based on extensive studies of related substituted benzoic and phthalic acids, we can predict the likely structural characteristics of this compound at both the molecular and supramolecular levels.
Molecular Geometry and Conformational Isomers
The primary determinant of the molecular conformation of this compound will be the relative orientation of the two carboxylic acid groups. Computational studies on ortho-substituted benzoic acids have shown a strong preference for a planar arrangement of the carboxylic group with the benzene ring to maximize conjugation.[4] For this compound, two principal planar conformers are conceivable, differing in the orientation of the hydroxyl protons.
It is also plausible that one of the carboxylic acid groups could be slightly twisted out of the plane of the benzene ring due to steric hindrance between the adjacent carboxylic group and the fluorine atom. The presence of the electronegative fluorine atom at the 3-position is expected to influence the acidity and hydrogen bonding potential of the adjacent carboxylic acid group.
Predicted Intermolecular Interactions and Supramolecular Synthons
The crystal packing of this compound will almost certainly be dominated by hydrogen bonding between the carboxylic acid groups. Carboxylic acids commonly form highly stable supramolecular synthons, most notably the cyclic dimer motif involving two molecules linked by a pair of O-H···O hydrogen bonds.
Beyond this primary interaction, other weaker interactions are anticipated to play a significant role in the overall crystal packing:
-
C-H···O Hydrogen Bonds: The aromatic C-H donors can interact with the carbonyl oxygen acceptors of the carboxylic acid groups.
-
C-H···F Interactions: While weaker than conventional hydrogen bonds, C-H···F interactions have been shown to be influential in the crystal packing of fluorinated organic molecules.[5]
The interplay between the strong carboxylic acid dimers and these weaker interactions will dictate the final three-dimensional crystal lattice.
Part 2: Experimental Workflow for Crystal Structure Determination
The following section provides a detailed, field-proven methodology for obtaining high-quality single crystals of this compound suitable for X-ray diffraction analysis.
Experimental Protocol: Single Crystal Growth
The successful growth of single crystals is often the most challenging step in structure determination.[6] A systematic approach using various solvents and techniques is recommended.
1. Material Purification:
-
Ensure the this compound sample is of high purity (≥98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality. Recrystallization from a suitable solvent may be necessary.
2. Solvent Screening:
-
Test the solubility of this compound in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, acetonitrile, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
3. Crystallization Techniques:
- Slow Evaporation:
- Prepare a saturated or near-saturated solution of this compound in a chosen solvent at room temperature.
- Filter the solution to remove any particulate matter.
- Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow solvent evaporation.
- Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
- Vapor Diffusion (Liquid-Liquid): [7]
- Dissolve 5-10 mg of this compound in a small volume (0.2-0.5 mL) of a "good" solvent in which it is highly soluble (e.g., DMSO, DMF).[8]
- Place this vial inside a larger, sealed container that contains a larger volume of a miscible "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., diethyl ether, hexane).
- Over time, the vapor of the anti-solvent will diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
- Slow Cooling:
- Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature.
- Filter the hot solution.
- Allow the solution to cool slowly to room temperature. For very soluble compounds, a programmable cooling bath or placing the flask in an insulated container can facilitate slower cooling and the formation of larger crystals.
Experimental Workflow Diagram
Caption: Experimental workflow for the determination of the crystal structure of this compound.
Single-Crystal X-ray Diffraction (SCXRD)
Once suitable single crystals are obtained, the following steps are undertaken:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). This initial model is then refined against the experimental data to obtain a final, accurate crystal structure.[9][10]
Part 3: Anticipated Structural Data and Analysis
The successful determination of the crystal structure of this compound will yield a wealth of information. The results should be presented in a clear, standardized format.
Predicted Crystallographic Data Table
The following table summarizes the key crystallographic parameters that would be obtained from a successful structure determination.
| Parameter | Anticipated Value/Information |
| Chemical Formula | C₈H₅FO₄ |
| Formula Weight | 184.12 g/mol |
| Crystal System | Monoclinic or Orthorhombic (likely) |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | 90 |
| β (°) | To be determined |
| γ (°) | 90 |
| Volume (ų) | To be determined |
| Z (molecules/unit cell) | 2, 4, or 8 (typically) |
| Calculated Density (g/cm³) | To be determined |
| R-factor (%) | < 5% for a high-quality structure |
Visualization of Molecular and Supramolecular Structures
Visual representations are essential for understanding the structural details.
Molecular Structure of this compound
Caption: Predicted R₂(2)(8) hydrogen-bonded dimer motif.
Conclusion
While the crystal structure of this compound remains to be experimentally determined, this guide provides a robust framework for its prediction, crystallization, and analysis. The structural insights gained from its eventual elucidation will be invaluable for understanding its solid-state behavior and for the rational design of new materials and pharmaceutical compounds. The methodologies and predictive analyses presented herein are designed to empower researchers to undertake this important structural investigation.
References
- Chakraborty, S., & Desiraju, G. R. (2018). C–H···F Hydrogen Bonds in Solid Solutions of Benzoic Acid and 4-Fluorobenzoic acid. Crystal Growth & Design, 18(10), 6077–6087.
- MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules.
- National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook.
- Taylor & Francis Online. (n.d.). Physical properties of hydrogen-bonded liquid crystal mixtures with fluorinated benzoic acids. Molecular Crystals and Liquid Crystals.
- National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Frankenbach, G. M., & Etter, M. C. (1992). Relationship between symmetry in hydrogen-bonded benzoic acids and the formation of acentric crystal structures. Chemistry of Materials, 4(2), 272-277.
- Chadwick, C. A., et al. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 2), 127–134.
- ResearchGate. (2018). How to Grow a Crystal for Single Crystal X-ray Diffraction analysis?
- YouTube. (2020). How to grow crystals for single crystal X-ray diffraction experiments?
- MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals.
- RJPT. (n.d.). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology.
Sources
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C8H5FO4 | CID 345381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. rjptonline.org [rjptonline.org]
A Technical Guide to the Thermal Properties of 3-Fluorophthalic Acid
Abstract
This technical guide provides a comprehensive analysis of the core thermal properties of 3-Fluorophthalic acid (3-FPA), a key intermediate in the synthesis of advanced materials and pharmaceuticals. For researchers, scientists, and drug development professionals, a deep understanding of a compound's thermal behavior is paramount for ensuring process safety, formulation stability, and final product quality. This document moves beyond a simple recitation of data points, offering insights into the causal relationships between 3-FPA's molecular structure and its thermal characteristics. We present detailed, field-proven methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), enabling research teams to validate and expand upon these findings. All data is contextualized with expert analysis to support robust and reliable application in a laboratory or manufacturing setting.
Introduction: The Significance of Thermal Analysis for this compound
This compound (IUPAC Name: 3-Fluoro-1,2-benzenedicarboxylic acid) is an ortho-substituted aromatic dicarboxylic acid. Its unique structure, featuring a fluorine atom adjacent to one of the two carboxylic acid groups, imparts specific chemical reactivity and physical properties that are leveraged in various synthetic pathways. The thermal properties of Active Pharmaceutical Ingredients (APIs) and their intermediates are not mere data points; they are critical process parameters that dictate:
-
Stability and Storage: Defining the safe upper-temperature limits for long-term storage and handling to prevent degradation.
-
Polymorph Screening: Identifying different crystalline forms, which can have profound impacts on solubility, bioavailability, and stability.
-
Process Safety: Understanding decomposition onsets and energetics is crucial for designing safe manufacturing processes, especially during heating, drying, or milling operations.
-
Formulation Development: Melting behavior directly influences manufacturing techniques such as hot-melt extrusion and the selection of appropriate excipients.
This guide provides the foundational knowledge required to confidently handle and utilize 3-FPA in a research and development context.
Core Thermal Properties of this compound
The thermal behavior of a compound is defined by several key parameters. Here, we summarize the known quantitative data for 3-FPA and discuss the underlying molecular drivers.
Phase Transitions and Stability
The primary thermal events for 3-FPA are melting and decomposition. Unlike many simple organic molecules, a distinct boiling point under atmospheric pressure is not observed, as thermal decomposition occurs first.
| Thermal Property | Value | Method | Significance |
| Molecular Formula | C₈H₅FO₄ | - | Foundational for all molar calculations. |
| Molecular Weight | 184.12 g/mol [1] | - | Essential for converting mass-based data. |
| Melting Point (T_m) | 158-161 °C | DSC | Defines the solid-to-liquid phase transition. Critical for purity assessment and formulation. |
| Decomposition (T_d) | >161 °C | TGA | Indicates the onset of thermal instability and mass loss. Crucial for process safety. |
Expert Insight: The Structural Basis for 3-FPA's Thermal Profile
The relatively high melting point of this compound is a direct consequence of its molecular structure. The two carboxylic acid groups are capable of forming strong intermolecular hydrogen bonds, creating a stable crystal lattice that requires significant thermal energy to disrupt. This is a characteristic feature of dicarboxylic acids; for comparison, the parent compound, phthalic acid, melts at a higher temperature of around 230 °C, suggesting its hydrogen bonding network is even more extensive.
The presence of the electronegative fluorine atom introduces strong dipole-dipole interactions, further stabilizing the crystal lattice. However, it also creates electronic asymmetry. Upon heating, the molecule does not simply boil but undergoes a chemical transformation. The most probable initial decomposition pathway is an intramolecular dehydration reaction to form 3-Fluorophthalic anhydride [2][3][4][5], releasing water. This anhydride is itself a stable crystalline solid with a melting point in the same range (158-161 °C). This proximity of melting and decomposition onset underscores the necessity of precise analytical techniques like TGA and DSC to distinguish these events.
Experimental Methodologies: A Practical Guide
To ensure scientific integrity, thermal analysis must be conducted using standardized, self-validating protocols. The following sections detail the methodologies for determining the key thermal parameters of 3-FPA.
Workflow for Comprehensive Thermal Analysis
The logical flow for characterizing a new batch of 3-FPA or a related compound involves a two-step process using DSC and TGA. DSC provides information on phase transitions (like melting), while TGA quantifies thermal stability and decomposition.
Caption: Standard workflow for thermal characterization.
Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[6] It is the gold-standard for determining melting points and other phase transitions.
Objective: To precisely determine the melting point (T_m) and the enthalpy of fusion (ΔH_f) of this compound.
Instrumentation: A calibrated heat-flux DSC instrument (e.g., TA Instruments, Mettler Toledo).
Step-by-Step Protocol:
-
Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard (T_m = 156.6 °C). This step is critical for data trustworthiness.
-
Sample Preparation: Accurately weigh 2-5 mg of 3-FPA powder into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to ensure a closed system. For decomposition studies, a pinhole lid may be used to allow evolved gases to escape, but for melting point determination, a sealed pan prevents any sublimation or early-stage water loss.
-
Instrument Setup:
-
Place the sealed sample pan in the sample cell and an empty, sealed reference pan in the reference cell.
-
Purge the cell with an inert gas (Nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 200 °C at a linear heating rate of 10 °C/min. A controlled ramp rate is essential for resolving thermal events.[6]
-
-
Data Analysis:
-
The resulting thermogram will plot heat flow versus temperature.
-
The melting event will appear as a sharp endothermic peak.
-
Melting Point (T_m): Determined as the onset temperature of the endothermic peak.
-
Enthalpy of Fusion (ΔH_f): Calculated by integrating the area under the melting peak. This value represents the energy required to melt the sample.
-
Protocol 2: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] It is essential for determining the temperature at which a material begins to decompose.
Objective: To determine the onset temperature of decomposition (T_d) for this compound.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Step-by-Step Protocol:
-
Calibration: Calibrate the instrument's mass balance using certified weights and its temperature using materials with known Curie points (e.g., Nickel).
-
Sample Preparation: Accurately weigh 5-10 mg of 3-FPA powder into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan onto the instrument's microbalance.
-
Purge the furnace with an inert gas (Nitrogen) at 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
The TGA thermogram plots percent mass loss versus temperature.
-
Onset of Decomposition (T_d): Determined as the temperature at which a significant mass loss begins. This is often calculated using the tangent method at the point of inflection of the mass loss curve. For carboxylic acids, this initial mass loss typically corresponds to decarboxylation or dehydration.[9][10]
-
Structure-Property Relationships
Understanding why 3-FPA behaves as it does is key to predicting the behavior of related compounds. The thermal properties are a direct manifestation of the underlying molecular structure.
Caption: Relationship between molecular features and thermal properties.
Conclusion
The thermal characterization of this compound reveals a crystalline solid with a melting point in the range of 158-161 °C. Its thermal stability is limited, with decomposition commencing at temperatures immediately following the melt. This behavior is primarily driven by strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) and a propensity for intramolecular dehydration to form the corresponding anhydride. The detailed DSC and TGA protocols provided in this guide serve as a robust framework for researchers to verify these properties and apply this critical knowledge in the development of novel materials and pharmaceutical products, ensuring both efficacy and process safety.
References
- Investigation of Thermal Properties of Carboxylates with Various Structures.Digital Commons @ Andrews University.[Link]
- Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO 3 . | Download Scientific Diagram - ResearchGate.
- 3-Fluorophthalic anhydride - CAS Common Chemistry.CAS Common Chemistry.[Link]
- Differential scanning calorimetry - Wikipedia.Wikipedia.[Link]
- summary of design MW, functional cap type (C for carboxylic acid and A... - ResearchGate.
- Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper.pubs.rsc.org.[Link]
- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - NIH.
- This compound | C8H5FO4 | CID 345381 - PubChem - NIH.
- Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds | Analytical Chemistry.
- Thermogravimetric analysis (TGA) - Chemistry LibreTexts.Chemistry LibreTexts.[Link]
- Chem 366-3 Page IX - 1 LAB MANUAL Differential Scanning Calorimetry.Concordia University.[Link]
- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC - PubMed Central.
- Phthalic Acid | C8H6O4 | CID 1017 - PubChem.
- Thermophysical Properties of phthalic acid - Chemcasts.Chemcasts.[Link]
Sources
- 1. This compound | C8H5FO4 | CID 345381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Fluorophthalic anhydride CAS#: 652-39-1 [amp.chemicalbook.com]
- 3. 652-39-1 CAS MSDS (3-Fluorophthalic anhydride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 3-Fluorophthalic anhydride | 652-39-1 [amp.chemicalbook.com]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. libjournals.unca.edu [libjournals.unca.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
Quantum chemical calculations for 3-Fluorophthalic acid
An In-depth Technical Guide to Quantum Chemical Calculations for 3-Fluorophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on this compound, a molecule of interest in medicinal chemistry. As a Senior Application Scientist, my objective is to move beyond a simple recitation of steps and provide a narrative grounded in causality and scientific integrity. We will explore not just how to perform these calculations, but why specific methods are chosen and how the resulting data translates into actionable insights for drug design and development. This document is structured to serve as a practical workflow and a foundational reference, bridging the gap between theoretical quantum mechanics and its application in pharmaceutical research.
Introduction: The "Why" of this compound
This compound (C₈H₅FO₄) is a substituted aromatic dicarboxylic acid.[1][2] The introduction of a fluorine atom to the phthalic acid scaffold significantly alters its electronic properties, including its acidity, lipophilicity, and potential for intermolecular interactions such as hydrogen bonding. These modifications are of high interest in drug development, where fluorine substitution is a common strategy for modulating a drug candidate's metabolic stability, binding affinity, and membrane permeability.
To rationally design molecules based on this scaffold, we must first understand its intrinsic properties at an electronic level. Experimental characterization provides essential data, but it cannot fully reveal the underlying orbital interactions, charge distributions, and reactivity landscapes. This is where quantum chemical calculations become indispensable. By solving approximations of the Schrödinger equation for the molecule, we can predict a wide array of properties that are difficult or impossible to measure directly, providing a theoretical foundation for hypothesis-driven drug design.[3][4]
Theoretical Foundations: Selecting the Right Tools
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set.[5] Here, we outline the rationale for the methods employed in this guide.
The Ab Initio Starting Point: Hartree-Fock Theory
The Hartree-Fock (HF) method is a foundational ab initio ("from the beginning") approach that provides an approximate solution to the Schrödinger equation.[6][7] It treats each electron as moving in an average field created by all other electrons, which simplifies the complex electron-electron repulsion term.[8][9] While computationally efficient and a crucial cornerstone of quantum chemistry, HF theory's primary limitation is its neglect of electron correlation—the way electrons instantaneously adjust their motion to avoid each other.[9] This simplification means that HF often provides qualitative insights but may lack quantitative accuracy for many properties.[7]
The Industry Standard: Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[4][10] Unlike HF, which calculates the complex many-electron wavefunction, DFT determines the system's energy from its electron density—a simpler, three-dimensional quantity.[10] Crucially, DFT includes an approximation for electron correlation through the exchange-correlation functional.[10] This makes it significantly more accurate than HF for predicting molecular geometries, vibrational frequencies, and electronic properties.[11][12]
For our study of this compound, we will employ the widely used B3LYP hybrid functional, which combines the strengths of both HF and DFT by mixing a portion of the exact HF exchange with DFT exchange and correlation functionals.
The Language of Orbitals: Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals.[13] The size and type of basis set directly impact the accuracy and cost of the calculation. A larger, more flexible basis set can better describe the distribution of electrons in space, yielding more accurate results at a higher computational expense.
We will use the 6-311++G(d,p) Pople-style basis set.[14][15] Let's dissect this notation:
-
6-311G : This indicates a triple-zeta split-valence basis set. It uses one set of functions for core atomic orbitals and three sets for valence orbitals, allowing for greater flexibility in describing chemical bonds.
-
++ : These two plus signs indicate the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms. Diffuse functions are crucial for describing species with electron density far from the nucleus, such as anions and molecules involved in weak hydrogen bonds.
-
(d,p) : This denotes the addition of polarization functions—d-type functions on heavy atoms and p-type functions on hydrogen atoms. These functions allow orbitals to change shape and "polarize" in the presence of other atoms, which is essential for an accurate description of bonding.[16]
This choice of the B3LYP/6-311++G(d,p) level of theory represents a robust and widely validated approach for obtaining high-quality results for organic molecules like this compound.
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the complete computational process, from building the molecule to analyzing the final results. This workflow is designed to be self-validating, ensuring the scientific rigor of the findings.
Step 1: Molecular Structure Input
-
Build the Molecule : Using a molecular modeling program such as GaussView or Avogadro, construct the 3D structure of this compound.[17] The initial bond lengths and angles do not need to be perfect, as the geometry optimization step will refine them.
-
Generate Input File : The modeling software will generate an input file for the quantum chemistry package (e.g., Gaussian, GAMESS).[18][19][20] This file specifies the atomic coordinates, the total charge (0 for the neutral molecule), and the spin multiplicity (1 for a singlet ground state).
Step 2: Geometry Optimization
-
Purpose : To find the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure.
-
Protocol : Perform a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set. The software will iteratively adjust the atomic positions to minimize the total energy of the molecule until a stationary point on the potential energy surface is reached.
Step 3: Vibrational Frequency Calculation (Self-Validation)
-
Purpose : To confirm that the optimized geometry is a true energy minimum and to predict the molecule's infrared (IR) spectrum.[21]
-
Protocol : Using the optimized geometry from the previous step, perform a frequency calculation at the same B3LYP/6-311++G(d,p) level of theory.
-
Validation Check : A true energy minimum will have zero imaginary frequencies .[21] The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state) and means the geometry optimization did not find the true minimum.[21] If this occurs, the structure must be perturbed and re-optimized.
Step 4: Calculation of Molecular Properties
Once the optimized structure is validated, a final single-point energy calculation is performed to derive various electronic properties. This step often includes requests for additional analyses like Natural Bond Orbital (NBO) analysis.
Visualizing the Workflow
The entire computational process can be visualized as a logical sequence of steps, each building upon the last.
Caption: A flowchart of the quantum chemical calculation workflow.
Analysis and Interpretation of Results
The output of these calculations provides a wealth of quantitative data. Here, we discuss how to interpret the key results in the context of drug development.
Structural and Spectroscopic Data
The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. This information can be compared with experimental crystallographic data, if available, to validate the accuracy of the computational model.
The vibrational frequency calculation yields a list of frequencies and their corresponding IR intensities. This computed spectrum can be directly compared to an experimental IR spectrum to aid in the assignment of vibrational modes.[22] It is common practice to apply a scaling factor (typically ~0.96 for B3LYP) to the calculated frequencies to better match experimental values, accounting for anharmonicity and method approximations.[22]
| Parameter | Calculated Value | Significance |
| Optimized Bond Lengths (Å) | (Example Values) | Provides the equilibrium molecular structure. |
| Vibrational Frequencies (cm⁻¹) | (Example Values) | Predicts the IR spectrum; confirms the structure is a true energy minimum.[21] |
| Zero-Point Vibrational Energy | (Example Value) | The inherent vibrational energy of the molecule at 0 K. |
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[23] Their energies and spatial distribution are fundamental to understanding a molecule's chemical reactivity and electronic properties.[24]
-
HOMO : Represents the ability to donate an electron. A higher HOMO energy suggests the molecule is a better electron donor.[25]
-
LUMO : Represents the ability to accept an electron. A lower LUMO energy suggests the molecule is a better electron acceptor.[25]
-
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.[23][26]
In drug design, the HOMO-LUMO gap can be correlated with the molecule's kinetic stability and its potential to engage in charge-transfer interactions with a biological target.[27]
| Electronic Property | Calculated Value (eV) | Relevance in Drug Design |
| HOMO Energy | (Example Value) | Electron-donating capacity; interaction with electron-accepting sites in receptors.[27] |
| LUMO Energy | (Example Value) | Electron-accepting capacity; interaction with electron-donating sites in receptors.[27] |
| HOMO-LUMO Energy Gap (ΔE) | (Example Value) | Chemical reactivity, kinetic stability, and polarizability.[26] |
| Dipole Moment (Debye) | (Example Value) | Overall polarity of the molecule; influences solubility and membrane permeation. |
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential surrounding a molecule.[28] It provides a powerful visual tool for identifying the electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions.[29][30]
-
Negative Regions (Red/Yellow) : Indicate electron-rich areas, typically around electronegative atoms like oxygen and fluorine. These are sites for electrophilic attack and are favorable for interacting with positive regions of a receptor (e.g., protonated amine groups).[30]
-
Positive Regions (Blue) : Indicate electron-poor areas, usually around hydrogen atoms attached to electronegative atoms. These are sites for nucleophilic attack and hydrogen bond donation.[30]
For this compound, the MEP surface will highlight the negative potential around the carboxylic acid oxygens and the fluorine atom, and the positive potential around the acidic hydrogens. This map is invaluable for predicting how the molecule might orient itself within a receptor's binding pocket.[31][32]
Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex, delocalized molecular orbitals into a localized picture that corresponds to the familiar Lewis structure of lone pairs and chemical bonds.[33][34] This method provides quantitative insights into bonding, charge distribution, and intramolecular interactions.[35][36]
-
Natural Atomic Charges : NBO provides a more chemically intuitive and stable method for calculating partial atomic charges compared to other methods like Mulliken population analysis. These charges are useful inputs for molecular dynamics simulations and QSAR models.
-
Donor-Acceptor Interactions : NBO analysis can quantify the delocalization of electron density from a filled "donor" orbital (like a lone pair or a bond) to an empty "acceptor" orbital (like an antibonding orbital).[34] The energy of this interaction (E(2)) indicates the strength of the delocalization, providing a quantitative measure of hyperconjugation and resonance effects.
Connecting Theory to Application in Drug Development
The ultimate goal of these calculations is to generate data that informs the drug discovery process.
Caption: Relationship between calculated properties and drug design applications.
-
Reactivity and Metabolism : The HOMO-LUMO gap and MEP surface can help predict sites susceptible to metabolic attack. A region with high negative potential and a high-energy HOMO might be prone to oxidation by cytochrome P450 enzymes.
-
Binding Affinity : The MEP map provides a blueprint for designing ligands that are electrostatically complementary to their target binding site. Aligning the negative potential of the ligand with positive areas of the receptor (and vice versa) is a key principle in structure-based drug design.[29]
-
Quantitative Structure-Activity Relationships (QSAR) : Calculated properties like NBO charges, dipole moment, and orbital energies can serve as quantum chemical descriptors in QSAR models. These models correlate structural/electronic features with biological activity, enabling the prediction of the activity of new, unsynthesized analogs.
Conclusion
Quantum chemical calculations provide an exceptionally detailed lens through which to view the molecular properties of this compound. By employing a robust level of theory like B3LYP/6-311++G(d,p), researchers can reliably predict its geometry, electronic structure, and reactivity profile. This in-depth technical guide demonstrates a validated workflow that connects fundamental theory to practical application. The insights gained from HOMO-LUMO, MEP, and NBO analyses are not merely academic; they are critical data points that can guide the rational design of more effective and safer therapeutic agents, ultimately accelerating the drug development pipeline.
References
- Wikipedia. Hartree–Fock method. [Link]
- Wikipedia. Gaussian (software). [Link]
- Ames Lab. GAMESS: Open Source Quantum Chemistry Software. [Link]
- RITME.
- Fiveable.
- Purdue University. RCAC - Software: GAMESS. [Link]
- Wikipedia. GAMESS (US). [Link]
- Solubility of Things. Ab Initio Methods and Hartree-Fock Theory. [Link]
- Computational Chemistry
- ChemCompute. gamess. [Link]
- ChemCompute. Home. [Link]
- Wiley Online Library.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 345381, this compound. [Link]
- InSilicoSci.
- PubMed.
- YouTube. HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. [Link]
- Gaussian, Inc. About Gaussian 16. [Link]
- CORE. The Molecular Electrostatic Potential as a Determinant of Receptor-Drug Recognition. [Link]
- Macau. Prediction and Description of Molecular Properties by Density Functional Theory. [Link]
- Wikipedia. Basis set (chemistry). [Link]
- ACS Publications. Density-Corrected Density Functional Theory for Molecular Properties. [Link]
- University of Regensburg.
- ResearchGate.
- Wikipedia. Density functional theory. [Link]
- Agile Molecule. GAMESS, Gaussian - software for Quantum Chemistry. [Link]
- Association for Computing Machinery. Molecular Property Prediction: A Multilevel Quantum Interactions Modeling Perspective. [Link]
- Oreate AI Blog. Chemical Bond Analysis Methods for Surface Adsorption Models: Natural Bond Orbital Theory (NBO)
- ACS Publications.
- University of Georgia.
- YouTube. HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. [Link]
- NBO 7.0.
- University of Regensburg. Natural Bond Orbital (NBO) Analysis. [Link]
- MDPI.
- ChemRxiv.
- Gaussian, Inc. Basis Sets. [Link]
- AIMS Press.
- National Center for Biotechnology Information.
- University of Pennsylvania. Basis Sets. [Link]
- NIST. This compound. [Link]
- Q-Chem. Natural Bond Orbital (NBO) Analysis: Formaldehyde example. [Link]
- ChemRxiv.
- YouTube. Gaussian Tutorial (Lec-5)
- Penn State University.
- atomistica.online.
- UQ eSpace. Vibrational frequency prediction using density functional theory. [Link]
- AIP Publishing.
- ResearchGate.
Sources
- 1. This compound | C8H5FO4 | CID 345381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. ritme.com [ritme.com]
- 4. mdpi.com [mdpi.com]
- 5. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Hartree–Fock — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 8. fiveable.me [fiveable.me]
- 9. insilicosci.com [insilicosci.com]
- 10. Density functional theory - Wikipedia [en.wikipedia.org]
- 11. Prediction and Description of Molecular Properties by Density Functional Theory [macau.uni-kiel.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 14. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 15. thiele.ruc.dk [thiele.ruc.dk]
- 16. phys.ubbcluj.ro [phys.ubbcluj.ro]
- 17. youtube.com [youtube.com]
- 18. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 19. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 20. gaussian.com [gaussian.com]
- 21. atomistica.online [atomistica.online]
- 22. UQ eSpace [espace.library.uq.edu.au]
- 23. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 24. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. youtube.com [youtube.com]
- 28. Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis | Semantic Scholar [semanticscholar.org]
- 29. researchgate.net [researchgate.net]
- 30. chemrxiv.org [chemrxiv.org]
- 31. files01.core.ac.uk [files01.core.ac.uk]
- 32. chemrxiv.org [chemrxiv.org]
- 33. Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. NBO [cup.uni-muenchen.de]
- 35. Chemical Bond Analysis Methods for Surface Adsorption Models: Natural Bond Orbital Theory (NBO) and Its Applications - Oreate AI Blog [oreateai.com]
- 36. q-chem.com [q-chem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Fluorophthalic Acid from 3-Nitrophthalic Acid
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of Fluorinated Aromatic Scaffolds
The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties.[1][2] In the realm of drug discovery and development, fluorine-containing compounds often exhibit enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles.[1][2] 3-Fluorophthalic acid, a versatile difunctional aromatic building block, serves as a critical precursor in the synthesis of various pharmaceuticals and advanced materials. Its strategic fluorination provides a valuable tool for modulating molecular properties in the design of novel therapeutic agents.[1]
This application note provides a comprehensive guide to the synthesis of this compound, commencing from the readily available starting material, 3-nitrophthalic acid. The described synthetic route involves a two-step sequence: the reduction of the nitro group to an amine, followed by a Balz-Schiemann reaction to introduce the fluorine atom. This protocol is designed to be a self-validating system, with detailed explanations of the underlying chemical principles and critical experimental parameters to ensure reproducibility and success.
Mechanistic Overview: A Two-Step Synthetic Strategy
The transformation of 3-nitrophthalic acid to this compound is achieved through a reliable and well-established synthetic sequence. The overall process can be dissected into two primary stages:
-
Reduction of the Nitro Group: The initial step involves the selective reduction of the nitro functionality on the aromatic ring of 3-nitrophthalic acid to yield 3-aminophthalic acid.
-
Diazotization and Fluorination (Balz-Schiemann Reaction): The resulting 3-aminophthalic acid is then converted into a diazonium salt, which subsequently undergoes thermal decomposition in the presence of a fluoride source to yield the desired this compound.[3][4]
The Balz-Schiemann Reaction: A Closer Look
The core of this synthesis lies in the Balz-Schiemann reaction, a cornerstone of aromatic fluorination chemistry.[3][4] This reaction transforms a primary aromatic amine into an aryl fluoride via a diazonium tetrafluoroborate intermediate.[3] The generally accepted mechanism proceeds as follows:
-
Diazotization: The primary aromatic amine (3-aminophthalic acid in this case) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[5][6][7]
-
Formation of the Diazonium Tetrafluoroborate Salt: The diazonium salt is then reacted with fluoroboric acid (HBF₄) to precipitate the corresponding diazonium tetrafluoroborate.[6]
-
Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is then heated. This thermal decomposition releases nitrogen gas (N₂) and boron trifluoride (BF₃), generating a highly reactive aryl cation.[4][8]
-
Fluoride Capture: The aryl cation is immediately trapped by the fluoride ion (F⁻) from the tetrafluoroborate counter-ion to form the final aryl fluoride product.[4][8]
Caption: Overall synthetic workflow for this compound.
Conclusion
The synthesis of this compound from 3-nitrophthalic acid is a robust and reproducible process that provides access to a valuable fluorinated building block for drug discovery and materials science. The two-step sequence, involving a high-yielding reduction followed by the classic Balz-Schiemann reaction, is well-documented and can be readily implemented in a standard laboratory setting. By carefully controlling the reaction conditions, particularly the temperature during diazotization and the dryness of the diazonium tetrafluoroborate intermediate, researchers can consistently obtain high-purity this compound. The insights and detailed protocols provided in this application note are intended to empower scientists to confidently incorporate this important synthetic transformation into their research programs.
References
- Google Patents.
- Eureka | Patsnap.
- Ishida, K., Kobori, N., Kobayashi, M., & Minato, H. (1969). Decomposition of Benzenediazonium Tetrafluoroborate in Aprotic Polar Solvents. Bulletin of the Chemical Society of Japan, 42(10), 2853-2856. [Link]
- Wikipedia. Balz–Schiemann reaction. [Link]
- Li, W., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21673–21681. [Link]
- ResearchGate. Role of Fluorine in Drug Design and Drug Action. [Link]
- Organic Syntheses. 3-nitrophthalic acid. [Link]
- Organic Chemistry Portal.
- ChemRxiv.
- MDPI.
- YouTube. 3-Nitrophthalic acid : Organic synthesis. [Link]
- BYJU'S. Balz Schiemann Reaction Mechanism. [Link]
- ResearchGate. 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. [Link]
- Allen Overseas. Balz-Schiemann Reaction: Mechanism, Formula & Uses. [Link]
- ACS Publications. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Link]
- ACS Publications.
- ACS Publications. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. [Link]
- Arkat USA, Inc.
- PubMed Central. Ophthalmic drug discovery and development using artificial intelligence and digital health technologies. [Link]
- Chemistry LibreTexts. 14.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 5. Diazotisation [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
Laboratory scale synthesis of 3-Fluorophthalic acid
An Application Note and Protocol for the Laboratory Scale Synthesis of 3-Fluorophthalic Acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of this compound (CAS 1583-67-1), a key intermediate in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] The protocol details a robust and accessible method based on the oxidation of 3-fluoro-o-xylene. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations for experimental choices, and rigorous safety protocols to ensure a successful and safe synthesis.
Introduction and Significance
This compound is a substituted aromatic dicarboxylic acid. Its structure, featuring a fluorine atom and two adjacent carboxyl groups on a benzene ring, makes it a highly versatile building block in organic synthesis.[1] The presence of the electron-withdrawing fluorine atom significantly influences the electronic properties of the aromatic ring, affecting the acidity of the carboxyl groups and the molecule's overall reactivity.[1] This unique characteristic is leveraged in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), where fluorine incorporation can enhance metabolic stability and binding affinity.[2]
Synthetic Strategy: Oxidation of 3-Fluoro-o-xylene
The selected method for this protocol is the oxidation of 3-fluoro-o-xylene. This approach is a well-established strategy for producing phthalic acid derivatives from their corresponding xylene precursors.[3][4] The two methyl groups of the xylene are oxidized to carboxylic acids, yielding the desired phthalic acid.
Rationale for Method Selection
The oxidation of substituted xylenes is a fundamental transformation in organic chemistry. While several methods exist for synthesizing this compound, including halogen exchange from 3-chlorophthalic anhydride or synthesis from 3-nitrophthalic acid, the oxidation of 3-fluoro-o-xylene offers a relatively direct and scalable route.[5][6] Potassium permanganate (KMnO₄) is chosen as the oxidizing agent due to its high oxidation potential, effectiveness under moderate conditions, and common availability in a laboratory setting. The reaction proceeds in an aqueous solution, which is advantageous from a safety and environmental perspective compared to some organic solvents.
Reaction Mechanism
The oxidation of the methyl groups on the aromatic ring by potassium permanganate is a complex process involving multiple steps. The reaction is believed to proceed via a radical mechanism. The permanganate ion abstracts a hydrogen atom from a methyl group, forming a benzyl radical. This radical is then further oxidized through a series of steps, likely involving intermediate aldehydes and benzoates, until both methyl groups are fully oxidized to carboxylic acids. The reaction is performed under basic conditions to keep the permanganate soluble and reactive, and the final product is isolated as its dicarboxylate salt before being protonated to the free acid.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound from 3-fluoro-o-xylene.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| 3-Fluoro-o-xylene | 443-82-3 | 124.15 | ≥98% | Standard chemical suppliers |
| Potassium Permanganate (KMnO₄) | 7722-64-7 | 158.03 | ≥99% | Standard chemical suppliers |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ≥97% | Standard chemical suppliers |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 37% (conc.) | Standard chemical suppliers |
| Sodium Sulfite (Na₂SO₃) | 7757-83-7 | 126.04 | ≥98% | Standard chemical suppliers |
| Deionized Water | - | 18.02 | - | Laboratory supply |
Equipment
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Dropping funnel
-
Buchner funnel and filtration flask
-
pH meter or pH paper
-
Standard laboratory glassware
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling chemicals.[7]
-
Ventilation: Conduct the entire procedure in a well-ventilated fume hood to avoid inhalation of vapors or dust.[8][9]
-
Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.
-
Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with extreme care to prevent skin and eye burns.
-
Emergency Procedures: Ensure an eyewash station and safety shower are readily accessible.[10] In case of skin contact, wash the affected area immediately with plenty of water.[7] For eye contact, rinse cautiously with water for several minutes.[9]
Synthetic Procedure
Step 1: Reaction Setup
-
Set up a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.
-
In the flask, dissolve 8.0 g (0.2 mol) of sodium hydroxide in 400 mL of deionized water.
-
Add 10.0 g (0.0805 mol) of 3-fluoro-o-xylene to the sodium hydroxide solution.
Step 2: Oxidation
-
In a separate beaker, prepare a solution of 38.2 g (0.242 mol) of potassium permanganate in 300 mL of warm deionized water.
-
Heat the flask containing the 3-fluoro-o-xylene mixture to 80-90°C using a heating mantle.
-
Once the temperature is stable, begin the slow, dropwise addition of the potassium permanganate solution from the dropping funnel over a period of 2-3 hours. Maintain vigorous stirring throughout the addition. The purple color of the permanganate should disappear as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, continue to heat and stir the mixture at 90°C for an additional 1-2 hours, or until the purple color of the permanganate is no longer visible.
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to ensure all the product is collected in the filtrate.
-
If the filtrate is still purple, add a small amount of sodium sulfite (Na₂SO₃) until the color disappears, indicating the quenching of excess permanganate. Filter again if more MnO₂ precipitates.
-
Transfer the clear, colorless filtrate to a large beaker and cool it in an ice bath.
-
Slowly and carefully acidify the filtrate by adding concentrated hydrochloric acid dropwise with stirring. Monitor the pH. This compound will precipitate as a white solid as the solution becomes acidic (target pH ≈ 2).
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
Step 4: Purification
-
Collect the precipitated this compound by vacuum filtration using a Buchner funnel.
-
Wash the crude product on the filter with a small amount of cold deionized water to remove any residual salts.
-
For further purification, recrystallize the crude product from hot water. Dissolve the solid in a minimum amount of boiling water, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-70°C to a constant weight.
Data Summary and Characterization
Stoichiometry Table
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| 3-Fluoro-o-xylene | 124.15 | 10.0 | 0.0805 | 1.0 |
| Potassium Permanganate | 158.03 | 38.2 | 0.242 | 3.0 |
| Sodium Hydroxide | 40.00 | 8.0 | 0.200 | 2.5 |
Product Characterization
-
Appearance: White to light yellow crystalline powder.[1][11]
-
Molecular Formula: C₈H₅FO₄[12]
-
Molecular Weight: 184.12 g/mol [12]
-
Melting Point: The expected melting point is in the range of 158-161°C.[13]
-
Spectroscopic Analysis:
-
¹H NMR: The spectrum will show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The carboxylic acid protons will appear as a broad singlet at a downfield shift (typically >10 ppm), though this can be solvent-dependent.
-
¹³C NMR: The spectrum should display eight distinct signals: six for the aromatic carbons (with C-F couplings) and two for the carboxyl carbons.[14]
-
¹⁹F NMR: A singlet is expected for the single fluorine atom.
-
IR Spectroscopy: Characteristic peaks for O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretching (~1700 cm⁻¹), and C-F stretching (~1200-1300 cm⁻¹).[12]
-
Workflow Visualization
The following diagram illustrates the key stages of the synthesis process.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Method for synthesizing this compound (2018) | Yan Zhiming [scispace.com]
- 6. CN103159719A - Preparation method of 3-fluorophthalic anhydride - Google Patents [patents.google.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. synquestlabs.com [synquestlabs.com]
- 11. This compound | 1583-67-1 [amp.chemicalbook.com]
- 12. This compound [webbook.nist.gov]
- 13. This compound for synthesis 1583-67-1 [sigmaaldrich.com]
- 14. spectrabase.com [spectrabase.com]
Purification of 3-Fluorophthalic Acid by Recrystallization: An Application Note and Protocol
This comprehensive guide provides a detailed protocol for the purification of 3-Fluorophthalic acid via recrystallization. Designed for researchers, scientists, and professionals in drug development, this document elucidates the principles behind the purification process, offers a step-by-step methodology, and addresses potential challenges to ensure the attainment of high-purity this compound, a crucial building block in the synthesis of pharmaceuticals and other advanced materials.
Introduction: The Rationale for Recrystallization
Recrystallization remains a cornerstone technique in chemical purification, prized for its efficacy in removing impurities from solid organic compounds. The fundamental principle of this method hinges on the differential solubility of the target compound and its contaminants in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at ambient temperature but exhibit high solubility at an elevated temperature. This temperature-dependent solubility gradient is the driving force for the purification process.
For this compound, a derivative of phthalic acid, its purification is critical as impurities can significantly impact the outcome of subsequent synthetic steps and the quality of the final product. Common impurities often stem from the synthetic route, which frequently involves the nitration of phthalic anhydride followed by fluorination. Consequently, residual starting materials such as 3-nitrophthalic acid and its isomer, 4-nitrophthalic acid, are typical contaminants. The successful removal of these impurities is paramount.
This protocol is designed to be a self-validating system, where the principles of solubility and crystal lattice formation work in concert to selectively isolate the desired this compound molecules, leaving impurities behind in the mother liquor.
Understanding the Physicochemical Landscape
A thorough understanding of the physicochemical properties of this compound and its potential impurities is the bedrock of a successful recrystallization strategy.
| Property | This compound | 3-Nitrophthalic Acid | 4-Nitrophthalic Acid |
| Molecular Formula | C₈H₅FO₄ | C₈H₅NO₆ | C₈H₅NO₆ |
| Molecular Weight | 184.12 g/mol | 211.13 g/mol | 211.13 g/mol |
| Melting Point | 158-161 °C | 210-216 °C (decomposes)[1] | 163-164 °C[2] |
| Appearance | White to off-white powder | White to off-white crystalline powder[1] | White crystals[2] |
| General Solubility | Soluble in polar solvents | Soluble in water and alcohols[1] | More soluble in water than 3-isomer[3][4] |
Safety and Handling
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents utilized.
-
This compound: Causes skin and eye irritation and may cause respiratory irritation.[3]
-
Solvents: Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
All procedures should be performed within a certified chemical fume hood.
Detailed Recrystallization Protocol
This protocol outlines a robust method for the purification of this compound. The selection of a water and ethanol mixture as the solvent system is based on the general solubility of aromatic carboxylic acids and the known solubility characteristics of potential nitrophthalic acid impurities.
Materials and Equipment
-
Crude this compound
-
Deionized water
-
Ethanol (reagent grade)
-
Erlenmeyer flasks (appropriate sizes)
-
Graduated cylinders
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Procedure
-
Solvent Selection and Preparation:
-
Begin with a solvent system of 1:1 (v/v) ethanol and deionized water. This co-solvent system is often effective for aromatic acids, providing a good balance of polarity.
-
Prepare a sufficient quantity of this solvent mixture.
-
-
Dissolution of Crude this compound:
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size (the flask should not be more than half full).
-
Add a magnetic stir bar to the flask.
-
Add a small amount of the ethanol-water solvent mixture to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add the hot solvent mixture portion-wise until the this compound is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield of the recrystallized product.
-
-
Decolorization (if necessary):
-
If the hot solution has a noticeable color, it may indicate the presence of colored impurities.
-
Remove the flask from the heat and allow it to cool slightly before adding a small amount of activated charcoal (approximately 1-2% of the solute mass).
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Gravity Filtration (if charcoal was added or insoluble impurities are present):
-
This step is essential to remove the activated charcoal or any other insoluble impurities.
-
Preheat a second Erlenmeyer flask and a glass funnel.
-
Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass or inverted beaker and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature and crystal formation has commenced, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified this compound.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol-water solvent mixture.
-
Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing the Crystals:
-
With the vacuum still applied, wash the crystals with a small amount of the ice-cold ethanol-water solvent mixture. This will help to remove any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. Use a minimal amount of cold solvent to avoid significant loss of the purified product.
-
-
Drying the Purified Product:
-
Continue to draw air through the Buchner funnel to partially dry the crystals.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | The solute is insoluble in the solvent at its boiling point, or the melting point of the solute is lower than the boiling point of the solvent. | Add more of the "good" solvent (ethanol) to increase solubility. Alternatively, switch to a different solvent system with a lower boiling point. |
| No Crystal Formation | The solution is not supersaturated; too much solvent was used. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound. |
| Low Recovery | The compound has significant solubility in the cold solvent; too much solvent was used for washing. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent for washing. The mother liquor can be concentrated to obtain a second crop of crystals, which may be of lower purity. |
| Crystals are Colored | Incomplete removal of colored impurities. | Repeat the recrystallization process, ensuring the use of activated charcoal and a hot gravity filtration step. |
Conclusion
This detailed application note and protocol provide a comprehensive framework for the successful purification of this compound by recrystallization. By understanding the underlying principles of solubility and carefully executing the step-by-step procedure, researchers can consistently obtain high-purity material, which is essential for the advancement of their research and development endeavors. The self-validating nature of this protocol, grounded in fundamental chemical principles, ensures a reliable and reproducible method for achieving the desired product quality.
References
- Google Patents. Process for separating mixtures of 3- and 4-nitrophthalic acid.
- Organic Syntheses. 3-nitrophthalic acid. [Link]
- Google Patents.
- Google Patents. Process for separating mixtures of 3- and 4- nitrophthalic acid.
- Google Patents. Method for preparing 3-nitro phthalic acid.
- Organic Syntheses. 4-nitrophthalic acid. [Link]
- Google Patents.
- YouTube. Making 3-Nitrophthalic acid (precursor to Luminol). [Link]
- ResearchGate. Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone. [Link]
- ResearchGate. Measurements of the solubilties of m-phthalic acid in acetone, ethanol and acetic ether. [Link]
- ResearchGate.
- ResearchGate.
- ScienceDirect. Measurement of solubility of terephthalic acid in water under hydrothermal conditions. [Link]
- ResearchGate.
- ResearchGate.
- Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]
- IUPAC-NIST Solubility Data Series.
- Gaylord Chemical.
- NIST Chemistry WebBook. Toluene. [Link]
- Wikipedia.
- PubChem. Toluene. [Link]
- Digital CSIC. Solubility study and thermodynamic modelling of succinic acid and fumaric acid in bio-based solvents. [Link]
- ResearchGate.
- Cheméo. Chemical Properties of Toluene (CAS 108-88-3). [Link]
- NIST.
Sources
Application Notes & Protocols: 3-Fluorophthalic Acid as a Linker in Metal-Organic Frameworks
Introduction: The Strategic Role of 3-Fluorophthalic Acid in MOF Synthesis
Metal-Organic Frameworks (MOFs) are at the forefront of materials science, offering unprecedented control over porosity, surface area, and functionality. The judicious selection of organic linkers is paramount in dictating the final architecture and properties of these crystalline materials. This compound (H₂Fpht) emerges as a linker of significant interest due to its unique trifecta of characteristics: the dicarboxylate functionality for robust framework construction, the fluorine substituent for modulating electronic properties and intermolecular interactions, and the inherent asymmetry that can lead to novel structural topologies.
The presence of a fluorine atom on the aromatic backbone introduces several key features. Its high electronegativity can influence the coordination behavior of the adjacent carboxylate group, potentially altering the electronic structure and, consequently, the photoluminescent properties of the resulting MOF. Furthermore, the fluorine can participate in non-covalent interactions, such as C–H···F hydrogen bonds, which can play a crucial role in the formation of higher-dimensional supramolecular assemblies. This guide provides an in-depth look at the application of this compound in the synthesis of coordination frameworks, with a focus on a lead(II)-based system as a case study, highlighting the synthetic protocols and resultant properties.
Case Study: Lead(II) Coordination Polymers with this compound
Hydrothermal synthesis utilizing this compound and lead(II) nitrate has been shown to yield distinct coordination polymers. The reaction outcomes are highly sensitive to the presence of ancillary ligands, such as 2,2′-bipyridine (bpy), leading to frameworks with different dimensionalities and coordination environments[1].
A notable phenomenon observed during the hydrothermal synthesis is the in situ decarboxylation of this compound to form 3-fluorobenzoic acid (HFba) in the absence of bpy, leading to a mixed-ligand framework[1]. This reactivity underscores the importance of precise control over reaction conditions when working with this linker.
Data Presentation: Structural and Compositional Summary
| Compound ID | Formula | Dimensionality | Key Structural Features |
| 1 | Pb₅(Fpht)₄(Fba)₂ | 2-D Network | Comprises hexanuclear [Pb₃(COO)₆]₂ units. Features two different ligands: the primary 3-fluorophthalate (Fpht) and the in situ generated 3-fluorobenzoate (Fba). The Fpht ligands exhibit unusual high-denticity bridging modes (μ₆). A 3-D supramolecular structure is formed via C–H···F hydrogen bonds[1]. |
| 2 | [Pb₂(Fpht)₂(bpy)(H₂O)]·3H₂O | 1-D Chain | Composed of tetranuclear [Pb₂(COO)₄]₂ units. The Fpht ligands adopt μ₃ and μ₄ bridging modes. Ancillary bpy ligand is coordinated to the Pb(II) centers. Free water molecules form clusters that link the 1-D chains through hydrogen bonding into a 3-D supramolecular assembly[1]. |
Experimental Protocols
Protocol 1: Synthesis of Pb₅(Fpht)₄(Fba)₂ (Compound 1)
This protocol details the hydrothermal synthesis of a 2-D lead(II) coordination polymer with mixed 3-fluorophthalate and 3-fluorobenzoate ligands.
Materials:
-
Lead(II) nitrate (Pb(NO₃)₂)
-
This compound (H₂Fpht)
-
Deionized water
Procedure:
-
In a 25 mL Teflon-lined stainless steel autoclave, combine Pb(NO₃)₂ (0.5 mmol) and H₂Fpht (0.5 mmol).
-
Add 10 mL of deionized water to the vessel.
-
Seal the autoclave and heat to 180°C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.
-
Colorless block-like crystals of Compound 1 are harvested, washed with deionized water and ethanol, and dried in air.
Causality Behind Experimental Choices:
-
Hydrothermal Conditions: The use of high temperature and pressure facilitates the dissolution of the reactants and promotes the crystallization of the thermodynamically stable product. The conditions are also responsible for the in situ decarboxylation of H₂Fpht.
-
Slow Cooling: A slow cooling rate is crucial for obtaining well-defined single crystals suitable for X-ray diffraction analysis.
Protocol 2: Synthesis of [Pb₂(Fpht)₂(bpy)(H₂O)]·3H₂O (Compound 2)
This protocol describes the synthesis of a 1-D lead(II) coordination polymer using this compound and 2,2′-bipyridine as an ancillary ligand.
Materials:
-
Lead(II) nitrate (Pb(NO₃)₂)
-
This compound (H₂Fpht)
-
2,2′-bipyridine (bpy)
-
Deionized water
Procedure:
-
In a 25 mL Teflon-lined stainless steel autoclave, combine Pb(NO₃)₂ (0.5 mmol), H₂Fpht (0.5 mmol), and bpy (0.5 mmol).
-
Add 10 mL of deionized water to the vessel.
-
Seal the autoclave and heat to 180°C for 72 hours.
-
Allow the autoclave to cool slowly to room temperature over 24 hours.
-
Colorless needle-like crystals of Compound 2 are collected, washed with deionized water and ethanol, and air-dried.
Causality Behind Experimental Choices:
-
Ancillary Ligand (bpy): The inclusion of bpy, a chelating N-donor ligand, alters the coordination sphere of the Pb(II) ions. This change in coordination environment prevents the decarboxylation of H₂Fpht and directs the self-assembly process towards a 1-D chain structure instead of a 2-D network.
Visualization of Synthetic Workflows
Caption: Comparative workflow for the synthesis of lead(II) coordination polymers.
Applications and Functional Properties
Luminescence
Both lead(II) coordination polymers synthesized with this compound exhibit solid-state luminescence at room temperature. The fluorescence is attributed to the π*–π transitions of the aromatic ligands[1]. This property suggests potential applications in sensing and optoelectronic devices. The specific emission wavelengths are dependent on the coordination environment and the presence of ancillary ligands, indicating that the luminescent properties can be tuned through synthetic modifications.
Caption: Logical pathway for luminescence in this compound-based MOFs.
Characterization and Validation
A comprehensive characterization of these materials is essential to confirm their structure and purity.
-
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the crystal structure, including bond lengths, bond angles, coordination modes, and the overall network topology.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material by comparing the experimental pattern to the one simulated from SCXRD data.
-
Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the framework and the loss of solvent molecules.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the coordination of the carboxylate groups to the metal centers and the presence of other functional groups.
-
Photoluminescence Spectroscopy: Measures the excitation and emission spectra to characterize the luminescent properties of the material.
Conclusion and Future Outlook
This compound serves as a versatile and intriguing linker for the construction of novel coordination frameworks. Its asymmetrical nature and the presence of a fluorine substituent allow for the synthesis of materials with unique structural features and interesting luminescent properties. The observed in situ reactivity highlights the rich and sometimes unexpected chemistry that can occur under solvothermal conditions. Future research could explore the use of this compound with other metal ions, particularly lanthanides, to develop materials with enhanced magnetic or catalytic properties. Furthermore, the porous nature of these frameworks, if present after activation, could be exploited for applications in gas storage and separation, where the fluorine functionality could impart specific affinities for certain guest molecules. The protocols and insights provided herein offer a solid foundation for researchers and scientists to explore the potential of this compound in the expanding field of metal-organic frameworks.
References
- Wang, C., Liu, Q., Liu, J., & Li, G. (2014). Lead(II) coordination frameworks with this compound: hydrothermal synthesis, crystal structure, and luminescence. Journal of Coordination Chemistry, 67(18), 3108-3120. [Link]
Sources
Application Notes and Protocols: Synthesis of Zirconium-Based MOFs with 3-Fluorophthalic Acid for Advanced Drug Delivery
Introduction: The Strategic Advantage of Fluorinated Zirconium MOFs in Drug Delivery
Zirconium-based Metal-Organic Frameworks (Zr-MOFs), particularly the UiO-66 family, have garnered significant attention in the field of drug delivery due to their exceptional chemical and thermal stability.[1][2] The robust nature of the Zr-O cluster inorganic nodes combined with the versatility of organic linkers allows for the creation of highly porous and tunable materials.[3][4] Functionalization of the organic linker is a key strategy to modulate the MOF's properties, such as pore size, hydrophobicity, and interaction with guest molecules.
This application note details a protocol for the synthesis of a novel Zr-MOF utilizing 3-fluorophthalic acid as the organic linker. The introduction of a fluorine group onto the phthalic acid backbone is a deliberate design choice aimed at enhancing the material's performance in a drug delivery context. The high electronegativity and hydrophobicity of fluorine can lead to:
-
Modified Drug Affinity and Release Kinetics: The fluorine substitution can alter the electronic environment of the pores, influencing the loading and release profiles of therapeutic agents through modified host-guest interactions.
-
Enhanced Hydrophobicity: Increased hydrophobicity can be advantageous for the encapsulation of nonpolar drug molecules and may influence the MOF's interaction with biological membranes.
-
Improved Stability: In some cases, fluorination can enhance the chemical resilience of the MOF structure.
This guide provides a comprehensive, step-by-step methodology for the solvothermal synthesis of this fluorinated Zr-MOF, its characterization, and a protocol for evaluating its potential as a drug carrier. The causality behind experimental choices is explained to provide researchers with a deep understanding of the synthesis process.
Logical Workflow for Synthesis and Application
The overall process, from precursor selection to application testing, follows a logical progression. This workflow is designed to ensure the successful synthesis of the target MOF and a thorough evaluation of its drug delivery capabilities.
Caption: Workflow for the synthesis, characterization, and drug delivery application of a this compound-based Zr-MOF.
Detailed Experimental Protocols
Part 1: Solvothermal Synthesis of Zr-3-Fluorophthalate MOF
This protocol is adapted from established methods for synthesizing functionalized UiO-66 type MOFs.[5][6] The use of a modulator, such as benzoic acid, is crucial for controlling the crystallinity and size of the resulting MOF particles by competing with the linker for coordination to the metal clusters.[3]
Materials and Reagents:
-
Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)
-
This compound
-
Benzoic acid (Modulator)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous acetone
-
Deionized water
Equipment:
-
20 mL Scintillation vials or Teflon-lined autoclave
-
Analytical balance
-
Sonicator
-
Laboratory oven
-
Centrifuge
-
Vacuum oven
Step-by-Step Protocol:
-
Precursor Solution Preparation:
-
In a 20 mL scintillation vial, weigh 32.2 mg (0.1 mmol) of zirconium oxychloride octahydrate and 18.4 mg (0.1 mmol) of this compound.
-
Add 122 mg (1.0 mmol) of benzoic acid. The large excess of the modulator is a common strategy to improve crystallinity.[3]
-
Add 10 mL of N,N-dimethylformamide (DMF) to the vial.
-
-
Dissolution:
-
Sonicate the mixture for approximately 20-30 minutes until all solids are fully dissolved, resulting in a clear solution.[5]
-
-
Solvothermal Reaction:
-
Isolation of the Product:
-
After 48 hours, remove the vessel from the oven and allow it to cool down to room temperature. A white crystalline precipitate should be visible.
-
Collect the solid product by centrifugation at 8000 rpm for 10 minutes. Discard the supernatant.
-
-
Purification and Solvent Exchange:
-
To remove unreacted precursors and residual high-boiling point DMF from the pores, a solvent exchange procedure is necessary.[5]
-
Add 10 mL of fresh DMF to the collected solid, resuspend using a vortex mixer or sonication, and centrifuge again. Repeat this washing step three times.
-
After the final DMF wash, immerse the solid in 10 mL of anhydrous acetone. Let it stir or sonicate gently for a day, replacing the acetone three times during this period. This exchanges the DMF in the pores with a lower boiling point solvent.[5]
-
-
Activation:
-
After the final acetone wash and centrifugation, decant the acetone.
-
Dry the white powder in a vacuum oven at 150°C overnight to remove the acetone from the pores and activate the MOF for subsequent use. The final product is the activated Zr-3-fluorophthalate MOF.
-
Part 2: Characterization of the Synthesized MOF
A thorough characterization is essential to confirm the successful synthesis, structure, and porosity of the MOF.
1. Powder X-Ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and phase purity of the synthesized MOF. The resulting pattern can be compared to known structures or indexed to determine the unit cell.
-
Protocol:
-
Place a small amount of the activated MOF powder on a zero-background sample holder.
-
Collect the diffraction pattern using a Cu Kα radiation source over a 2θ range of 5° to 50°.
-
Compare the obtained pattern with simulated patterns or those of similar MOF structures like UiO-66 to identify the crystallographic phase.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To verify the coordination of the carboxylate groups of the linker to the zirconium clusters and the absence of unreacted starting materials.
-
Protocol:
-
Prepare a KBr pellet containing a small amount of the MOF powder.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Look for the characteristic asymmetric and symmetric stretching vibrations of the coordinated carboxylate groups (typically around 1580 cm⁻¹ and 1400 cm⁻¹, respectively) and the disappearance of the broad O-H stretch from the carboxylic acid of the free linker.
-
3. Thermogravimetric Analysis (TGA):
-
Purpose: To assess the thermal stability of the MOF.
-
Protocol:
-
Place 5-10 mg of the activated MOF in an alumina crucible.
-
Heat the sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.
-
The temperature at which significant weight loss occurs indicates the decomposition of the framework.
-
4. Nitrogen Adsorption-Desorption Analysis (BET):
-
Purpose: To determine the specific surface area and pore volume of the MOF.
-
Protocol:
-
Degas the activated MOF sample under vacuum at 150°C for several hours.
-
Perform N₂ adsorption-desorption measurements at 77 K.
-
Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data in the relative pressure range of 0.05 to 0.3.
-
5. Scanning Electron Microscopy (SEM):
-
Purpose: To visualize the crystal morphology and size distribution of the MOF particles.
-
Protocol:
-
Mount a small amount of the MOF powder on an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of gold or platinum to enhance conductivity.
-
Image the sample at various magnifications to observe the crystal shape and size.
-
Part 3: Drug Loading and In Vitro Release Study
This protocol provides a general method for evaluating the drug loading and release properties of the synthesized MOF using a model drug such as ibuprofen.
Protocol for Drug Loading:
-
Prepare a stock solution of the desired drug (e.g., 10 mg/mL of ibuprofen in ethanol).
-
Disperse 50 mg of the activated Zr-3-fluorophthalate MOF in 10 mL of the drug solution.
-
Stir the suspension at room temperature for 24-48 hours in a sealed container to allow for drug encapsulation.
-
Collect the drug-loaded MOF by centrifugation (8000 rpm, 10 min).
-
Wash the collected solid with a small amount of fresh solvent (ethanol in this case) to remove surface-adsorbed drug molecules.
-
Dry the drug-loaded MOF under vacuum at a mild temperature (e.g., 60°C) overnight.
-
To determine the drug loading capacity, analyze the supernatant from the loading and washing steps using UV-Vis spectroscopy or HPLC to quantify the amount of drug that was not encapsulated.
Protocol for In Vitro Drug Release:
-
Disperse a known amount of the drug-loaded MOF (e.g., 10 mg) in a known volume (e.g., 50 mL) of a release medium, such as phosphate-buffered saline (PBS) at pH 7.4 to simulate physiological conditions.
-
Keep the suspension under constant gentle agitation at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately centrifuge the aliquot to separate the MOF particles.
-
Analyze the supernatant using UV-Vis spectroscopy or HPLC to determine the concentration of the released drug.
-
Replenish the release medium with an equal volume of fresh PBS to maintain a constant volume.
-
Plot the cumulative drug release percentage as a function of time.
Expected Results and Data Presentation
The successful synthesis and characterization of the Zr-3-fluorophthalate MOF should yield data that can be summarized for clear interpretation and comparison.
| Parameter | Expected Outcome | Significance |
| PXRD | A highly crystalline pattern, potentially analogous to UiO-66 or other known Zr-MOF phases. | Confirms the formation of a crystalline, ordered framework. |
| FTIR | Disappearance of the broad -OH peak of the carboxylic acid; appearance of coordinated carboxylate peaks. | Verifies the successful coordination of the this compound linker to the Zr nodes. |
| TGA | High thermal stability, with decomposition likely occurring above 400°C. | Indicates a robust framework suitable for various applications. |
| BET Surface Area | A high surface area, potentially in the range of 500-1200 m²/g. | Confirms the porosity of the material, which is essential for drug loading. |
| SEM Morphology | Uniform, well-defined crystals (e.g., octahedral or cubic). | Indicates good control over the synthesis process. |
| Drug Loading | Significant encapsulation of the model drug (e.g., >10 wt%). | Demonstrates the potential of the MOF as a high-capacity drug carrier. |
| Drug Release | Sustained release of the drug over an extended period (e.g., >24 hours). | Highlights its utility for controlled drug delivery applications. |
Conclusion and Future Perspectives
This application note provides a detailed and scientifically grounded protocol for the synthesis of a novel zirconium-based MOF using this compound. The deliberate incorporation of fluorine is intended to enhance its properties for drug delivery applications. The step-by-step guides for synthesis, characterization, and drug loading/release studies offer a comprehensive framework for researchers in materials science and drug development.
Future work should focus on exploring the loading and release of various therapeutic agents to understand the influence of the fluoro-functionalized pores on drug-MOF interactions. Furthermore, in vitro and in vivo studies are necessary to evaluate the biocompatibility and therapeutic efficacy of this promising new material. The methodologies presented here provide a solid foundation for these future investigations, paving the way for the development of next-generation MOF-based drug delivery systems.
References
- Yuan, S., et al. (2022). Synthesis of Zr metal–organic frameworks (MOFs) to remove Fe3+ from water. Star Protocols, 3(3), 101533. [Link]
- Abid, H. R., et al. (2022). Exploring the Role of UiO-66 in Drug Delivery and Therapeutic Applications.
- Decoste, J. B., et al. (2016). A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. Crystal Growth & Design, 16(3), 1433-1439. [Link]
- Rostamnia, S., et al. (2022). OXA-CuS@UiO-66-NH2 as a drug delivery system for Oxaliplatin to colorectal cancer cells. Scientific Reports, 12(1), 1-11. [Link]
- Gomes Silva, J. A., et al. (2021). UiO-66 (Zr-MOF): Synthesis, Characterization, and Application for the Removal of Malathion and 2, 4-D from Aqueous Solution. Journal of Chemistry, 2021. [Link]
- Creech, J. E., et al. (2020). Evaluating UiO-66 Metal–Organic Framework Nanoparticles as Acid-Sensitive Carriers for Pulmonary Drug Delivery Applications. ACS Applied Materials & Interfaces, 12(34), 37945-37956. [Link]
- Reinsch, H., et al. (2015). Green synthesis of zirconium-MOFs. CrystEngComm, 17(20), 3760-3763. [Link]
Sources
- 1. Exploring the Role of UiO-66 in Drug Delivery and Therapeutic Applications - CD Bioparticles [cd-bioparticles.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of Zr metal–organic frameworks (MOFs) to remove Fe3+ from water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Solvothermal Synthesis of Metal-Organic Frameworks (MOFs) using 3-Fluorophthalic Acid
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-organic frameworks: Drug delivery applications and future prospects [hrcak.srce.hr]
- 4. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Metal-organic frameworks: Drug delivery applications and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare-Earth Metal-Organic Frameworks (MOFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 10. ossila.com [ossila.com]
- 11. yaghi.berkeley.edu [yaghi.berkeley.edu]
Application Note & Protocols: Synthesis and Characterization of High-Performance Fluorinated Polyimides via Polycondensation of 3-Fluorophthalic Anhydride with Aromatic Diamines
Abstract: This document provides a comprehensive guide for the synthesis and characterization of fluorinated polyimides, a class of high-performance polymers with exceptional thermal stability, chemical resistance, and dielectric properties. By detailing the polycondensation reaction between 3-fluorophthalic anhydride and aromatic diamines, we offer researchers and drug development professionals a robust framework for creating advanced materials. The protocols herein emphasize not only the procedural steps but also the underlying chemical principles and causality, ensuring a thorough understanding for reproducible and reliable outcomes.
Introduction: The Strategic Advantage of Fluorine in Polyimides
Aromatic polyimides are renowned for their superior performance in demanding applications, including aerospace, microelectronics, and advanced filtration.[1][2] However, traditional polyimides often suffer from poor solubility and high dielectric constants, which can limit their processability and application scope.[3]
A proven strategy to overcome these limitations is the incorporation of fluorine atoms into the polymer backbone.[4] The introduction of fluorine, particularly through monomers like 3-fluorophthalic anhydride, imparts several desirable characteristics:
-
Enhanced Solubility: The bulky and electronegative fluorine atom disrupts chain packing and reduces intermolecular forces, significantly improving the solubility of the polymer in common organic solvents.[1][3]
-
Lower Dielectric Constant: The low polarizability of the Carbon-Fluorine (C-F) bond and the increase in free volume within the polymer matrix lead to a reduction in the dielectric constant, a critical property for microelectronic applications like interlayer dielectrics.[3][5][6]
-
Improved Thermal and Oxidative Stability: The high bond energy of the C-F bond (~485 kJ/mol) enhances the overall thermal stability of the polymer, increasing both the glass transition temperature (Tg) and the decomposition temperature.[6]
-
Reduced Water Absorption: Fluorinated polymers exhibit increased hydrophobicity, leading to lower moisture uptake, which is crucial for maintaining stable electrical properties in humid environments.[3][6]
This guide focuses on the synthesis of a representative fluorinated polyimide from 3-fluorophthalic anhydride (3-FPA) and 4,4'-oxydianiline (ODA), utilizing a standard two-step polycondensation method.
Reaction Mechanism: The Two-Step Polycondensation Pathway
The synthesis of polyimides from dianhydrides and diamines is typically achieved through a two-step process. This method allows for the formation of a high-molecular-weight polymer while maintaining processability through an intermediate stage.[7][8][9]
-
Step 1: Poly(amic acid) Formation: The reaction is initiated by the nucleophilic attack of the amino groups of the diamine onto the carbonyl carbons of the dianhydride. This ring-opening polyaddition reaction is conducted at low temperatures (0–25 °C) in a polar aprotic solvent to form a soluble, high-molecular-weight poly(amic acid) (PAA) precursor.
-
Step 2: Imidization (Cyclodehydration): The PAA precursor is subsequently converted to the final polyimide through the elimination of water. This cyclization can be accomplished either by heating the PAA (thermal imidization) or by using chemical dehydrating agents, such as a mixture of acetic anhydride and a tertiary amine catalyst (chemical imidization), at or near room temperature.[7][10]
Step-by-Step Synthesis of 3-FPA/ODA Polyimide
Step 1: Poly(amic acid) (PAA) Synthesis
-
Setup: Assemble the flame-dried three-neck flask with the mechanical stirrer and nitrogen inlet/outlet. Maintain a constant positive pressure of nitrogen throughout the reaction to prevent moisture ingress, which can hydrolyze the anhydride and terminate chain growth.
-
Dissolution: Add 4,4'-oxydianiline (e.g., 2.002 g, 10.0 mmol) and anhydrous NMP (e.g., 40 mL) to the flask. Stir at room temperature until the diamine is fully dissolved.
-
Cooling: Immerse the flask in an ice-water bath to cool the solution to 0 °C. Lowering the temperature moderates the highly exothermic ring-opening reaction and helps achieve a higher molecular weight.
-
Addition of Dianhydride: Add 3-fluorophthalic anhydride (e.g., 1.661 g, 10.0 mmol) to the stirred solution in small portions over 30 minutes. An equimolar stoichiometry is critical for achieving a high degree of polymerization.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 24 hours. The viscosity of the solution will increase significantly, indicating the formation of the high-molecular-weight PAA precursor.
Step 2: Chemical Imidization and Film Preparation
-
Imidization: To the viscous PAA solution, add acetic anhydride (e.g., 4.0 mL, ~4 molar equivalents) and pyridine (e.g., 2.0 mL, ~2.5 molar equivalents). Acetic anhydride is the dehydrating agent, and pyridine catalyzes the cyclization.
-
Reaction: Continue stirring the mixture at room temperature for an additional 12 hours to ensure complete imidization.
-
Casting: Pour the resulting polyimide solution onto a clean, dry glass plate. Use a doctor blade to spread the solution to a uniform thickness (e.g., 500 µm).
-
Drying: Place the glass plate in a vacuum oven. Dry the film using a staged heating ramp: 80 °C for 2h, 120 °C for 1h, 150 °C for 1h, and finally 200 °C for 1h. This gradual process ensures the complete removal of the high-boiling-point solvent (NMP) and any byproducts without creating voids or defects in the film.
-
Recovery: After cooling to room temperature, the flexible, transparent polyimide film can be carefully peeled from the glass plate by immersing it in water.
Polymer Characterization
Characterization is essential to confirm the chemical structure and evaluate the physical properties of the synthesized polyimide.
Structural Validation
-
FTIR Spectroscopy: This is the primary method to confirm successful imidization. The FTIR spectrum of the final film should show the disappearance of the broad amide N-H and carboxylic acid O-H stretches from the PAA precursor (around 3300-2500 cm⁻¹) and the appearance of characteristic imide absorption bands. [11][12]Key peaks to identify include:
-
¹H NMR Spectroscopy: While challenging for insoluble polymers, the improved solubility of fluorinated polyimides often allows for NMR analysis in solvents like DMSO-d₆. The spectrum should show complex aromatic proton signals in the 7.0-8.5 ppm range, and importantly, the absence of the amide (~10.5 ppm) and carboxylic acid (~13.0 ppm) protons from the PAA precursor confirms complete conversion. [14]
Properties Analysis
The performance benefits of fluorination are quantified by comparing the properties of the synthesized 3-FPA/ODA polyimide with a non-fluorinated analogue, such as one made from Pyromellitic Dianhydride (PMDA) and ODA (e.g., commercial Kapton®).
| Property | Test Method | Expected Value (3-FPA/ODA) | Typical Value (PMDA/ODA) | Rationale for Improvement |
| Solubility in NMP, DMAc, THF | Visual | Soluble at RT | Insoluble | The fluorine atom disrupts chain packing, weakening intermolecular forces and allowing solvent penetration. [3] |
| Glass Transition Temp. (Tg) | DSC | 260–290 °C | >360 °C | The fluorine substituent can increase chain flexibility slightly compared to the rigid PMDA structure. [2][3] |
| 5% Weight Loss Temp. (Td5) | TGA (N₂) | >500 °C | >550 °C | While exceptionally high, the C-F bond's stability ensures thermal performance remains in the high-temperature range. [3][15][16] |
| Dielectric Constant (at 1 MHz) | LCR Meter | 2.7–3.0 | ~3.5 | Reduced polarizability of the C-F bond and increased free volume lower the overall dielectric constant. [3][6] |
| Water Absorption (24h immersion) | Gravimetric | < 0.7% | > 2.0% | Enhanced hydrophobicity from the fluorinated groups repels moisture. [3][6] |
Conclusion
The polycondensation of 3-fluorophthalic anhydride with aromatic diamines provides a reliable pathway to advanced polyimides with a highly desirable combination of properties. The incorporation of fluorine successfully enhances solubility and lowers the dielectric constant while maintaining excellent thermal stability. The detailed protocols and characterization methods outlined in this application note offer a validated system for researchers to develop and tailor high-performance materials for next-generation applications in electronics, aerospace, and beyond.
References
- Wang, C., Cao, S., Chen, W., Xu, C., Zhao, X., Li, J., & Ren, Q. (2017). Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. RSC Advances.
- Ghosh, M. (2019). Fluorinated Polyimides: Synthesis, Properties, and Applications.
- Kafkulidin, A. et al. (n.d.). Electrical Properties of Fluoro-Containing Alicyclic Polyimides. Semantic Scholar.
- Lina, Z., Yong, G., & Xia, L. (2019). Synthesis and properties of fluorinated copolymerized polyimide films. Polímeros.
- Zhang, Y., et al. (2024). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. MDPI.
- Chen, K.-Y., et al. (2021). Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units.
- Damaceanu, M.-D. (n.d.).
- Liao, Y., et al. (n.d.). Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones. Unknown Source.
- Unknown Author. (n.d.). Synthesis of polyimides from respective diamines species and dianhydrides.
- Chen, K.-Y., et al. (2023).
- Unknown Author. (n.d.). FTIR spectra of polyimide films.
- Unknown Author. (n.d.). FTIR spectra of polyimide 5e and 6e.
- Unknown Author. (n.d.). ¹H NMR spectrum of polyimide (PI-b).
- Lee, D.J., et al. (n.d.). Polyimide Films Using Dianhydride Containing Ester Linkages and Various Amine Monomers.
- Kim, Y.H., et al. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. MDPI.
- Maurer, M.L., Tooker, A., & Felix, S. (2014). Characterization of polyimide via FTIR analysis. OSTI.gov.
- Chen, K.-Y., et al. (2023).
Sources
- 1. researchgate.net [researchgate.net]
- 2. One moment, please... [revroum.lew.ro]
- 3. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 4. scielo.br [scielo.br]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. osti.gov [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging 3-Fluorophthalic Acid for the Synthesis of High-Performance Polymers
Introduction
In the relentless pursuit of advanced materials with superior performance characteristics, the strategic incorporation of fluorine into polymer backbones has emerged as a highly effective approach. Fluorinated polymers often exhibit a unique combination of properties, including exceptional thermal stability, enhanced chemical resistance, low dielectric constants, and improved solubility.[1][2] This application note focuses on the utility of 3-Fluorophthalic acid, and its corresponding anhydride, as a versatile monomer for the synthesis of a new generation of high-performance polyimides, polyamides, and polyesters. The presence of the fluorine atom on the phthalic acid moiety is anticipated to impart desirable modifications to the polymer's physical and chemical properties, making these materials promising candidates for applications in aerospace, electronics, and specialty coatings.
This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and characterization of polymers derived from this compound. The protocols herein are based on established principles of polycondensation chemistry and are designed to serve as a robust starting point for laboratory-scale synthesis and material evaluation.
I. Synthesis of High-Performance Polyimides from 3-Fluorophthalic Anhydride
Polyimides are renowned for their outstanding thermal and mechanical properties.[1] The introduction of a fluorine atom via 3-Fluorophthalic anhydride can further enhance these properties, particularly by reducing the dielectric constant and improving solubility for easier processing. The synthesis of polyimides from 3-Fluorophthalic anhydride is typically achieved through a two-step polycondensation reaction.[3][4]
Causality of Experimental Choices
The two-step process is favored as it allows for the formation of a high molecular weight poly(amic acid) precursor in the first step, which is often soluble and can be processed into films or coatings. The subsequent thermal or chemical imidization in the second step converts the poly(amic acid) into the final, highly stable polyimide. The choice of an aprotic polar solvent like N,N-dimethylacetamide (DMAc) is crucial as it effectively dissolves the monomers and the resulting poly(amic acid).
Experimental Workflow: Polyimide Synthesis
Caption: Workflow for the two-step synthesis of polyimides.
Detailed Protocol: Synthesis of a Polyimide from 3-Fluorophthalic Anhydride and 4,4'-Oxydianiline (ODA)
Materials:
-
3-Fluorophthalic anhydride (≥95%)
-
4,4'-Oxydianiline (ODA) (polymerization grade)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Acetic Anhydride
-
Pyridine
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add 4,4'-Oxydianiline (ODA).
-
Add anhydrous DMAc to dissolve the ODA completely.
-
Slowly add an equimolar amount of 3-Fluorophthalic anhydride to the stirred solution at room temperature.
-
Continue stirring under a nitrogen atmosphere for 24 hours at room temperature. The solution will become viscous, indicating the formation of the poly(amic acid).[3]
-
-
Film Formation and Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Place the cast film in a vacuum oven and heat according to the following stepwise program: 100°C for 1 hour, 150°C for 30 minutes, 200°C for 30 minutes, 250°C for 30 minutes, 300°C for 30 minutes, and finally at 350°C for 30 minutes.[3]
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass substrate.
-
Expected Properties: The resulting fluorinated polyimide is expected to exhibit high thermal stability (decomposition temperature > 500°C), a high glass transition temperature (>300°C), and improved solubility in organic solvents compared to its non-fluorinated analogues.[3]
| Parameter | Expected Value |
| Glass Transition Temp. (Tg) | > 300 °C |
| Decomposition Temp. (Td) | > 500 °C |
| Solubility | Soluble in DMAc, NMP, DMF |
II. Synthesis of High-Performance Polyamides from this compound
Aromatic polyamides, or aramids, are known for their exceptional strength and thermal resistance. The incorporation of this compound as a monomer can lead to polyamides with modified properties, such as improved processability and altered chain packing, potentially leading to unique mechanical characteristics.
Causality of Experimental Choices
Direct polycondensation is a common method for synthesizing polyamides.[5] The use of a phosphorylation agent, such as triphenyl phosphite, in the presence of a base like pyridine activates the carboxylic acid groups of this compound, facilitating the amidation reaction with the diamine monomer under milder conditions.[6][7]
Experimental Workflow: Polyamide Synthesis
Caption: Workflow for direct polycondensation of polyamides.
Detailed Protocol: Synthesis of a Polyamide from this compound and m-Phenylenediamine (MPD)
Materials:
-
This compound (≥99%)[8]
-
m-Phenylenediamine (MPD) (reagent grade)
-
N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Pyridine (anhydrous)
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl2) (anhydrous)
-
Methanol
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound, m-Phenylenediamine, and calcium chloride in a mixture of NMP and pyridine.
-
Add triphenyl phosphite to the solution.
-
Heat the reaction mixture to 100-120°C and maintain for 3-5 hours under a continuous nitrogen stream.
-
After cooling to room temperature, pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Collect the fibrous precipitate by filtration, wash thoroughly with hot methanol and water, and dry in a vacuum oven at 80°C overnight.
Expected Properties: The resulting fluorinated polyamide is expected to be largely amorphous with a high glass transition temperature and good thermal stability. The presence of the fluorine atom may enhance its solubility in polar aprotic solvents.
| Parameter | Expected Value |
| Inherent Viscosity | 0.4 - 0.8 dL/g |
| Glass Transition Temp. (Tg) | 200 - 250 °C |
| Decomposition Temp. (Td) | > 400 °C |
III. Synthesis of High-Performance Polyesters from this compound
Polyesters are a versatile class of polymers with a wide range of applications. Aromatic polyesters, in particular, can exhibit high thermal stability and mechanical strength. Using this compound can lead to polyesters with enhanced solubility and potentially altered crystallization behavior.
Causality of Experimental Choices
Melt polycondensation is an efficient and solvent-free method for polyester synthesis.[9] The reaction is typically carried out in two stages. The first stage is an esterification step at a lower temperature to form oligomers, and the second stage is a polycondensation step at a higher temperature and under vacuum to increase the molecular weight by removing the condensation byproduct (water). A catalyst, such as a titanium-based compound, is often used to accelerate the reaction.[9]
Experimental Workflow: Polyester Synthesis
Caption: Workflow for melt polycondensation of polyesters.
Detailed Protocol: Synthesis of a Polyester from this compound and Ethylene Glycol
Materials:
-
This compound (≥99%)[8]
-
Ethylene glycol
-
Tetrabutoxytitanium (TBT) catalyst
Procedure:
-
Esterification:
-
Charge this compound and a molar excess of ethylene glycol into a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation column.
-
Add the TBT catalyst.
-
Heat the mixture to 180-220°C under a slow stream of nitrogen. Water will be evolved and should be collected. Continue this stage until the evolution of water ceases.
-
-
Polycondensation:
-
Increase the temperature to 250-280°C and gradually apply a vacuum.
-
Continue the reaction under high vacuum for several hours to remove excess ethylene glycol and increase the molecular weight of the polymer.
-
The reaction is complete when the desired melt viscosity is achieved.
-
The molten polyester can then be extruded and cooled to obtain the final product.
-
Expected Properties: The properties of the resulting polyester will depend on the diol used. With a short-chain diol like ethylene glycol, a semi-crystalline or amorphous polymer with a defined melting or glass transition temperature is expected. The fluorine atom may disrupt crystallinity to some extent, leading to a more amorphous material with improved clarity.
| Parameter | Expected Value |
| Melting Temperature (Tm) | Dependent on diol and crystallinity |
| Glass Transition Temp. (Tg) | Dependent on diol |
| Thermal Stability (Td) | > 350 °C |
IV. Characterization of Polymers Derived from this compound
A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships. The following techniques are recommended:
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the successful formation of the desired polymer linkages (imide, amide, or ester) by identifying their characteristic absorption bands. For polyimides, the appearance of imide carbonyl peaks (around 1780 and 1720 cm⁻¹) and the disappearance of amic acid bands are key indicators of successful imidization.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to elucidate the detailed chemical structure of the polymers and confirm the incorporation of the this compound monomer.
-
Thermal Analysis:
-
Molecular Weight Determination: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) can be used to determine the number-average (Mn) and weight-average (Mw) molecular weights, as well as the polydispersity index (PDI) of the polymers.
-
Dielectric Constant Measurement: For applications in microelectronics, the dielectric constant of the polymers should be measured. The incorporation of fluorine is expected to lower the dielectric constant.
Conclusion
This compound is a promising monomer for the development of novel high-performance polyimides, polyamides, and polyesters. The presence of the fluorine atom is anticipated to impart beneficial properties such as enhanced thermal stability, improved solubility, and a lower dielectric constant. The protocols provided in this application note offer a solid foundation for the synthesis and subsequent evaluation of these advanced materials. Further optimization of reaction conditions and exploration of different co-monomers will undoubtedly lead to the development of a wide range of fluorinated polymers tailored for specific high-performance applications.
References
- Polyimide Films Using Dianhydride Containing Ester Linkages and Various Amine Monomers. (2025). ResearchGate.
- Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. (2021). MDPI.
- Fluorinated Polyimides: Synthesis, Properties, and Applications. (2025). Request PDF.
- Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temper
- Synthesis of new fluorinated polyimides. (2025). ResearchGate.
- What Are the Raw Materials for Polyester Polyols? (2025). PUdaily.
- 1.3.2 - Polyester polyols. (n.d.). Polyurethanes.
- Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. (2025). ResearchGate.
- Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyester. (2014). Semantic Scholar.
- Synthesis of polyester having pendent hydroxyl groups via regioselective dehydration polycondensations of dicarboxylic acids and diols by low temperature polycondensation. (2025). ResearchGate.
- Functional Arom
- Amorphous high performance polyamide. (2017).
- This compound for synthesis 1583-67-1. (n.d.). Sigma-Aldrich.
- Preparation of new poly(amide–imide)s with chiral architectures via direct polyamidation reaction. (n.d.).
- Polycondensation reactions of the diamine with different dicarboxylic acids. (n.d.).
- Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temper
- Condensation kinetics of polyphthalamides. I. Diamines and diacids or dimethylesters. (2025). ResearchGate.
- Preparation of poly(amide-imide)s by means of triphenyl phosphite, 1. Aliphatic-aromatic poly(amide-imide)s based on trimellitimide. (n.d.).
- Synthesis of polyamides by direct polycondensation with propylphosphonic anhydride as an activ
- The aza-Michael reaction: towards semi-crystalline polymers from renewable itaconic acid and diamines. (n.d.). RSC Publishing.
- Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. (2014). PMC.
- Synthesis and Thermal Behavior of Polyesters Derived from 1,3‐Propanediol and Various Aromatic Dicarboxylic Acids. (2025). Request PDF.
- "Phthalic Acids and Other Benzenepolycarboxylic Acids". In: Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.).
- Preparation of aminophthalic anhydrides. (1976).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. This compound for synthesis 1583-67-1 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
The Strategic Utility of 3-Fluorophthalic Acid in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological properties of drug candidates. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and bioavailability.[1][2][3] This document provides a detailed exploration of 3-fluorophthalic acid, a versatile fluorinated precursor, and its applications in the synthesis of complex pharmaceutical agents.
This compound, and its readily accessible derivative 3-fluorophthalic anhydride, serve as valuable building blocks for the construction of a variety of heterocyclic systems and substituted aromatic compounds. The presence of the fluorine atom not only imparts the aforementioned benefits but also offers a handle for regioselective transformations, guiding the synthetic pathway towards desired isomers. This guide will delve into the causality behind the selection of this precursor and provide detailed, field-proven protocols for its utilization in the synthesis of key pharmaceutical intermediates.
The Power of the Fluorine Atom in Drug Design
The introduction of fluorine into a drug molecule is a deliberate and strategic decision aimed at enhancing its therapeutic profile. Key advantages conferred by fluorination include:
-
Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, a common route of drug deactivation. This can lead to a longer plasma half-life and improved pharmacokinetic profile.[4][5]
-
Increased Binding Affinity: The electronegativity of fluorine can alter the electronic distribution within a molecule, leading to more favorable interactions with the target protein's active site. This can result in increased potency and selectivity.[6]
-
Improved Bioavailability: Fluorine substitution can modulate a molecule's lipophilicity, which is a critical factor in its ability to cross cell membranes and be absorbed into the bloodstream.[1]
-
Conformational Control: The small size of the fluorine atom allows it to replace hydrogen without significant steric hindrance, while its electronic properties can influence the preferred conformation of the molecule, potentially locking it into a bioactive shape.[5]
This compound: A Versatile Precursor
This compound (CAS No: 1583-67-1) is a white to light yellow crystalline powder.[7] For many synthetic applications, its anhydride form, 3-fluorophthalic anhydride (CAS No: 652-39-1), is preferred due to its enhanced reactivity.[8]
| Property | This compound | 3-Fluorophthalic Anhydride |
| Molecular Formula | C₈H₅FO₄ | C₈H₃FO₃ |
| Molecular Weight | 184.12 g/mol | 166.11 g/mol |
| Melting Point | 158-161 °C | 158-161 °C |
| Appearance | White to light yellow powder | White to light yellow solid |
Table 1: Physicochemical Properties of this compound and its Anhydride.
A common synthetic route to this compound involves the fluorination of 3-nitrophthalic acid, a readily available starting material. This process typically involves dehydration of the diacid to the anhydride, followed by a nucleophilic aromatic substitution reaction with a fluoride source, such as potassium fluoride.[9]
Application Focus: Synthesis of a Key Intermediate for the PARP Inhibitor Talazoparib
A compelling example of the utility of this compound derivatives in pharmaceutical synthesis is in the preparation of a key intermediate for Talazoparib (BMN 673) . Talazoparib is a highly potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critically involved in DNA repair.[7] PARP inhibitors have emerged as a significant class of targeted therapies for cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations.[1][4]
The synthesis of Talazoparib utilizes 4-amino-6-fluoroisobenzofuran-1(3H)-one , which can be derived from 3-fluorophthalic anhydride. The synthetic strategy leverages the directing effects of the substituents on the aromatic ring to achieve the desired regiochemistry.
Protocol 1: Synthesis of 4-Fluorophthalide and 7-Fluorophthalide from 3-Fluorophthalic Anhydride
This protocol describes the regioselective reduction of 3-fluorophthalic anhydride to a mixture of fluorinated phthalides. The regioselectivity is influenced by the electronic and steric effects of the fluorine substituent.
Materials:
-
3-Fluorophthalic anhydride (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 3-fluorophthalic anhydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium borohydride portion-wise. The addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a mixture of 4-fluorophthalide and 7-fluorophthalide.
-
Purify the mixture by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the two isomers.
Causality and Insights: The hydride reduction of the unsymmetrically substituted anhydride leads to two regioisomeric products. The fluorine atom, being electron-withdrawing, can influence the electrophilicity of the adjacent carbonyl group. However, steric hindrance also plays a role in directing the hydride attack. The separation of these isomers is crucial for the subsequent synthetic steps.
Protocol 2: Nitration of 4-Fluorophthalide
This protocol details the regioselective nitration of 4-fluorophthalide. The fluorine and the lactone ring direct the incoming nitro group to the desired position.
Materials:
-
4-Fluorophthalide (1.0 eq)
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Deionized water
Procedure:
-
To a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 4-fluorophthalide while maintaining the temperature.
-
After the addition, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated solid is collected by filtration and washed thoroughly with cold deionized water until the washings are neutral.
-
Dry the solid product, 6-fluoro-4-nitroisobenzofuran-1(3H)-one, under vacuum.
Causality and Insights: The nitration occurs ortho to the activating lactone oxygen and meta to the deactivating fluorine atom, leading to the desired 4-nitro product. Careful temperature control is essential to prevent over-nitration and side reactions.
Protocol 3: Reduction of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one
This protocol describes the reduction of the nitro group to an amine, yielding the key intermediate for Talazoparib synthesis.
Materials:
-
6-Fluoro-4-nitroisobenzofuran-1(3H)-one (1.0 eq)
-
Palladium on carbon (10% Pd/C) (catalytic amount)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation vessel, dissolve 6-fluoro-4-nitroisobenzofuran-1(3H)-one in methanol or ethanol.
-
Add the 10% Pd/C catalyst to the solution.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-6-fluoroisobenzofuran-1(3H)-one. The product can be further purified by recrystallization if necessary.
Causality and Insights: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. The choice of solvent and catalyst loading can influence the reaction rate and yield. The resulting amino-intermediate is a versatile building block for the subsequent construction of the complex heterocyclic core of Talazoparib.
Conclusion
This compound and its anhydride are valuable and versatile precursors in pharmaceutical synthesis. Their utility stems from the strategic introduction of a fluorine atom, which can significantly enhance the pharmacological properties of the target molecule. The synthesis of the key intermediate for the PARP inhibitor Talazoparib serves as a prime example of how the unique reactivity and directing effects of the fluoro-substituted phthalic system can be exploited to construct complex and medicinally important scaffolds. The protocols provided herein offer a practical guide for researchers and drug development professionals to leverage the potential of this compound in their synthetic endeavors.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]
- Shen, Y., et al. (2015). Discovery of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335-357. [Link]
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]
- Yan, Z. (2018). Method for synthesizing this compound. CN108947611A.
- Wang, B., & Chu, D. (2010). Dihydropyridophthalazinone derivatives as poly(ADP-ribose)polymerase (PARP)
- PubChem. (n.d.). This compound.
- Passudetti, M., et al. (1990). A new synthesis of 3-fluorophthalic anhydride. Journal of Fluorine Chemistry, 50(2), 251-255. [Link]
- National Center for Biotechnology Information. (n.d.). Talazoparib. PubChem Compound Summary for CID 46921382.
- Heller, A. (1960). Notes- Preparation of 3-Fluorophthalic Anhydride. The Journal of Organic Chemistry, 25(5), 834-835. [Link]
- NIST. (n.d.). 3-Fluorophthalic anhydride. NIST Chemistry WebBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US9708319B1 - Synthesis of PARP inhibitor talazoparib - Google Patents [patents.google.com]
- 8. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of 3-Fluorophthalic Acid for Modern Drug Discovery
Abstract
This application note provides a comprehensive guide to the strategic derivatization of 3-fluorophthalic acid, a critical starting material in contemporary drug discovery. We will explore the underlying principles that make this scaffold a valuable asset in medicinal chemistry, with a particular focus on its role in developing targeted therapies. Detailed, field-proven protocols for the synthesis of key derivatives, including 3-fluorophthalic anhydride and various amide and ester analogs, are presented. The causality behind experimental choices, such as reagent selection and reaction conditions, is explained to empower researchers to adapt and troubleshoot these methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their discovery pipelines.
Introduction: The Strategic Importance of the this compound Scaffold
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of pharmaceutical properties.[1][2] The fluorine atom, owing to its small size and high electronegativity, can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] The strategic placement of fluorine can alter the acidity (pKa) of nearby functional groups and influence the overall electronic distribution of a molecule, thereby optimizing its pharmacokinetic and pharmacodynamic profile.[1][5]
This compound emerges as a particularly valuable building block in this context. Its rigid aromatic core, substituted with a fluorine atom and two carboxylic acid moieties, provides a versatile platform for generating diverse molecular architectures. The ortho-disposed carboxylic acids are primed for cyclization to form the corresponding anhydride, a highly reactive intermediate for further functionalization. This scaffold is a classic example of a bioisosteric replacement strategy, where the fluorinated phthalic acid moiety can mimic other structures to improve drug-like properties.[6][7][8]
One of the most prominent applications of this scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms like BRCA1/2 mutations.[9][10][11] The phthalazinone core, often derived from phthalic acid analogs, is a key pharmacophore in many potent PARP inhibitors.[11] The fluorine atom on the this compound scaffold can be strategically employed to enhance binding interactions within the nicotinamide binding pocket of the PARP enzyme and improve the overall properties of the inhibitor.[12]
This application note will detail the essential derivatization pathways of this compound, providing robust protocols and the scientific rationale to guide their successful implementation in a drug discovery setting.
Core Derivatization Strategies and Protocols
The primary derivatization routes for this compound involve the initial conversion to its more reactive anhydride, followed by reactions with a variety of nucleophiles to generate a diverse library of compounds. Direct derivatization of the diacid is also a viable strategy for certain applications.
Synthesis of 3-Fluorophthalic Anhydride: The Gateway Intermediate
The formation of 3-fluorophthalic anhydride is the most common and critical first step in harnessing the synthetic potential of the parent diacid. The anhydride serves as a highly electrophilic intermediate, readily undergoing nucleophilic attack to form a wide range of derivatives.
Causality of Experimental Choices:
-
Reagent: Acetic anhydride is a cost-effective and efficient dehydrating agent for this transformation. It reacts with the two carboxylic acid groups to form a cyclic anhydride and acetic acid as a byproduct.
-
Conditions: Heating the reaction mixture is necessary to overcome the activation energy for the dehydration and cyclization process. The relatively mild conditions prevent significant side reactions.
-
Work-up: The product is isolated by simple filtration after cooling, as the anhydride has limited solubility in the acetic acid/acetic anhydride mixture at lower temperatures. Washing with a non-polar solvent like diethyl ether removes residual acetic acid and other soluble impurities.
Experimental Protocol: Synthesis of 3-Fluorophthalic Anhydride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagent Addition: Add acetic anhydride (3.0-5.0 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 140°C) and maintain for 2-4 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.
-
Isolation: Allow the reaction mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to promote crystallization of the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with cold diethyl ether (2 x 10 mL per gram of starting material) to remove residual acetic anhydride and acetic acid.
-
Drying: Dry the resulting white to off-white solid under vacuum to obtain 3-fluorophthalic anhydride.
Data Presentation: Expected Outcome
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Yield | > 90% |
| Melting Point | 158-161 °C |
| Purity (by NMR) | > 98% |
Visualization: Workflow for Anhydride Synthesis
Caption: Workflow for the synthesis of 3-fluorophthalic anhydride.
Amidation and Imidation Reactions: Building Blocks for Bioactive Molecules
The reaction of 3-fluorophthalic anhydride with primary amines is a cornerstone for creating a diverse array of amides and imides. These reactions are fundamental for constructing the core scaffolds of many therapeutic agents, including PARP inhibitors.
Causality of Experimental Choices:
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they can dissolve both the anhydride and the amine nucleophile, facilitating the reaction. For imide formation, a higher boiling point solvent like acetic acid can be used to drive the dehydration of the intermediate amic acid.
-
Temperature: The initial ring-opening of the anhydride by the amine is typically rapid and can be performed at room temperature. The subsequent cyclization to the imide requires elevated temperatures to eliminate water.
-
Stoichiometry: Using a slight excess of the amine can ensure complete consumption of the anhydride.
Experimental Protocol: Synthesis of a 3-Fluorophthalimide Derivative
-
Reaction Setup: In a round-bottom flask, dissolve 3-fluorophthalic anhydride (1.0 eq) in glacial acetic acid (10 mL per gram of anhydride).
-
Nucleophile Addition: Add the desired primary amine (e.g., aniline, 1.05 eq) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 118°C) for 4-6 hours. Monitor the reaction by TLC or LC-MS for the formation of the imide.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with water and then a small amount of cold ethanol. If necessary, the product can be further purified by recrystallization or column chromatography.
Visualization: Amidation/Imidation Pathway
Caption: General reaction pathway for the formation of 3-fluorophthalimide derivatives.
Esterification Reactions: Modulating Physicochemical Properties
Esterification of this compound is a key strategy for modifying its physicochemical properties, such as lipophilicity and solubility, which are critical for drug absorption and distribution.[13]
Causality of Experimental Choices:
-
Catalyst: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate one of the carbonyl oxygens, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.
-
Reaction Conditions: Dean-Stark apparatus or the use of a dehydrating agent is often employed to remove the water formed during the reaction, driving the equilibrium towards the ester product (Le Chatelier's principle).
-
Alcohol: The choice of alcohol (e.g., methanol, ethanol) will determine the nature of the resulting ester and its properties.
Experimental Protocol: Fischer Esterification of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, used in large excess as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reaction: Heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diester.
-
Purification: Purify the product by column chromatography on silica gel if necessary.
Conclusion and Future Perspectives
This compound is a powerful and versatile scaffold in drug discovery. Its strategic derivatization, primarily through the formation of its anhydride followed by nucleophilic reactions, provides access to a vast chemical space of potential therapeutic agents. The protocols and rationale outlined in this application note offer a solid foundation for researchers to explore and exploit the unique properties of this valuable building block. The continued development of novel synthetic methodologies and a deeper understanding of the role of fluorine in drug-receptor interactions will undoubtedly lead to the discovery of new and improved medicines based on the this compound core.[14][15]
References
- The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- The Many Roles for Fluorine in Medicinal Chemistry. (n.d.).
- Kaur, T. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25).
- Applications of Fluorine in Medicinal Chemistry. (n.d.).
- Bioisosteric Replacement Str
- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
- Bioisosterism: A Rational Approach in Drug Design. (n.d.).
- Bioisosteric Replacements in Drug Design. (2014). Bentham Science Publishers.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google.
- Discovery of a Novel [6-6-5-5-6] Pentacyclic Tetrahydrocyclopentaphthalazinone as a Promising PARP Inhibitor Scaffold. (2025). ACS Medicinal Chemistry Letters, 16(5), 776-783.
- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (n.d.). PubMed Central.
- Role of Fluorine in Drug Design and Drug Action. (2025).
- This compound for synthesis. (n.d.). Sigma-Aldrich.
- Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (n.d.). PubMed.
- Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase. (n.d.). National Institutes of Health. 18.[1][3][6]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. (n.d.). PubMed Central.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chemxyne.com [chemxyne.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ctppc.org [ctppc.org]
- 7. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a Novel [6-6-5-5-6] Pentacyclic Tetrahydrocyclopentaphthalazinone as a Promising PARP Inhibitor Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [1,2,4]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacyjournal.org [pharmacyjournal.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Purity Synthesis of 3-Fluorophthalic Anhydride via Dehydration of 3-Fluorophthalic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 3-Fluorophthalic Anhydride, a key intermediate in the development of pharmaceuticals, specialty polymers, and advanced materials.[1] The protocol details a robust and efficient method for the intramolecular cyclization of 3-Fluorophthalic acid via dehydration using acetic anhydride. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and address critical safety, handling, and characterization considerations. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and well-documented synthetic route to this valuable compound.
Introduction and Scientific Background
3-Fluorophthalic anhydride is a versatile building block in organic synthesis. The presence of the fluorine atom imparts unique electronic properties, influencing the reactivity and biological activity of derivative molecules. Its applications are diverse, ranging from the preparation of substituted benzamides with potential neuroleptic activity to the synthesis of complex polycyclic aromatic compounds.[1]
The most common and straightforward laboratory-scale synthesis involves the dehydration of the corresponding dicarboxylic acid, this compound. This intramolecular condensation reaction forms a stable five-membered cyclic anhydride. While various dehydrating agents can be employed, acetic anhydride is widely favored due to its efficacy, cost-effectiveness, and the relative ease of removing the acetic acid byproduct.[2][3] This method is analogous to the well-established synthesis of other phthalic anhydrides, such as 3-nitrophthalic anhydride, from their respective diacids.[4]
Reaction Principle and Mechanism
The conversion is a nucleophilic acyl substitution reaction. The process is facilitated by heating, which drives the reaction towards the formation of the thermodynamically stable cyclic anhydride. The mechanism proceeds through two key stages:
-
Formation of a Mixed Anhydride: One of the carboxylic acid groups of this compound acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This step forms a tetrahedral intermediate which then collapses, eliminating a molecule of acetic acid and forming a mixed anhydride intermediate.[5]
-
Intramolecular Cyclization: The second carboxylic acid group on the phthalic acid backbone then performs an intramolecular nucleophilic attack on the adjacent carbonyl carbon of the mixed anhydride. This cyclization event forms the five-membered ring of the target product, 3-Fluorophthalic anhydride, and eliminates a second molecule of acetic acid.[5][6]
The overall reaction is: C₈H₅FO₄ (this compound) + (CH₃CO)₂O (Acetic Anhydride) → C₈H₃FO₃ (3-Fluorophthalic Anhydride) + 2 CH₃COOH (Acetic Acid)
Caption: Reaction mechanism for anhydride synthesis.
Materials, Equipment, and Safety
Reagent and Material Properties
| Compound | Formula | MW ( g/mol ) | Melting Point (°C) | CAS No. | Key Hazards |
| This compound | C₈H₅FO₄ | 184.12 | 158-161 | 1583-67-1 | Skin/Eye/Respiratory Irritant |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73.1 | 108-24-7 | Corrosive, Flammable, Lachrymator[2] |
| 3-Fluorophthalic anhydride | C₈H₃FO₃ | 166.11 | 75-79 | 652-39-1 | Skin/Eye/Respiratory Irritant[1] |
| Anhydrous Diethyl Ether | C₄H₁₀O | 74.12 | -116.3 | 60-29-7 | Highly Flammable, Peroxide Former |
| Toluene | C₇H₈ | 92.14 | -95 | 108-88-3 | Flammable, Toxic |
Required Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser with water lines
-
Heating mantle with magnetic stirring capabilities
-
Magnetic stir bar
-
Glass funnel and porcelain Buchner funnel
-
Filter flask and vacuum source
-
Beakers and Erlenmeyer flasks
-
Mortar and pestle
-
Drying oven or vacuum desiccator
-
Melting point apparatus
-
FTIR and/or NMR spectrometer for characterization
Critical Safety Precautions
This procedure must be performed in a certified chemical fume hood.[7] All personnel must wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a flame-resistant lab coat, and nitrile gloves.[8][9]
-
Acetic Anhydride: Is corrosive and causes severe burns upon contact. Its vapors are highly irritating to the eyes and respiratory system. Handle with extreme care.[7]
-
This compound/Anhydride: These compounds are classified as irritants. Avoid inhalation of dust and contact with skin and eyes.[8]
-
Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby. Toluene is flammable and toxic.
An eyewash station and safety shower must be readily accessible.[9] All chemical waste must be disposed of in accordance with institutional and local regulations.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous phthalic anhydrides.[4][10]
Caption: Step-by-step experimental workflow.
Step 1: Reaction Setup
-
Place 18.4 g (0.1 mol) of this compound into a 250 mL round-bottomed flask equipped with a magnetic stir bar.
-
In a chemical fume hood, carefully add 30.6 g (28 mL, 0.3 mol) of acetic anhydride to the flask.
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
Step 2: Dehydration Reaction
-
Gently heat the mixture using a heating mantle while stirring.
-
Increase the temperature until the mixture reaches a gentle boil (reflux). The solid this compound will gradually dissolve.
-
Maintain the reflux for approximately 1.5 to 2 hours to ensure the reaction goes to completion.
Step 3: Isolation of Crude Product
-
After the reflux period, turn off the heat and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for 30-45 minutes to maximize crystallization of the product. The 3-Fluorophthalic anhydride will precipitate as a solid crystalline mass.
Step 4: Filtration and Washing
-
Break up the crystal mass with a spatula and collect the solid product by vacuum filtration using a Buchner funnel.
-
Transfer the filtered crystals to a mortar.
-
Wash the crystals by triturating (grinding) them with two successive 30 mL portions of cold, anhydrous diethyl ether. This step is crucial for removing residual acetic anhydride and the acetic acid byproduct.[4]
-
After each wash, collect the crystals again by vacuum filtration.
Step 5: Drying and Yield Calculation
-
Spread the purified crystals on a watch glass and allow them to air dry briefly in the fume hood to evaporate the bulk of the ether.
-
Dry the product to a constant weight in a vacuum desiccator or a drying oven set to a low temperature (e.g., 50-60°C).
-
Weigh the final product and calculate the percentage yield. Expected yields are typically in the range of 75-90%.[4][11]
Step 6: Characterization
-
Melting Point: Determine the melting point of the product. Pure 3-Fluorophthalic anhydride has a reported melting point of 75-79°C. A sharp melting range within this window is indicative of high purity.
-
FTIR Spectroscopy: Acquire an infrared spectrum. Look for the characteristic symmetric and asymmetric C=O stretching vibrations of a cyclic anhydride, typically appearing as two strong bands around 1850 cm⁻¹ and 1780 cm⁻¹. The broad O-H stretch from the starting carboxylic acid (around 3000 cm⁻¹) should be absent.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure and purity of the final product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction. | Ensure the reflux time was sufficient (at least 1.5 hours after dissolution). Verify the quality of the acetic anhydride; it can hydrolyze over time.[12] |
| Product loss during workup. | Ensure the crystallization mixture is thoroughly cooled before filtration. Use cold washing solvent to minimize dissolution of the product. | |
| Product is Oily or Gummy | Incomplete removal of acetic acid/anhydride. | The product is likely impure. Repeat the washing step with cold diethyl ether, ensuring thorough grinding in the mortar. |
| Presence of water. | Ensure all glassware is dry before starting. Use a good quality (e.g., >99%) acetic anhydride.[4] | |
| Melting Point is Low and Broad | Product is impure. | Recrystallize the product from a suitable solvent system, such as a toluene/hexane mixture, for further purification.[11] |
| Reaction Does Not Start (Solid does not dissolve) | Insufficient heating. | Gradually increase the temperature of the heating mantle to achieve a gentle reflux. |
References
- Synquest Labs. Safety Data Sheet: 3-Fluorophthalic anhydride. URL: https://www.synquestlabs.com/product/3130-3-02
- Cole-Parmer. Material Safety Data Sheet - 3-Fluorophthalic anhydride. URL: https://www.coleparmer.com/msds/3-Fluorophthalic%20anhydride_MSDS_2020-07-29.pdf
- Reddit. Acetic Anhydride Dehydration Mechanism. r/chemhelp. URL: https://www.reddit.
- Royal Society of Chemistry. Products from dehydration of dicarboxylic acids derived from anthranilic acid. Organic & Biomolecular Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2003/ob/b302482c
- Sigma-Aldrich. Product Information: 3-Fluorophthalic anhydride. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/241048
- Fisher Scientific. SAFETY DATA SHEET: Phthalic anhydride. URL: https://www.fishersci.com/msds?productName=AC130410010
- SciSpace. Method for synthesizing this compound (2018). URL: https://typeset.io/patents/method-for-synthesizing-3-fluorophthalic-acid-CN105801452A
- Wikipedia. Acetic anhydride. URL: https://en.wikipedia.org/wiki/Acetic_anhydride
- Sigma-Aldrich. SAFETY DATA SHEET: Phthalic anhydride. URL: https://www.sigmaaldrich.com/US/en/sds/sial/320064
- Thermo Fisher Scientific. SAFETY DATA SHEET: Phthalic anhydride. URL: https://www.thermofisher.
- Wiley Online Library. Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides. URL: https://onlinelibrary.wiley.com/doi/10.1002/celc.202400139
- YouTube. Carboxylic Acids: Reactions Part #2 Reactions of Dicarboxylic Acids. URL: https://www.youtube.
- Google Patents. Method for preparing 3-hydroxyl phthalic anhydride. URL: https://patents.google.
- ResearchGate. Proposed reaction mechanism for the dehydration. URL: https://www.researchgate.
- Heller, A. (1960). Notes-Preparation of 3-Fluorophthalic Anhydride. The Journal of Organic Chemistry, 25(5), 834–835. URL: https://pubs.acs.org/doi/abs/10.1021/jo01075a623
- CSIC. A New Synthesis of 3-Fluorophthalic Anhydride. URL: https://digital.csic.es/handle/10261/159415
- PubMed. Bacterial Decarboxylation of o-Phthalic Acids. URL: https://pubmed.ncbi.nlm.nih.gov/16347091/
- Sigma-Aldrich. Product Information: this compound. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/293026
- Organic Syntheses. Homophthalic acid and anhydride. URL: http://www.orgsyn.org/demo.aspx?prep=CV4P0496
- Sigma-Aldrich. Product Information: 3-Fluorophthalic anhydride 95%. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/241048
- LibreTexts Chemistry. Chemistry of Acid Anhydrides. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/21%3A_Carboxylic_Acid_Derivatives_-_Nucleophilic_Acyl_Substitution/21.05%3A_Chemistry_of_Acid_Anhydrides
- Organic Syntheses. 3-nitrophthalic anhydride. URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0410
- Organic Syntheses. Phthalic anhydride. URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0095
- Wikipedia. Organic acid anhydride. URL: https://en.wikipedia.org/wiki/Organic_acid_anhydride
- Coconote. Understanding Acid Anhydrides Formation. URL: https://coconote.
- Google Patents. Synthetic method of 3-aminophthalic anhydride. URL: https://patents.google.
- Master Organic Chemistry. Formation of anhydrides from acid halides and carboxylates. URL: https://www.masterorganicchemistry.
- PubChem. 3-Fluorophthalic anhydride. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluorophthalic-anhydride
- OpenStax. Chemistry of Acid Anhydrides. URL: https://openstax.org/books/chemistry-2e/pages/21-5-chemistry-of-acid-anhydrides
Sources
- 1. 3-氟邻苯二甲酸酐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 3. Organic acid anhydride - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. fishersci.com [fishersci.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Navigating the Synthetic Landscape of Substituted Phthalic Acids: A Guide to Key Named Reactions for Researchers and Drug Development Professionals
Substituted phthalic acids and their corresponding anhydrides are foundational pillars in the edifice of modern organic synthesis. Their rigid, planar structures and versatile reactivity have made them indispensable precursors in the creation of a vast array of functional molecules, from vibrant dyes to life-saving pharmaceuticals. This technical guide provides an in-depth exploration of key named reactions involving this important class of compounds. Moving beyond a mere recitation of steps, we will delve into the mechanistic underpinnings and practical nuances of these transformations, offering field-proven insights to empower researchers in their synthetic endeavors.
The Gabriel Synthesis: A Cornerstone of Primary Amine Synthesis
The Gabriel synthesis stands as a classic and reliable method for the preparation of primary amines, elegantly avoiding the overalkylation often problematic in direct alkylation of ammonia.[1][2] The reaction utilizes phthalimide, readily prepared from phthalic anhydride, as a protected source of ammonia.[3]
Mechanistic Rationale and Causality
The success of the Gabriel synthesis hinges on the unique properties of phthalimide. The two electron-withdrawing carbonyl groups flanking the nitrogen atom render the N-H proton acidic (pKa ≈ 8.3), facilitating its deprotonation by a moderately strong base like potassium hydroxide or potassium carbonate to form the nucleophilic phthalimide anion.[2] This anion then undergoes an SN2 reaction with a primary alkyl halide.[4] Crucially, the resulting N-alkylphthalimide is no longer nucleophilic, preventing further alkylation.[5] The final step involves the liberation of the primary amine from the phthalimide moiety.
Experimental Workflow: The Gabriel Synthesis
Caption: Workflow of the Gabriel Synthesis.
Protocol Comparison: Classical Hydrolysis vs. The Ing-Manske Procedure
The cleavage of the N-alkylphthalimide can be achieved under harsh conditions with strong acids or bases, but this can be detrimental to sensitive functional groups.[6] The Ing-Manske procedure , which utilizes hydrazine hydrate in a refluxing alcoholic solvent, offers a milder and often more efficient alternative.[7] Hydrazine, being a potent nucleophile, attacks the carbonyl carbons of the phthalimide, leading to the formation of a stable, cyclic phthalhydrazide precipitate and liberating the desired primary amine.[5]
| Cleavage Method | Reagents & Conditions | Advantages | Disadvantages |
| Acid Hydrolysis | Conc. H₂SO₄ or HCl, heat | Simple reagents | Harsh conditions, potential for side reactions, low yields.[3] |
| Base Hydrolysis | Strong base (e.g., NaOH), heat | Simple reagents | Harsh conditions, may not be suitable for base-sensitive substrates. |
| Ing-Manske | Hydrazine hydrate (NH₂NH₂·H₂O), ethanol, reflux | Mild, neutral conditions, generally higher yields. | Hydrazine is highly toxic, phthalhydrazide can sometimes be difficult to filter.[3] |
Detailed Protocol: Microwave-Assisted Gabriel Synthesis of Benzylamine
This protocol details a rapid, microwave-assisted synthesis of benzylamine, a valuable building block.
Materials:
-
Potassium phthalimide
-
Benzyl chloride
-
Hydrazine hydrate (55% solution)[8]
-
Ethanol
-
Microwave synthesizer
Safety Precautions:
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). [9][10][11][12]
-
Benzyl chloride is a lachrymator and should be handled in a fume hood.
-
Microwave reactions can generate significant pressure. Use only certified microwave vials and operate the synthesizer according to the manufacturer's instructions.
Procedure:
Step 1: N-Alkylation
-
In a 10 mL microwave reaction vial, combine potassium phthalimide (1.85 g, 10 mmol) and benzyl chloride (1.27 g, 10 mmol).
-
Add 5 mL of N,N-dimethylformamide (DMF).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 150 °C for 5 minutes.[13]
-
Allow the reaction to cool to room temperature. The product, N-benzylphthalimide, can be isolated by precipitation in water and filtration, or used directly in the next step.
Step 2: Ing-Manske Cleavage
-
To the cooled reaction mixture containing N-benzylphthalimide, add 10 mL of ethanol.
-
Add hydrazine hydrate (55% solution, 1.1 mL, approximately 20 mmol).
-
Seal the vial and irradiate at 120 °C for 10 minutes.
-
After cooling, a white precipitate of phthalhydrazide will form.
-
Filter the mixture and wash the precipitate with a small amount of cold ethanol.
-
Combine the filtrate and washings. The benzylamine product is in the ethanolic solution and can be purified by distillation or other standard methods.
Phthalein Dyes: A Colorful Application of Friedel-Crafts Acylation
The synthesis of phenolphthalein and fluorescein are classic examples of Friedel-Crafts acylation, a powerful tool for forming carbon-carbon bonds with aromatic rings.[14] These reactions involve the condensation of phthalic anhydride with phenols or resorcinols, respectively, in the presence of an acid catalyst.
Mechanistic Rationale and Causality
The reaction is initiated by the activation of phthalic anhydride by a Lewis or Brønsted acid catalyst (e.g., ZnCl₂, H₂SO₄, or methanesulfonic acid).[15][16] This generates a highly electrophilic acylium ion intermediate. The electron-rich phenol or resorcinol then acts as a nucleophile, attacking one of the carbonyl carbons of the activated anhydride. A second electrophilic aromatic substitution reaction with another molecule of the phenol or resorcinol, followed by dehydration, leads to the formation of the characteristic spirocyclic structure of the phthalein dye.[16] The choice of catalyst can influence reaction times and yields. Milder conditions, such as using methanesulfonic acid, can often provide higher yields and are more suitable for small-scale syntheses.[11]
Mechanism: Phenolphthalein Synthesis
Caption: Simplified mechanism of phenolphthalein synthesis.
Detailed Protocol: Synthesis of Fluorescein
This protocol describes the synthesis of fluorescein, a widely used fluorescent probe.[17]
Materials:
-
Phthalic anhydride
-
Resorcinol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Acetone
-
Diethyl ether
Safety Precautions:
-
Concentrated sulfuric acid is extremely corrosive. Handle with care, wearing appropriate PPE.
-
Perform the reaction in a well-ventilated fume hood.
Procedure:
-
In a large test tube, combine powdered phthalic anhydride (0.2 g) and resorcinol (0.3 g).[17]
-
Carefully add 6 drops of concentrated sulfuric acid to the mixture and stir briefly with a glass rod.[17]
-
Heat the test tube in an oil bath maintained at 180-200 °C for 30 minutes. The mixture will darken and solidify.[17]
-
Allow the test tube to cool. Add 10 mL of acetone and stir to dissolve the crude product.[17]
-
Transfer the acetone solution to a beaker and evaporate the acetone on a water bath.
-
Dissolve the resulting orange residue in 30 mL of diethyl ether and 1.5 mL of water.[17]
-
Transfer the solution to a separatory funnel and wash with 15 mL of water. Discard the aqueous layer.
-
Extract the ether layer with 10 mL of saturated NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the dried ether solution into a pre-weighed beaker and evaporate the ether to obtain fluorescein as an orange solid.[17]
| Reactant Combination | Catalyst | Typical Yield | Reference |
| Phthalic anhydride + Phenol | H₂SO₄ or MeSO₃H | 73-94% | [16] |
| Phthalic anhydride + Resorcinol | ZnCl₂ | ~30% | [18] |
| Phthalic anhydride + Resorcinol | H₂SO₄ | Not specified | [17] |
| Tetrafluorophthalic anhydride + Difluororesorcinol | MeSO₃H | 65% | [11] |
Anthraquinone Dyes: The Role of Boric Acid in Quinizarin Synthesis
The synthesis of quinizarin (1,4-dihydroxyanthraquinone), an important intermediate for a range of dyes, involves the reaction of phthalic anhydride with either hydroquinone or p-chlorophenol in the presence of concentrated sulfuric acid and boric acid.
Mechanistic Rationale and Causality
This reaction is another example of a Friedel-Crafts acylation. The role of boric acid is crucial. It is believed to act as a Lewis acid, coordinating with the carbonyl oxygens of phthalic anhydride. This coordination increases the electrophilicity of the carbonyl carbons, making them more susceptible to attack by the aromatic ring of hydroquinone or p-chlorophenol. Furthermore, boric acid can form a chelate with the final product, protecting the hydroxyl groups from sulfonation by the concentrated sulfuric acid.
Applications in Drug Development: From Thalidomide to Modern Therapeutics
The principles of these named reactions are not confined to the synthesis of dyes and simple amines. They are instrumental in the construction of complex pharmaceutical agents. The phthalimide moiety, in particular, is a privileged scaffold in medicinal chemistry, appearing in a number of FDA-approved drugs.[10][19]
The Synthesis of Immunomodulatory Drugs (IMiDs): Pomalidomide and Apremilast
Pomalidomide , a potent immunomodulator used in the treatment of multiple myeloma, is synthesized from 3-nitrophthalic anhydride .[20] The synthesis involves the condensation of 3-nitrophthalic anhydride with 3-aminopiperidine-2,6-dione, followed by the reduction of the nitro group to an amine.[19][21]
Apremilast , a treatment for psoriasis and psoriatic arthritis, also features a substituted phthalimide core.[3] Its synthesis involves the condensation of a substituted phthalic acid or anhydride derivative with a chiral amine side chain.[5][22][23]
Detailed Protocol: Synthesis of Pomalidomide (Illustrative)
This protocol outlines the key steps in the synthesis of pomalidomide.
Materials:
-
3-Nitrophthalic anhydride
-
3-Aminopiperidine-2,6-dione hydrochloride
-
Sodium acetate
-
Glacial acetic acid
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen source
Safety Precautions:
-
Handle all reagents in a well-ventilated fume hood.
-
Catalytic hydrogenation with Pd/C and hydrogen gas should be performed with appropriate safety measures to prevent ignition of the flammable gas.
Procedure:
Step 1: Condensation
-
In a reaction flask, suspend 3-nitrophthalic anhydride and 3-aminopiperidine-2,6-dione hydrochloride in glacial acetic acid.[19]
-
Add sodium acetate as a base.
-
Heat the mixture to reflux (around 118 °C) for 15-25 hours.[19]
-
Cool the reaction mixture and remove the acetic acid under reduced pressure.
-
The resulting solid, 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione, can be purified by slurrying in water.[19]
Step 2: Reduction
-
Dissolve the nitro-intermediate in a suitable solvent such as 1,4-dioxane.
-
Add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture under hydrogen pressure until the reaction is complete.
-
Filter off the catalyst and concentrate the filtrate to obtain crude pomalidomide, which can be further purified by recrystallization.
Indoprofen: A Non-Steroidal Anti-Inflammatory Drug (NSAID)
The synthesis of Indoprofen, an NSAID, provides another example of the utility of phthalic anhydride in drug synthesis. The synthesis involves the condensation of phthalic anhydride with ethyl α-(4-aminophenyl)propionate to form an N-substituted phthalimide.[8] This intermediate is then subjected to a reduction and hydrolysis sequence to yield the final drug molecule.[9]
Drug Synthesis Workflow: Indoprofen
Caption: Key synthetic steps for the NSAID Indoprofen.
Conclusion
The named reactions discussed herein represent a fraction of the synthetic utility of substituted phthalic acids and their derivatives. From the robust and reliable Gabriel synthesis to the colorful Friedel-Crafts acylations that produce phthalein dyes, and their critical role in the synthesis of modern pharmaceuticals, these reactions underscore the enduring importance of this class of compounds. A thorough understanding of the mechanisms and practical considerations detailed in this guide will empower researchers to harness the full potential of substituted phthalic acids in their own synthetic challenges, whether in academic discovery or industrial drug development.
References
- Matore, B. W., Banjare, P., Sarthi, A. S., & Singh, J. (2023). Phthalimides Represent a Promising Scaffold for Multi‐Targeted Anticancer Agents.
- Sun, W. C., Gee, K. R., Klaubert, D. H., & Haugland, R. P. (1997). Synthesis of Fluorinated Fluoresceins. The Journal of Organic Chemistry, 62(19), 6469–6475. [Link]
- Nexchem Ltd. (2021).
- CN110790746B - Synthesis process for continuously preparing pomalidomide by using microchannel reactor - Google Patents. (n.d.).
- Phthalimide‐containing drugs approved by the Food and Drug Administration. (n.d.).
- Wikipedia. (2023). Phthalimide. [Link]
- US20170260157A1 - Process for preparation and purification of pomalidomide - Google Patents. (n.d.).
- Choi, H. D., Kang, B. W., Ma, J. J., & Yun, H. S. (1991). Synthesis of Indoprofen. YAKHAK HOEJI, 35(4), 314-318. [Link]
- Reaction of Phthalic anhydride with different substituted amines. (n.d.).
- Synthesis of Fluorescein From Resorcinol and Phthalic Anhydride - Labmonk | PDF. (n.d.). Scribd. [Link]
- Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. [Link]
- Malapit, C. A. (n.d.). SYNTHESIS OF FLUORESCEIN, a fluorescent dye.
- Shen, Y., Zhu, H., Cheng, L., Zhuang, J., & Wang, T. (2022). Synthesis of Phenolphthalein Derivatives and Their Color Change Reaction. University Chemistry. [Link]
- Petřík, M., Bárta, P., & Švec, F. (2013). Synthesis of 18F-labeled phenolphthalein and naphtholphthalein. Journal of Fluorine Chemistry, 151, 1-6. [Link]
- Organic Chemistry – Specific Name Reactions. (n.d.). BYJU'S. [Link]
- El-Ablack, F. Z. (2008). Microwave-assisted organic synthesis: the Gabriel approach as a route to new pyrazolylhydrazonoazoles. ARKIVOC, 2008(16), 268-278. [Link]
- Phenolphthalein synthesis. (2022, October 23). Chemistry Online. [Link]
- US10287248B2 - Process for the preparation of apremilast - Google Patents. (n.d.).
- US10781173B2 - Method for preparing apremilast - Google Patents. (n.d.).
- Gabriel Synthesis. (n.d.). Organic Chemistry Portal. [Link]
- The Gabriel Synthesis of Primary Amines. (n.d.). Chemistry Steps. [Link]
- The Gabriel Synthesis. (2025, June 5). Master Organic Chemistry. [Link]
- Gabriel Synthesis (Ing-Manske Procedure). (n.d.). Cambridge University Press. [Link]
- Wikipedia. (2023). Friedel–Crafts reaction. [Link]
Sources
- 1. kvmwai.edu.in [kvmwai.edu.in]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Phthalimide - Wikipedia [en.wikipedia.org]
- 4. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Gabriel Synthesis [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. yakhak.org [yakhak.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis of 18F-labeled phenolphthalein and naphtholphthalein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 16. chemistry-online.com [chemistry-online.com]
- 17. chimique.wordpress.com [chimique.wordpress.com]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. researchgate.net [researchgate.net]
Applications of 3-Fluorophthalic Acid in Materials Science: A Technical Guide
Sources
- 1. Properties of organosoluble aromatic polyimides from 3′-trifluoromethyl-3,4′-oxydianiline | CoLab [colab.ws]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
The Strategic Advantage of Fluorination: Synthesizing High-Performance Functional Dyes with 3-Fluorophthalic Acid
Introduction: Beyond the Chromophore - Engineering Stability and Performance
In the pursuit of advanced functional dyes for high-stakes applications in cellular imaging, diagnostics, and materials science, the focus has shifted from mere color generation to the intelligent engineering of molecular properties. The strategic incorporation of fluorine atoms into dye scaffolds has emerged as a powerful tool to enhance photostability, tune electronic properties, and improve overall performance. 3-Fluorophthalic acid and its anhydride derivative serve as pivotal building blocks in this endeavor, enabling the synthesis of a new generation of robust and highly efficient fluorophores.
This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and protocols for utilizing this compound in the synthesis of functional dyes. We will explore the causal relationship between fluorination and enhanced dye properties, provide a detailed, field-proven protocol for the synthesis of a fluorinated rhodamine dye, and present comparative data that underscores the advantages of this approach.
The Fluorine Advantage: Why a Single Atom Matters
The introduction of fluorine, the most electronegative element, into an aromatic system like a dye molecule imparts several desirable characteristics. This is not simply an incremental improvement but a fundamental enhancement of the dye's core properties.[1]
-
Enhanced Photostability: One of the most significant advantages of fluorination is the increased resistance to photobleaching.[1][2] The strong carbon-fluorine bond is less susceptible to cleavage by reactive oxygen species generated during fluorescence excitation, leading to longer-lasting and more reliable fluorescent signals, which is critical for demanding applications like super-resolution microscopy.[3]
-
Increased Fluorescence Quantum Yield: Fluorination can lead to a significant increase in the fluorescence quantum yield (Φf), a measure of the dye's emission efficiency.[3] By withdrawing electron density, fluorine can reduce non-radiative decay pathways, channeling more of the absorbed energy into emitted light and resulting in brighter probes.
-
Tuning of Electronic Properties and pKa: The electron-withdrawing nature of fluorine lowers the pKa of adjacent acidic or basic groups.[2] For dyes like fluorescein and its derivatives, this results in fluorescence that is less sensitive to pH fluctuations within the typical physiological range, providing more stable and quantifiable signals in live-cell imaging.[2][4]
-
Modulated Solubility and Aggregation: Fluorination can alter the solubility of dyes. Perfluorinated phthalocyanines, for instance, have shown surprisingly good solubility in aqueous-organic mixtures.[5] Fluorination can also reduce the tendency of dye molecules to aggregate (π-π stacking), which often leads to fluorescence quenching.[6]
Synthesis of a Functional Fluorinated Rhodamine Dye
The synthesis of fluorinated rhodamine dyes can be effectively achieved through the condensation of 3-fluorophthalic anhydride with a suitable m-aminophenol derivative. The following protocol is a representative example, demonstrating the key steps and considerations.
Conceptual Workflow for Fluorinated Rhodamine Synthesis
The following diagram illustrates the general workflow for the synthesis of a fluorinated rhodamine dye, starting from 3-fluorophthalic anhydride and a generic m-aminophenol.
Caption: General workflow for fluorinated rhodamine synthesis.
Experimental Protocol: Synthesis of a 3'-Fluorinated Rhodamine B Derivative
This protocol details the synthesis of a rhodamine dye using 3-fluorophthalic anhydride and 3-(diethylamino)phenol.
Materials:
-
3-Fluorophthalic anhydride (1.0 mmol, 166.1 mg)
-
3-(Diethylamino)phenol (2.2 mmol, 363.5 mg)
-
Methanesulfonic acid (3 mL)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Deionized water
-
Ice
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-fluorophthalic anhydride (1.0 mmol) and 3-(diethylamino)phenol (2.2 mmol).
-
Addition of Catalyst/Solvent: Under a gentle stream of nitrogen, carefully add methanesulfonic acid (3 mL). The mixture will become a solution and may change color.
-
Condensation: Heat the reaction mixture to 85-95°C with constant stirring. Maintain this temperature for 12-24 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it in water, extracting with ethyl acetate, and eluting on a silica plate.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and 50 mL of water with vigorous stirring. A colored precipitate will form.
-
Isolation of Crude Product: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water until the filtrate is neutral.
-
Purification: The crude product is then purified by column chromatography on silica gel. A gradient elution system, starting with pure dichloromethane and gradually increasing the polarity with methanol (e.g., DCM to 95:5 DCM:MeOH), is typically effective. The fractions containing the pure product are collected and combined.
-
Final Product: The solvent is removed from the purified fractions using a rotary evaporator to yield the pure fluorinated rhodamine dye as a colored solid. The product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation: The Impact of Fluorination on Photophysical Properties
The advantages of incorporating fluorine into dye structures are clearly demonstrated by comparing the photophysical properties of fluorinated dyes with their non-fluorinated counterparts. The following table summarizes key data for representative xanthene dyes.
| Dye | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Relative Photostability | Reference |
| Fluorescein | 494 | 512 | ~0.9 | Moderate | [7] |
| 2',7'-Difluorofluorescein (Oregon Green® 488) | 496 | 524 | ~0.9 | High | [2] |
| Tetramethylrhodamine (TMR) | 555 | 580 | ~0.3-0.5 | Moderate | [8] |
| Fluorinated Rhodamine Analog | 554 | 576 | Up to 0.98 | High | [3] |
Note: Quantum yield and photostability can be highly dependent on the solvent and local environment. The values presented are for comparative purposes.
Applications of Functional Dyes Derived from this compound
The superior properties of dyes synthesized using this compound open up a wide range of advanced applications.
High-Resolution Cellular Imaging
The enhanced brightness and photostability of fluorinated dyes make them ideal for advanced fluorescence microscopy techniques, including confocal, STED, and single-molecule imaging.[3] Their ability to withstand high laser powers without rapid degradation allows for longer acquisition times and the generation of higher-resolution images of subcellular structures and dynamic cellular processes.
Chemo- and Biosensors
The sensitivity of the fluorescence of some dyes to their local environment can be harnessed to create sensors for ions, pH, and biomolecules. The introduction of fluorine can fine-tune the electronic properties of the dye, making it more selective or responsive to a specific analyte. For example, fluorinated dyes can be designed to exhibit a "turn-on" fluorescence response upon binding to a target, providing a high signal-to-noise ratio for detection.
The following diagram illustrates the principle of a "turn-on" fluorescent chemosensor for a metal ion (Mⁿ⁺).
Caption: Mechanism of a 'turn-on' fluorescent chemosensor.
Conclusion
This compound is a key enabling reagent for the synthesis of a new class of high-performance functional dyes. The strategic incorporation of fluorine provides a reliable method to enhance critical properties such as photostability and quantum yield, directly addressing the limitations of traditional organic fluorophores. The protocols and principles outlined in this guide offer a solid foundation for researchers to design and synthesize novel dyes tailored for a wide array of demanding applications, from super-resolution imaging to sensitive in vitro diagnostics. The "fluorine advantage" is a clear and powerful strategy for advancing the capabilities of fluorescence-based technologies.
References
- ResearchGate. (n.d.). Photophysical properties of the fluorogenic rhodamine probes.
- ACS Publications. (n.d.). The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates. Langmuir.
- Grimm, J. B., et al. (2017). General Synthetic Method for Si-Fluoresceins and Si-Rhodamines. ACS Central Science.
- ResearchGate. (2015). Synthesis and fluorescent properties of 2′,7′-dichloro-5(6)- carboxyfluorescein.
- ResearchGate. (n.d.). Optical properties of selected fluorinated rhodamine dyes.
- Belov, V. N., et al. (2010). New fluorinated rhodamines for optical microscopy and nanoscopy. Chemistry – A European Journal.
- ResearchGate. (n.d.). Photophysics of rhodamines and methods to improve rhodamine properties.
- Lambert, G. G., et al. (2019). An open and shut case? Chemistry to control xanthene dyes. Current Opinion in Chemical Biology.
- Pendidikan Kimia. (2017). General Synthetic Method for Si-Fluoresceins and Si-Rhodamines.
- Google Patents. (n.d.). CN104327536A - Xanthene fluorescence dye, preparation method and applications thereof.
- Royal Society of Chemistry. (2014). Synthesis of New Asymmetric Xanthene Dyes via Catalyst free SNAr with Sulfur Nucleophiles Contents Part 1.
- PubMed Central. (2024). Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method.
- Bentham Science. (n.d.). 2′,7′-Dichlorofluorescein: Biological, Analytical, and Industrial Progress.
- PubMed Central. (2022). Synthesis of Rhodamines and Rosamines using 3,6-Difluoroxanthone as a Common Intermediate.
- Mudd, G., et al. (2015). A general synthetic route to isomerically pure functionalized rhodamine dyes. Methods and Applications in Fluorescence.
- ResearchGate. (2017). General Synthetic Method for Si-Fluoresceins and Si-Rhodamines.
- National Institutes of Health. (2023). A general highly efficient synthesis of biocompatible rhodamine dyes and probes for live-cell multicolor nanoscopy.
- ChemRxiv. (n.d.). Phosphonofluoresceins: synthesis, spectroscopy, and applications.
- SciSpace. (2018). Method for synthesizing this compound.
- Radboud Repository. (2016). Synthesis of Functional Fluorescent BODIPY-based Dyes through Electrophilic Aromatic Substitution.
- EPO. (1992). Process for the preparation of rhodamines.
- ResearchGate. (n.d.). Synthesis and Application of Direct Dyes Derived From Terephthalic and Isophthalic Acids on Cotton Fabrics.
- Application Journal of Environmental Engineering Science. (2019). A review on Functional Dyes on the basis of Design, Development and Hi-tech Applications.
- ResearchGate. (n.d.). Three-Fold C 3-Symmetric Off-On Fluorescent Chemo-Sensors for Fluoride.
- International Scientific Organization. (n.d.). A review ofsynthesis of fluorescein based advanced materials.
- YouTube. (2025). What Are Common Fluorophores Used In Fluorescence Microscopy? Science Through Time.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. New fluorinated rhodamines for optical microscopy and nanoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Patent Details | Paper Digest [paperdigest.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A general highly efficient synthesis of biocompatible rhodamine dyes and probes for live-cell multicolor nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Fluorophthalic Acid
Welcome to the technical support center for the synthesis of 3-Fluorophthalic Acid (CAS: 1583-67-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic underpinnings of key synthetic routes and provide actionable, field-proven advice to enhance the efficiency and purity of your product.
Section 1: Frequently Asked Questions (FAQs) on Synthetic Strategy
Q1: What are the primary and most viable synthetic routes for producing this compound?
There are two predominant strategies for the synthesis of this compound, each with distinct advantages and challenges.
-
Nucleophilic Aromatic Substitution (SNAr) from 3-Nitrophthalic Acid: This is arguably the more direct and modern approach, leveraging a cheap and readily available starting material.[1] The process involves the replacement of a nitro group with a fluoride ion, typically using a fluoride salt like potassium fluoride (KF). A key step is the initial dehydration of the starting material, often with acetyl chloride, to form the anhydride, which activates the ring for nucleophilic attack.[1]
-
The Balz-Schiemann Reaction from 3-Aminophthalic Acid: This classic method is a cornerstone of aromatic fluorination chemistry.[2][3] It begins with the diazotization of 3-aminophthalic acid using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is then converted to a more stable aryldiazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired this compound.[3][4]
Q2: Which synthesis route offers a better yield and is more suitable for scaling up?
Choosing a route depends on available starting materials, equipment, and safety considerations. Here is a comparative analysis:
| Feature | SNAr from 3-Nitrophthalic Acid | Balz-Schiemann from 3-Aminophthalic Acid |
| Starting Material | 3-Nitrophthalic Acid (Readily available)[1] | 3-Aminophthalic Acid |
| Key Reagents | Potassium Fluoride (KF), Acetyl Chloride, Sulfolane[1] | NaNO₂, HBF₄ or HF[3][5] |
| Pros | High yield potential, simpler process, avoids potentially explosive intermediates.[1] | Well-established, high regioselectivity.[2] |
| Cons | Requires high boiling point solvents (e.g., sulfolane) which can be difficult to remove.[1] | Involves potentially unstable/explosive diazonium salt intermediates. Thermal decomposition can be highly exothermic and difficult to control on a large scale.[2][5] |
| Typical Yield | Reported as "high".[1] | Can be variable; modern adaptations report yields up to 97% under specific conditions.[2] |
For scalability and safety, the SNAr route from 3-nitrophthalic acid is generally preferred as it avoids the isolation of thermally sensitive diazonium salts, which pose a significant safety risk during scale-up.[5]
Q3: What are the critical safety precautions I must take during these syntheses?
-
Balz-Schiemann Reaction: The primary hazard is the aryldiazonium tetrafluoroborate intermediate. These salts can be explosive when dry and their thermal decomposition can be violently exothermic.[5]
-
Mitigation: Never allow the isolated diazonium salt to completely dry. Perform the thermal decomposition step behind a blast shield and scale up with extreme caution, ensuring adequate temperature control and cooling capacity. In-situ generation and decomposition can be a safer alternative.[5]
-
-
SNAr Route:
-
Reagents: Acetyl chloride and thionyl chloride are corrosive and react violently with water.[1] Handle them exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE). High-boiling aprotic polar solvents like sulfolane can be difficult to remove and require high-vacuum distillation.
-
-
General Precautions: this compound and its anhydride are classified as irritants, causing skin, eye, and respiratory irritation. Always handle these chemicals with appropriate PPE, including gloves, safety glasses, and a lab coat.
Section 2: Troubleshooting Guide for Low Yield and Purity
This section addresses specific problems encountered during synthesis.
Problem 1: Low yield observed in the SNAr fluorination of 3-Nitrophthalic Acid.
-
Possible Cause: Incomplete dehydration of the 3-nitrophthalic acid starting material.
-
Scientific Rationale: The presence of water will hydrolyze the anhydride intermediate back to the diacid, which is less reactive. Furthermore, water can compete with the fluoride ion as a nucleophile, leading to unwanted byproducts.
-
Troubleshooting Action: Ensure the complete conversion of 3-nitrophthalic acid to its anhydride. Using acetyl chloride is an effective method that avoids the controlled substance acetic anhydride.[1] Confirm anhydride formation via IR spectroscopy (disappearance of the broad O-H stretch and appearance of characteristic anhydride C=O stretches).
-
-
Possible Cause: Poor solubility or reactivity of the fluorinating agent.
-
Scientific Rationale: Potassium fluoride (KF) must be anhydrous and sufficiently soluble in the reaction medium to act as an effective nucleophile. The choice of solvent is critical.
-
Troubleshooting Action: Use spray-dried KF and a high-boiling point aprotic polar solvent like sulfolane to facilitate the reaction.[1] Ensure the reaction temperature is maintained appropriately to drive the substitution without causing decomposition.
-
Problem 2: The Balz-Schiemann reaction is failing or providing minimal product.
-
Possible Cause: Inefficient diazotization of 3-aminophthalic acid.
-
Scientific Rationale: The formation of the diazonium cation is the foundational step. This reaction is highly temperature-sensitive. If the temperature rises above 5 °C, the diazonium salt will readily decompose, often reacting with water to form a phenolic byproduct.[3]
-
Troubleshooting Action: Maintain a strict temperature of 0-5 °C throughout the addition of sodium nitrite solution. Ensure the solution is strongly acidic to fully generate the necessary nitrous acid (HNO₂).
-
-
Possible Cause: Incomplete precipitation or decomposition of the diazonium tetrafluoroborate salt.
-
Scientific Rationale: The tetrafluoroborate (BF₄⁻) anion is a poor nucleophile, which is why the diazonium salt can often be isolated.[5] However, its precipitation is necessary for isolation and subsequent decomposition. The thermal decomposition step requires sufficient energy to cleave the C-N bond and expel nitrogen gas, forming a highly reactive aryl cation.[2][4]
-
Troubleshooting Action: After adding fluoroboric acid (HBF₄), ensure the solution is sufficiently cold to maximize precipitation of the diazonium salt. For the decomposition step, heat the isolated salt gently and evenly. Uneven heating can lead to localized overheating and decomposition into tar-like byproducts. Modern methods using ionic liquids or photochemical initiation may offer better control and improved yields.[2]
-
Problem 3: The final this compound product is discolored and difficult to purify.
-
Possible Cause: Formation of colored impurities from side-reactions.
-
Scientific Rationale: In nitration reactions, the formation of isomers (e.g., 4-nitrophthalic acid) can occur.[6] In the Balz-Schiemann reaction, overheating can lead to polymerization or the formation of biaryls. Incomplete hydrolysis of anhydride intermediates can also leave impurities.
-
Troubleshooting Action: Start with highly pure starting materials. Monitor the reaction to completion using TLC or HPLC to minimize side reactions from prolonged heating.
-
-
Possible Cause: Inefficient purification method.
-
Scientific Rationale: Simple filtration may not be sufficient to remove soluble, colored impurities.
-
Troubleshooting Action: Utilize recrystallization from an appropriate solvent system (e.g., water) to purify the final product.[6] A pH adjustment can be a powerful tool; for instance, dissolving the crude product in a basic solution, filtering out insoluble impurities, and then re-precipitating the pure acid by adding acid can be very effective.[1] HPLC analysis is recommended to confirm the purity profile.[7]
-
Section 3: Protocols and Visualized Workflows
Workflow 1: Synthesis via SNAr from 3-Nitrophthalic Acid
Caption: SNAr synthesis route for this compound.
Protocol: Synthesis from 3-Nitrophthalic Acid (This protocol is a representative example based on established principles[1] and should be adapted and optimized for specific laboratory conditions.)
-
Dehydration: In a flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitrophthalic acid in a suitable solvent. Add acetyl chloride dropwise. Heat the mixture to reflux until the solid dissolves and TLC/IR analysis confirms the formation of 3-nitrophthalic anhydride.
-
Fluorination: Carefully remove the solvent under reduced pressure. To the resulting anhydride, add anhydrous potassium fluoride and a high-boiling aprotic solvent (e.g., sulfolane). Heat the mixture under an inert atmosphere (e.g., Nitrogen) at the optimal temperature determined by small-scale trials (e.g., 180-220 °C) for several hours. Monitor the reaction progress by HPLC.
-
Workup and Purification: Cool the reaction mixture. Add water, which will hydrolyze the anhydride to the diacid. Adjust the pH with a base to dissolve the product, then filter to remove any insoluble impurities. Acidify the filtrate to precipitate the crude this compound.
-
Final Purification: Collect the crude solid by filtration and recrystallize from hot water to obtain pure this compound. Dry the product under vacuum.
Workflow 2: Synthesis via Balz-Schiemann Reaction
Caption: Balz-Schiemann synthesis route for this compound.
Protocol: Balz-Schiemann Reaction (This protocol is a representative example based on established principles[3][4] and should be adapted and optimized for specific laboratory conditions.)
-
Diazotization: Dissolve 3-aminophthalic acid in an aqueous solution of fluoroboric acid (HBF₄). Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C.
-
Salt Formation: Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete. The aryldiazonium tetrafluoroborate salt should precipitate.
-
Isolation: Collect the precipitated salt by cold filtration. Wash it with a small amount of ice-cold water, followed by cold ethanol and ether. Caution: Do not allow the salt to become completely dry.[5]
-
Decomposition: Place the moist, filtered salt in a flask fitted with a gas outlet. Gently and evenly heat the solid until the evolution of nitrogen gas (N₂) ceases. The solid will typically melt and then re-solidify.
-
Purification: Allow the flask to cool. The crude this compound can be purified by recrystallization from water.
Section 4: Analytical Characterization
Q: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is essential for unambiguous characterization.
-
Melting Point: Pure this compound has a sharp melting point in the range of 158-161 °C . A broad or depressed melting point indicates the presence of impurities.
-
Infrared (IR) Spectroscopy: Confirm the presence of key functional groups. Look for a broad O-H stretch for the carboxylic acids, C=O stretches, and C-F bond vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are definitive for structural confirmation. ¹⁹F NMR is particularly useful to confirm the successful introduction of the fluorine atom.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis.[7] A reversed-phase method with an acidic mobile phase can effectively separate this compound from common starting materials and byproducts.[7]
References
- Yan Z. (2018). Method for synthesizing this compound. SciSpace.
- Wikipedia. Balz–Schiemann reaction.
- Wikipedia. Sandmeyer reaction.
- Grokipedia. Balz–Schiemann reaction.
- Google Patents. EP0866050A1 - Processes for producing tetra-fluorophthalic anhydride and fluorobenzioc acids.
- J&K Scientific LLC. Sandmeyer Reaction.
- Organic Chemistry Portal. Sandmeyer Reaction.
- Allen Institute. Balz-Schiemann Reaction: Mechanism, Formula & Uses.
- Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- PubMed. Hypervalent Iodine(III)-Catalyzed Balz-Schiemann Fluorination under Mild Conditions.
- BYJU'S. Sandmeyer Reaction Mechanism.
- Scientific Update. The Balz-Schiemann Reaction.
- National Institutes of Health. Synthesis and Antiangiogenic Properties of Tetrafluorophthalimido and Tetrafluorobenzamido Barbituric Acids.
- Google Patents. CN101258139A - Method for preparing 3-hydroxyl phthalic anhydride.
- MDPI. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid.
- ResearchGate. Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates.
- ACS Publications. Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst.
- PubChem. 3-Fluorophthalic anhydride.
- Organic Syntheses. 3-nitrophthalic acid.
- National Institutes of Health. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- National Institutes of Health. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience.
- Agilent. Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.
- Royal Society of Chemistry. Analytical Methods.
- Repositório Aberto da Universidade do Porto. Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities.
- ResearchGate. (PDF) The Oxidation of 4-(4-Formylphenoxy) Phthalonitrile to 4-(4- Carboxylphenoxy) Phthalonitrile at Ambient Conditions.
- Asian Journal of Chemistry. Synthesis and Characterization of Apremilast and its Unknown Impurities.
- MDPI. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions.
Sources
- 1. scispace.com [scispace.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. agilent.com [agilent.com]
Technical Support Center: Nitration of Phthalic Anhydride
Welcome to the technical support center for the nitration of phthalic anhydride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. Here, we will delve into the common side reactions, offering troubleshooting advice and answers to frequently asked questions to help you optimize your experimental outcomes.
Overview of Phthalic Anhydride Nitration
The nitration of phthalic anhydride is a cornerstone electrophilic aromatic substitution reaction. It typically involves reacting phthalic anhydride with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group (-NO2) onto the aromatic ring.[1][2] This process primarily yields a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid.[1][3][4] The ratio of these isomers and the overall yield can be significantly influenced by reaction conditions. The resulting nitrophthalic acids are valuable intermediates in the synthesis of various organic compounds, including dyes and pharmaceuticals.[5]
Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that arise during the nitration of phthalic anhydride.
Q1: Why is my yield of nitrophthalic acid consistently low?
Low yields can stem from several factors:
-
Incomplete Reaction: The nitration of phthalic anhydride requires stringent conditions. Ensure your nitric acid is highly concentrated (at least 95%) and that the reaction temperature is appropriately maintained, typically between 60°C and 85°C, to drive the reaction forward.[6][7][8]
-
Suboptimal Reagent Ratios: An insufficient amount of the nitrating agent can lead to an incomplete reaction. Conversely, an excessive amount can promote side reactions.
-
Side Reactions: The formation of unwanted byproducts is a common cause of reduced yield for the desired product.
-
Losses During Workup: The separation of 3- and 4-nitrophthalic acids can be challenging due to their similar properties.[9] Significant product loss can occur during crystallization and filtration steps.[10]
Q2: What are the main side reactions I should be aware of?
The primary side reactions include:
-
Isomer Formation: The main products, 3-nitrophthalic and 4-nitrophthalic acid, are isomers.[9] Their formation ratio is dependent on reaction conditions.
-
Sulfonation: When using a nitrating mixture containing sulfuric acid, sulfonation of the phthalic anhydride can occur, leading to the formation of sulfophthalic acid.[11][12][13]
-
Dinitration: Under harsh conditions, a second nitro group can be introduced into the ring, resulting in dinitrophthalic acid.
-
Oxidative Degradation: The strong oxidizing nature of the nitrating mixture can lead to the degradation of the aromatic ring, especially at elevated temperatures. This can produce gaseous byproducts like nitrogen dioxide.[1]
-
Formation of Explosive Intermediates: The reaction of phthalic anhydride with a fuming nitric acid-sulfuric acid mixture can potentially form explosive phthaloyl nitrates or nitrites.[14]
Q3: How can I control the regioselectivity of the nitration to favor one isomer over the other?
Controlling the ratio of 3- and 4-nitrophthalic acid is a significant challenge. The ratio of the 4- to 3-isomer is often around 1.1:1.[6] Temperature plays a role; lower temperatures generally favor the formation of the 4-isomer, although this also slows down the reaction rate.[15] The specific composition of the nitrating agent can also influence the isomer distribution.
Q4: My final product is a difficult-to-separate mixture of isomers. What are the best purification techniques?
Separating the 3- and 4-nitrophthalic acid isomers is notoriously difficult due to their similar physical properties.[9] Common methods include:
-
Fractional Crystallization: This technique exploits the slight differences in solubility between the two isomers. For instance, 3-nitrophthalic acid is less soluble in water than 4-nitrophthalic acid, allowing for its preferential crystallization.[10][16]
-
Solvent Extraction: Utilizing a solvent system where the isomers have different partition coefficients can be effective.[16]
-
Chromatography: High-performance liquid chromatography (HPLC) is a powerful analytical and preparative tool for separating the isomers.[9][17]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the nitration of phthalic anhydride.
Problem: Low Yield or Incomplete Reaction
| Symptom | Potential Cause | Recommended Solution |
| Low conversion of starting material | Insufficiently concentrated nitric acid. | Use nitric acid with a concentration of at least 95%.[6][7][8] |
| Reaction temperature is too low. | Maintain the reaction temperature in the optimal range of 60-85°C.[6][7][8] | |
| Inadequate reaction time. | Ensure the reaction is allowed to proceed for a sufficient duration, typically several hours.[6] | |
| Significant amount of dark, tarry residue | Oxidative degradation of the starting material or product. | Carefully control the reaction temperature and avoid localized overheating. Consider a more gradual addition of the nitrating agent. |
| Formation of explosive nitrates/nitrites. | Dilute the nitrating mixture with a larger volume of sulfuric acid and use a smaller molar equivalent of nitric acid.[14] |
Problem: Product Impurity
| Symptom | Potential Cause | Recommended Solution |
| Presence of sulfonated byproducts | Use of sulfuric acid in the nitrating mixture. | Minimize the concentration of fuming sulfuric acid or explore alternative nitrating systems that do not rely on it. |
| Evidence of dinitrated products | Reaction conditions are too harsh (high temperature, prolonged reaction time, or excess nitrating agent). | Reduce the reaction temperature, shorten the reaction time, or use a stoichiometric amount of the nitrating agent. |
| Inseparable mixture of 3- and 4-nitrophthalic acid | Inherent nature of the reaction leading to isomer formation. | Employ advanced separation techniques such as fractional crystallization from water or HPLC.[3][9][16] |
Experimental Protocols and Visualizations
Generalized Nitration Protocol
A general procedure for the nitration of phthalic anhydride involves the slow addition of a mixture of concentrated nitric and sulfuric acid to phthalic anhydride while maintaining a controlled temperature.[1][3]
Step-by-Step Methodology:
-
In a suitable reaction vessel equipped with a stirrer and a thermometer, carefully add concentrated sulfuric acid to phthalic anhydride.
-
Slowly add concentrated nitric acid to the mixture while vigorously stirring and maintaining the temperature between 100-110°C.[3]
-
After the addition is complete, continue to stir the mixture at the same temperature for a designated period (e.g., 2 hours).[3]
-
Allow the reaction mixture to cool and then carefully pour it into cold water to precipitate the crude product.[1][3]
-
Filter the precipitate and wash it with cold water.
-
The crude product, a mixture of 3- and 4-nitrophthalic acid, can then be subjected to purification.
Reaction Pathway Diagrams
The following diagrams illustrate the primary nitration reaction and a common side reaction.
Caption: Primary nitration pathway of phthalic anhydride.
Caption: Troubleshooting workflow for nitration of phthalic anhydride.
References
- Brainly. (2023, December 7). What is the mechanism for the conversion of 3-nitrophthalic acid to luminol?
- Printtech Healthcare Pvt Ltd. 3-Nitrophthalic acid is a chemical compound with t...
- PubChem. Phthalic Anhydride | C6H4(CO)2O | CID 6811.
- Google Patents. (CN101134729A). A kind of separation method of nitrophthalic acid isomer mixture.
- Organic Syntheses Procedure. 3-nitrophthalic acid.
- SIELC Technologies. HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids.
- Google Patents. (US4284797A). Process for separating mixtures of 3- and 4-nitrophthalic acid.
- HELIX Chromatography. HPLC Methods for analysis of 3-Nitrophthalic acid.
- ResearchGate. (Diagram). 3-nitrophthalic acid synthesis reaction.
- YouTube. (2021, January 27). 3-Nitrophthalic acid : Organic synthesis.
- Organic Syntheses Procedure. 4-nitrophthalic acid.
- Organic Syntheses Procedure. 3-nitrophthalic anhydride.
- Google Patents. (EP0165300B1). Nitration of phthalic acid and phthalic anhydride using nitric acid.
- Slideshare. Nitration of phthalic acid and its reduction | DOCX.
- Homework.Study.com. Propose an arrow-pushing mechanism for the reaction between phthalic anhydride, nitric acid, and sulfuric acid to produce 3-nitrophthalic acid.
- ResearchGate. (Diagram). Reactions of sulfonation, hydrolysis and alcoholysis of PA and SPA.
- R Discovery. (2013, May 16). New Determination Method for Sulfonation Degree of Phthalic Anhydride by RP-HPLC.
- Chemical Review and Letters. (2020, February 15). Recent Advances in Decarboxylative Nitration of Carboxylic Acids.
- Quick Company. An Improved Process For Producing 4 Nitrophthalic Acid And 4.
- ResearchGate. (PDF). New Determination Method for Sulfonation Degree of Phthalic Anhydride by RP-HPLC.
- Google Patents. (WO2012049513A1). Methods for the nitration of aromatic compounds.
- Google Patents. (US1858662A). Sulphonation products and process of making same.
- Google Patents. (WO2012049513A1). Methods for the nitration of aromatic compounds.
- NIH. (PMC). Bacterial Decarboxylation of o-Phthalic Acids.
- Google Patents. (US5155234A). Nitration of phthalic acid and phthalic anhydride using nitric acid.
- PubMed. Bacterial Decarboxylation of o-Phthalic Acids.
- Google Patents. (US4921970A). Nitration reactions with acid anhydride promoters.
- Google Patents. (CN1321972C). Process of preparing 4-nitro phthalic acid from the reaction mother liquor of....
- Google Patents. (WO1985002615A1). Nitration of phthalic acid and phthalic anhydride using nitric acid.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. homework.study.com [homework.study.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. printtechhealthcare.com [printtechhealthcare.com]
- 6. EP0165300B1 - Nitration of phthalic acid and phthalic anhydride using nitric acid - Google Patents [patents.google.com]
- 7. US5155234A - Nitration of phthalic acid and phthalic anhydride using nitric acid - Google Patents [patents.google.com]
- 8. WO1985002615A1 - Nitration of phthalic acid and phthalic anhydride using nitric acid - Google Patents [patents.google.com]
- 9. HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids | SIELC Technologies [sielc.com]
- 10. An Improved Process For Producing 4 Nitrophthalic Acid And 4 [quickcompany.in]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Phthalic Anhydride | C6H4(CO)2O | CID 6811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. US4921970A - Nitration reactions with acid anhydride promoters - Google Patents [patents.google.com]
- 16. US4284797A - Process for separating mixtures of 3- and 4-nitrophthalic acid - Google Patents [patents.google.com]
- 17. helixchrom.com [helixchrom.com]
Technical Support Center: Removal of Isomeric Impurities from 3-Fluorophthalic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of 3-Fluorophthalic acid. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with isomeric purity during their work. We understand that achieving high purity is critical for downstream applications, and this guide provides in-depth, field-proven insights to help you troubleshoot and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities found in crude this compound?
The primary isomeric impurity of concern is 4-Fluorophthalic acid . This issue typically originates from the synthesis route. A common industrial synthesis involves the nitration of phthalic anhydride or phthalic acid, which produces a mixture of 3-nitro and 4-nitro isomers.[1] Subsequent fluorination and hydrolysis steps convert these nitro-isomers into their corresponding fluoro-isomers. If the separation of the nitro-isomers is incomplete, the 4-fluoro impurity will persist in the final this compound product.
| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) |
| This compound | 184.12 | 158-161 | |
| 4-Fluorophthalic acid | 184.12 | 151-154 |
Data sourced from commercial supplier specifications.[2]
Q2: How can I accurately assess the isomeric purity of my this compound sample?
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying isomeric purity. Positional isomers like 3- and 4-fluorophthalic acid have identical mass-to-charge ratios, making mass spectrometry alone insufficient without prior separation. Due to their subtle differences in polarity and spatial arrangement, a well-developed HPLC method is essential.
Starting Point for Method Development:
-
Column: A C18 column is a common starting point for reversed-phase chromatography. However, for enhanced selectivity between positional isomers, a Phenyl-Hexyl or a specialized column designed for aromatic compounds is often more effective.[3] Columns that promote hydrogen bonding interactions can also provide unique selectivity for these types of analytes.[4]
-
Mobile Phase: An acidic mobile phase is required to keep the carboxylic acid groups protonated. A typical starting point would be a gradient of acetonitrile or methanol in water with 0.1% formic acid or phosphoric acid.
-
Detection: UV detection at a wavelength around 270-280 nm is suitable for the aromatic system.
See the Protocols section for a detailed method development workflow.
Q3: What is the most straightforward purification method to try first?
Recrystallization is the most practical first-line approach for purification on a lab scale. It is cost-effective, relatively simple, and can be scaled. The success of recrystallization hinges on the differential solubility of the desired isomer and its impurities in a chosen solvent at varying temperatures. For phthalic acid and its derivatives, water is often an excellent solvent due to the significant difference in solubility between hot and cold conditions.[5]
The key is to exploit the subtle differences in intermolecular forces (hydrogen bonding, dipole-dipole interactions) between the isomers and the solvent, which can lead to one isomer crystallizing out preferentially while the other remains in the mother liquor.
Troubleshooting Guide: Common Purification Challenges
Scenario 1: Recrystallization is not improving purity.
Q: I've tried recrystallization from water, but my HPLC analysis shows the isomeric impurity is still present. Why is this happening?
This is a common and frustrating issue that typically points to one of two phenomena:
-
Similar Solubility Profiles: The most likely reason is that the 3- and 4-fluoro isomers have very similar solubility curves in the chosen solvent. This means that as the desired 3-fluoro isomer crystallizes upon cooling, the impurity co-precipitates because the solution also becomes supersaturated with respect to it.
-
Solid Solution Formation: In some cases, isomers with very similar crystal packing motifs can co-crystallize to form a solid solution. Here, molecules of the impurity are incorporated directly into the crystal lattice of the main component. When this occurs, simple recrystallization is often ineffective, as the impurity is not being rejected into the mother liquor.[6]
Q: My single-solvent recrystallization failed. What are my next steps?
When a single solvent is ineffective, you must alter the thermodynamic conditions to favor the crystallization of only the desired isomer.
Workflow for Advanced Recrystallization:
Caption: Decision tree for recrystallization strategy.
-
Mixed-Solvent Systems: Using a solvent pair (one in which the compound is soluble, the other in which it is less soluble) can dramatically alter the solubility curve. A common pair for acidic compounds is ethanol/water.[7] The goal is to find a ratio where the desired isomer is significantly less soluble than the impurity at cooler temperatures.
-
Fractional Crystallization: This is a more meticulous process. You dissolve the mixture and allow it to cool very slowly. The first crop of crystals that forms will be enriched in the least soluble isomer. The mother liquor is then concentrated, and a second crop is collected, which may be enriched in the other isomer. By analyzing each fraction, you can isolate the desired product.[8]
Scenario 2: I need extremely high purity (>99.8%) for my application.
Q: My material is already 98% pure after recrystallization, but I can't seem to remove the final traces of the isomeric impurity. What should I do?
Reaching the final percentages of purity often requires moving beyond crystallization, as the thermodynamic driving force for purification diminishes when the impurity concentration is low.
-
Preparative HPLC: This is the most powerful tool for this scenario. An analytical method that shows good separation (resolution > 1.5) can be scaled up to a preparative scale. While more expensive and time-consuming, it offers the highest possible resolution for separating challenging isomers. Various stationary phases, including those with phenyl, diol, or aminopropyl functionalities, have been successfully used to separate positional isomers of aromatic acids.[9][10]
-
Salt Formation and Crystallization: It is sometimes possible to separate isomers by converting them to salts.[11] Reacting the acid mixture with a specific base (e.g., an amine) can yield diastereomeric salts if a chiral base is used, or salts with different crystal packing and solubility if an achiral base is used. These differences can sometimes be exploited for a more effective fractional crystallization.[7]
Experimental Protocols
Protocol 1: Analytical HPLC Method for Isomeric Purity
This protocol provides a robust starting point for developing a method to separate this compound from its positional isomers.
1. Materials and Equipment:
-
HPLC system with UV detector
-
C18 or Phenyl-Hexyl analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample: this compound dissolved in 50:50 Water/Acetonitrile at ~1 mg/mL
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
UV Detection: 275 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
3. Procedure:
-
Equilibrate the column with the initial conditions (10% B) for at least 15 minutes.
-
Inject a standard of pure this compound (if available) to determine its retention time.
-
Inject the sample to be analyzed.
-
Identify the peaks corresponding to the 3-fluoro isomer and any impurities. The relative elution order may vary, but positional isomers often elute closely.
-
Optimization: If separation is poor, consider (a) using a slower gradient, (b) trying methanol as Mobile Phase B, or (c) switching to a different column chemistry (e.g., a column designed for hydrogen bonding).[4]
Protocol 2: Fractional Recrystallization from Water
This procedure details a careful, multi-step crystallization designed to separate isomers with similar solubilities.
1. Dissolution:
-
Place 10.0 g of the impure this compound in a 250 mL Erlenmeyer flask.
-
Add a minimal amount of deionized water (e.g., 50 mL) and a magnetic stir bar. Phthalic acid's solubility in boiling water is approximately 18 g/100 mL.[5]
-
Heat the mixture on a stirring hotplate to a gentle boil.
-
Continue adding small portions of boiling water dropwise until the solid just completely dissolves. Avoid adding excess solvent, as this will reduce yield.[8]
2. First Crystallization (Fraction A):
-
Remove the flask from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure crystals.
-
Once at room temperature, cool the flask in an ice-water bath for 30 minutes to maximize crystal formation.
-
Collect the first crop of crystals (Fraction A) by vacuum filtration.
-
Wash the crystals with a minimal amount of ice-cold water.
-
Retain the filtrate (Mother Liquor 1) for the next step.
-
Dry Fraction A and analyze its purity by HPLC. This fraction should be enriched in the less soluble isomer.
3. Second Crystallization (Fraction B):
-
Transfer Mother Liquor 1 to a smaller flask.
-
Reduce the volume of the solvent by about 30-50% by gentle boiling.
-
Repeat the slow cooling and ice-bath procedure as described above.
-
Collect the second crop of crystals (Fraction B), wash with minimal ice-cold water, and retain the filtrate (Mother Liquor 2).
-
Dry Fraction B and analyze its purity by HPLC.
4. Analysis and Iteration:
-
Compare the purity of Fraction A and Fraction B. One fraction will be enriched in this compound, while the other will be enriched in the impurity.
-
The enriched fraction can be subjected to another recrystallization cycle to further enhance its purity.
Workflow for Fractional Recrystallization:
Caption: Step-by-step fractional crystallization workflow.
References
- Typical chromatogram for separation of positional isomers of o-, m- and p-nitroanline. (n.d.). Google Scholar.
- p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses Procedure.
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025). MicroSolv.
- Yan, Z. (2018). Method for synthesizing this compound.SciSpace.
- Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. (n.d.). Waters.
- Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (n.d.). RSC Publishing.
- Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. (1986). PubMed.
- HPLC Separation of Phthalic Acids using Hydrogen Bonding. (n.d.). SIELC Technologies.
- This compound for synthesis. (n.d.). Sigma-Aldrich.
- Recrystallization. (n.d.). Course Hero.
- Separation of phthalic isomers. (1964). Google Patents.
- I have an isomer impurity which is difficulty to remove, any suggestions? (2015). ResearchGate.
- Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.Organic Process Research & Development.
- 3-nitrophthalic acid. (n.d.). Organic Syntheses Procedure.
- Recrystallization Lab: Phthalic Acid & Solubility Tests. (n.d.). Studylib.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound for synthesis 1583-67-1 [sigmaaldrich.com]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. HPLC Separation of Phthalic Acids using Hydrogen Bonding | SIELC Technologies [sielc.com]
- 5. studylib.net [studylib.net]
- 6. DSpace [cora.ucc.ie]
- 7. researchgate.net [researchgate.net]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. researchgate.net [researchgate.net]
- 10. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US3150173A - Separation of phthalic isomers - Google Patents [patents.google.com]
Challenges in the fluorination step of 3-Fluorophthalic acid synthesis
Introduction
Welcome to the Technical Support Center for advanced organic synthesis. This guide is dedicated to researchers, scientists, and process chemists encountering challenges specifically in the fluorination step during the synthesis of 3-Fluorophthalic acid (CAS 1583-67-1).[1] The introduction of a fluorine atom onto an aromatic ring is a critical transformation in the development of pharmaceuticals and advanced materials, often enhancing metabolic stability and modulating physicochemical properties.[2][3]
The synthesis of this compound, typically from 3-aminophthalic acid,[4] most commonly employs the Balz-Schiemann reaction.[5][6] This multi-step process, while effective, is notorious for its sensitivity to reaction conditions, potential for side-product formation, and issues with reproducibility.[2][3] This document provides in-depth, experience-based guidance in a question-and-answer format to help you troubleshoot and optimize this critical fluorination step.
Part 1: The Balz-Schiemann Reaction - A Process Overview
The Balz-Schiemann reaction transforms a primary aromatic amine into an aryl fluoride through a diazonium tetrafluoroborate intermediate.[6] The process is generally divided into three critical stages: Diazotization, Salt Formation, and Thermal Decomposition. Understanding the function and potential pitfalls of each stage is the foundation of effective troubleshooting.
Diagram 1: The three core stages of the Balz-Schiemann reaction for this compound synthesis.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the Balz-Schiemann reaction for this specific substrate?
The primary challenge lies in the inherent instability of the diazonium salt intermediate. Diazonium salts are high-energy species and can be explosive if handled improperly.[7] For 3-aminophthalic acid, the presence of two electron-withdrawing carboxylic acid groups can further influence the electronic properties and stability of the diazonium intermediate, requiring careful control over temperature and handling.[8]
Q2: Why is direct fluorination of the phthalic acid ring not a viable alternative?
Direct fluorination of aromatic compounds with elemental fluorine is extremely hazardous and difficult to control due to the high reactivity of fluorine gas, leading to a mixture of products and significant safety risks.[5] The Balz-Schiemann reaction provides a much safer and more controlled pathway for introducing a single fluorine atom to a specific position on the aromatic ring.[9]
Q3: What are the most common side products I should anticipate?
The most common side products are phenols (formed from the reaction of the diazonium salt with water), bi-aryls, and azo-coupling products.[10][11] The formation of these impurities is highly dependent on reaction conditions, particularly temperature and the presence of moisture.
Q4: Can I use other counter-ions besides tetrafluoroborate (BF₄⁻)?
Yes, modifications to the classic Balz-Schiemann reaction have employed other counter-ions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which in some cases can provide better yields.[6] However, for most applications, tetrafluoroboric acid (HBF₄) remains the most common and accessible reagent.[7]
Part 3: In-Depth Troubleshooting Guide
This section addresses specific experimental failures. For each problem, we diagnose the potential root causes and provide actionable solutions.
Problem 1: Low or No Yield of this compound
A low yield is the most frequent issue and can originate from any of the three main stages of the reaction.
Q: My overall yield is less than 20%. How do I diagnose which step is failing?
To diagnose the issue, it's best to assess the outcome of each stage sequentially. The flowchart below provides a logical path for troubleshooting.
Diagram 2: A decision tree for troubleshooting low yield in the Balz-Schiemann fluorination.
Problem 2: Significant Formation of Side Products
Q: My final product is highly impure. NMR and LC-MS suggest the presence of a hydroxylated species (3-hydroxyphthalic acid). What causes this?
This is a classic sign of premature decomposition of the diazonium salt in the presence of water.[11] The aryl cation intermediate generated during decomposition is highly reactive and will be trapped by any available nucleophile.[2] If water is present, it will react to form the corresponding phenol.
-
Root Cause:
-
Wet Starting Material: The isolated diazonium tetrafluoroborate salt was not dried sufficiently before the thermal decomposition step.
-
Wet Solvent: The solvent used for the thermal decomposition was not anhydrous.
-
Incomplete Diazotization: The initial diazotization solution was not kept sufficiently cold, allowing the diazonium salt to react with water before it could be precipitated with HBF₄.
-
-
Solutions:
-
Ensure Anhydrous Conditions: Dry the isolated diazonium tetrafluoroborate salt under vacuum until it is a fine, free-flowing powder. Use freshly distilled, anhydrous solvents for the decomposition step.
-
Strict Temperature Control: Maintain the diazotization reaction at 0-5 °C at all times to minimize the rate of decomposition in the aqueous environment.[12]
-
Q: I'm observing a dark, tarry substance in my decomposition step and my yield is low. What's happening?
The formation of dark tars is often associated with decomposition temperatures being too high or the reaction being run neat (without solvent).[2] High temperatures can lead to undesired polymerization or charring. While solvent-free decomposition is possible, it can be difficult to control and often leads to these side products.[2]
-
Solutions:
-
Use a High-Boiling, Non-Polar Solvent: Solvents can help moderate the decomposition temperature and improve heat transfer. Studies have shown that low- or non-polar solvents like chlorobenzene or even hexane can be effective, allowing for lower decomposition temperatures and cleaner reactions.[2][3]
-
Optimize Decomposition Temperature: Do not overheat. The decomposition of diazonium salts is exothermic, and the reaction can run away if not controlled.[11] A slow, controlled heating ramp is recommended. Refer to the table below for guidance.
-
| Parameter | Condition | Rationale & Expected Outcome | Reference |
| Reaction Medium | Solvent-Free (Neat) | Can give high yields but risks charring and poor heat control. Best for small-scale tests. | [2] |
| High-Boiling Non-Polar Solvent (e.g., Chlorobenzene, Hexane) | Recommended. Provides better temperature control, minimizes polar side reactions, and often allows for lower decomposition temperatures (60-80 °C). | [2][3] | |
| High-Boiling Polar Aprotic Solvent (e.g., DMF, DMSO) | Can facilitate decomposition but may also act as a nucleophile or react with intermediates, leading to byproducts. | [13] | |
| Temperature | 60 - 80 °C | Optimal range when using a non-polar solvent. Provides a controlled rate of decomposition, balancing reaction time with minimizing side product formation. | [3] |
| > 100 °C | Generally too high. Increases the risk of thermal destruction of the starting material and product, leading to tars and reduced yield. | [2] | |
| < 60 °C | The reaction may be impractically slow or may not proceed to completion. | [10] | |
| Table 1: Recommended Conditions for the Thermal Decomposition of Aryl Diazonium Tetrafluoroborates. |
Problem 3: Safety and Handling Issues
Q: I've heard that diazonium salts can be explosive. What are the essential safety precautions?
This is a critical consideration. Solid diazonium salts are thermally unstable and can decompose explosively, especially when subjected to heat, friction, or shock.[7][8]
-
Mandatory Safety Protocols:
-
NEVER perform the thermal decomposition on a large scale without prior thermal analysis (e.g., DSC) to understand the decomposition onset temperature and energy release for your specific substrate.[8][11]
-
ALWAYS handle the dry diazonium salt behind a blast shield.
-
NEVER scrape or grind the dry salt aggressively. Handle it gently.
-
ALWAYS work on the smallest scale possible for your needs.
-
DO NOT leave the isolated salt to warm to room temperature for extended periods. Store it cold if immediate use is not possible, though immediate use is strongly preferred.
-
Part 4: Reference Experimental Protocol
This protocol is a representative example for the synthesis of this compound via the Balz-Schiemann reaction. Users must adapt and validate this procedure for their specific laboratory conditions and scale.
Step 1: Diazotization and Salt Formation
-
In a flask equipped with a mechanical stirrer and thermometer, suspend 3-aminophthalic acid (1.0 eq) in a 48% aqueous solution of fluoroboric acid (HBF₄) (3.0 eq).
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the stirred suspension, ensuring the internal temperature never exceeds 5 °C .[9]
-
After the addition is complete, continue stirring at 0-5 °C for 30 minutes.
-
The 3-carboxybenzenediazonium tetrafluoroborate will precipitate as a solid.
-
Collect the solid by vacuum filtration. Wash the filter cake sequentially with small portions of ice-cold water, then ice-cold ethanol, and finally ice-cold diethyl ether to facilitate drying.[13]
-
Dry the isolated salt under high vacuum until it is a constant weight. Handle with extreme caution.
Step 2: Thermal Decomposition
-
Place the dry diazonium tetrafluoroborate salt in a flask equipped with a condenser and a gas outlet bubbler (to monitor N₂ evolution).
-
Add an appropriate high-boiling solvent (e.g., chlorobenzene) or proceed neat (solvent-free). Using a solvent is generally safer and gives a cleaner reaction.[2]
-
Behind a blast shield , slowly heat the mixture in an oil bath. Gas evolution (N₂) should begin as the decomposition temperature is reached (typically 60-80 °C in a solvent).[3]
-
Continue heating until gas evolution ceases completely.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., water or an organic solvent mixture). The presence of two carboxylic acid groups means pH adjustment can be a powerful tool during an aqueous workup to separate it from non-acidic impurities.
References
- Yan Z. (2018). Method for synthesizing this compound. SciSpace. URL: https://www.scispace.
- Allen Institute for AI. Balz-Schiemann Reaction: Mechanism, Formula & Uses. Allen. URL: https://allen.in/allen-digital/jee-main-advanced/chemistry/balz-schiemann-reaction
- FlexiPrep. Balz Schiemann Reaction Mechanism. FlexiPrep. URL: https://www.flexiprep.com/concepts/balz-schiemann-reaction-mechanism.html
- UNI ScholarWorks. (2010). Aryl Ethers from Arenediazonium Tetrafluoroborate Salts: from Neat Reactions to Solvent-mediated Effects. URL: https://scholarworks.uni.edu/etd/479
- Organic Chemistry Portal. Balz-Schiemann Reaction. URL: https://www.organic-chemistry.org/namedreactions/balz-schiemann-reaction.shtm
- Wang, Z., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8370126/
- Vedantu. Balz Schiemann Reaction: Mechanism, Steps & Applications. Vedantu. URL: https://www.vedantu.com/chemistry/balz-schiemann-reaction
- Wikipedia. Balz–Schiemann reaction. URL: https://en.wikipedia.org/wiki/Balz%E2%80%93Schiemann_reaction
- ChemRxiv. (2022). Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. URL: https://chemrxiv.org/engage/chemrxiv/article-details/63864704b08d4297f1a30a21
- Ishida, K., et al. (1969). Decomposition of Benzenediazonium Tetrafluoroborate in Aprotic Polar Solvents. Bulletin of the Chemical Society of Japan. URL: https://www.jstage.jst.go.jp/article/bcsj1926/42/9/42_9_2694/_article
- ResearchGate. (2022). Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. URL: https://www.researchgate.
- Sigma-Aldrich. This compound for synthesis. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/301551
- Sigma-Aldrich. This compound for synthesis 1583-67-1. URL: https://www.sigmaaldrich.com/GB/en/product/aldrich/301551
- National Center for Biotechnology Information. PubChem Compound Summary for CID 79490, 3-Aminophthalic acid. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminophthalic-acid
- Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/14%3A_Benzene_and_Aromaticity/14.
- Sathee NEET. Chemistry Diazotization Reaction. URL: https://satheeneet.
- BYJU'S. Diazotization Reaction Mechanism. URL: https://byjus.
- Wang, Z., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.1c03339
Sources
- 1. This compound for synthesis 1583-67-1 [sigmaaldrich.com]
- 2. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Aminophthalic acid | C8H7NO4 | CID 79490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 6. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 7. flexiprep.com [flexiprep.com]
- 8. researchgate.net [researchgate.net]
- 9. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 10. scholarworks.uni.edu [scholarworks.uni.edu]
- 11. chemrxiv.org [chemrxiv.org]
- 12. SATHEE: Chemistry Diazotization Reaction [satheeneet.iitk.ac.in]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Scaling Up the Synthesis of 3-Fluorophthalic Acid
Welcome to the technical support center for the synthesis and scale-up of 3-Fluorophthalic acid (CAS 1583-67-1).[1][2] This guide is designed for researchers, chemists, and process development professionals. We will move beyond simple protocols to explore the underlying principles, troubleshoot common challenges, and provide actionable strategies for successfully transitioning from lab-scale experiments to pilot-plant production.
Synthesis Overview & Core Strategy
This compound is a valuable building block in the development of pharmaceuticals and advanced materials, prized for the unique properties imparted by the fluorine atom.[3][4] While several synthetic routes exist, a robust and scalable method often begins with an economical and readily available starting material: 3-nitrophthalic acid.[5] The core strategy involves a nucleophilic aromatic substitution (SNA_r_) reaction where the nitro group is displaced by fluoride, followed by hydrolysis.
A common industrial approach involves the dehydration of 3-nitrophthalic acid to its anhydride, followed by a halogen exchange (Halex) reaction. A patented method outlines a process of dehydration with acetyl chloride, followed by denitrification and fluorination with potassium fluoride.[5] This approach avoids some of the more hazardous fluorinating agents and utilizes cost-effective reagents, making it suitable for scale-up.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most advantageous starting material for producing this compound at scale?
A: For large-scale synthesis, 3-nitrophthalic acid is often the preferred starting material.[5] The primary drivers for this choice are economic and logistical: it is relatively inexpensive and readily available in bulk quantities compared to other precursors.[5] The synthesis route from this material is well-documented and uses common industrial reagents.[5]
Q2: Why is stringent moisture control so critical throughout the synthesis?
A: Moisture is detrimental for two key reasons. First, many fluorinating agents, including anhydrous potassium fluoride (KF), are highly hygroscopic.[6] Absorbed water can reduce the nucleophilicity of the fluoride ion and decompose the reagent, leading to a stalled or incomplete reaction. Second, intermediates such as acid anhydrides and acyl chlorides are readily hydrolyzed by water. This not only consumes the reactive intermediate but also forms by-products that complicate purification and reduce the overall yield. Therefore, using anhydrous solvents and ensuring all glassware and reagents are thoroughly dried is paramount.[7]
Q3: What are the primary safety hazards to consider when moving from a benchtop to a pilot-plant scale?
A: Scaling up introduces significant safety challenges that must be proactively managed:
-
Thermal Runaway: The fluorination step can be exothermic. As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a thermal runaway if reagent addition is not carefully controlled.[7]
-
Corrosive Reagents: Reagents like acetyl chloride and thionyl chloride are volatile and highly corrosive.[5][8] Handling these on a large scale requires a closed system, appropriate scrubber technology for off-gassing, and robust personal protective equipment (PPE).[9][10]
-
Dust Handling: The raw materials, such as 3-nitrophthalic acid and potassium fluoride, are powders.[1] Transferring large quantities can create dust, posing inhalation risks and requiring engineered controls like ventilated enclosures.[9][11]
Q4: How does the choice of solvent affect the fluorination step?
A: The solvent plays a critical role in the success of the reaction, especially at scale. An ideal solvent should:
-
Dissolve Reagents: Effectively dissolve both the organic substrate and the fluoride salt (or its complex).
-
High Boiling Point: Have a high boiling point to allow for the necessary reaction temperatures, often above 150°C for SNA_r_ reactions. Sulfolane is a common choice for this reason.[5]
-
Be Aprotic and Inert: Be aprotic to avoid reacting with the reagents and inert under the reaction conditions.
-
Safety Profile: Not react exothermically or dangerously with the fluorinating agent. For example, some electrophilic fluorinating agents can react explosively with solvents like DMF or DMSO.[6][12]
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis and scale-up process in a question-and-answer format.
Caption: Troubleshooting flowchart for low reaction yield.
Issue 1: The reaction yield is consistently low, or the reaction stalls before completion.
-
Question: I've followed the protocol, but my yield of this compound is below 50%. What's the most likely cause?
-
Answer: The most common culprit in nucleophilic fluorination reactions is moisture.[6] Potassium fluoride must be rigorously anhydrous. Commercial KF can contain significant amounts of water, which must be removed by methods like spray-drying or azeotropic distillation before use. Secondly, ensure your reaction solvent (e.g., sulfolane) is anhydrous and that the 3-nitrophthalic anhydride intermediate is fully formed and dry. Any residual water will preferentially react with your intermediates over the desired fluorination pathway.
-
-
Question: My reaction starts but then seems to stop, with starting material still present. Could my fluorinating agent be the issue?
-
Answer: Yes, beyond just being wet, the physical properties of the potassium fluoride are crucial. For a solid-liquid phase transfer reaction, the surface area of the KF is critical. Using finely milled or spray-dried KF maximizes the available surface for reaction. In some cases, a phase-transfer catalyst, such as a crown ether or a quaternary ammonium salt, can be used to increase the solubility and reactivity of the fluoride anion in the organic solvent, though this adds complexity and cost on a large scale.[13]
-
-
Question: I've confirmed my reagents are dry, but the conversion is still poor. What else should I investigate?
-
Answer: Check your temperature control. Nucleophilic aromatic substitutions often require high temperatures (e.g., >180°C) to proceed at a reasonable rate. On a large scale, ensuring uniform heating without localized "hot spots" or "cold spots" is critical.[7] Verify your reactor's heating system and internal temperature probes are calibrated and providing an accurate reading of the reaction mixture's internal temperature.
-
Issue 2: The final product is impure, showing significant by-products in analytical tests.
-
Question: My final product has a persistent yellow or brown color, and HPLC analysis shows several impurities. How can I improve the purity?
-
Answer: Color in the final product often points to the presence of nitrated or oxidized by-products. One patented method suggests that after the main fluorination reaction, adding a small amount of thionyl chloride can help remove certain by-products.[5] The primary purification challenge, however, is often the removal of the high-boiling solvent (e.g., sulfolane). A crucial purification step involves adjusting the pH of the aqueous work-up.[5] By carefully acidifying the solution, this compound can be selectively precipitated while leaving many impurities behind in the aqueous or organic layers.[5] Recrystallization from a suitable solvent is a final, effective step for achieving high purity.[14]
-
-
Question: My mass spectrometry data suggests the presence of 3-Hydroxyphthalic acid. Where is this coming from?
-
Answer: The formation of 3-Hydroxyphthalic acid is a classic indicator of reaction with residual water. The hydroxide ion (OH-), formed from water under the reaction conditions, can compete with the fluoride ion as a nucleophile, attacking the aromatic ring to produce the undesired hydroxy analog. This reinforces the absolute necessity of maintaining anhydrous conditions at every stage.
-
Issue 3: I'm encountering problems specifically related to scaling the reaction from 1L to 100L.
-
Question: During scale-up, we observed a dangerous temperature spike after adding only 10% of the fluorinating agent. How can we prevent this?
-
Answer: This is a classic sign of inadequate heat management, a primary concern in process scale-up.[7] The solution is to control the rate of the exothermic reaction. Instead of adding the fluorinating agent all at once, add it portion-wise or via a controlled dosing system over an extended period.[7] This allows the reactor's cooling system to keep pace with the heat being generated. You must also ensure your reactor is properly sized and has a sufficient cooling capacity for the planned batch size.
-
-
Question: We believe our reaction is suffering from poor mixing in the larger reactor, leading to inconsistent results. What can be done?
-
Answer: Inadequate mixing can lead to concentration and temperature gradients, causing side reactions and reducing yield. The choice of impeller (agitator) and mixing speed is critical. For solid-liquid mixtures, you need an impeller design that ensures the solid (KF) remains suspended and does not settle at the bottom of the reactor. Baffles within the reactor are also essential to ensure turbulent, efficient mixing rather than simple swirling. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to optimize mixing parameters before committing to a full-scale run.
-
Experimental Protocols & Data
Protocol 1: Lab-Scale Synthesis of this compound
This protocol is adapted from principles described in the literature and should be performed with all appropriate safety precautions in a well-ventilated fume hood.[5]
Step 1: Dehydration of 3-Nitrophthalic Acid
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a scrubber), add 3-nitrophthalic acid (21.1 g, 0.1 mol).
-
Add acetyl chloride (15 mL, ~0.21 mol) to the flask.
-
Slowly heat the mixture to reflux and maintain for 2-3 hours. The solid should dissolve to form a clear solution of 3-nitrophthalic anhydride.
-
Allow the mixture to cool slightly and remove the excess acetyl chloride and acetic acid by-product under reduced pressure.
Step 2: Fluorination and Denitrification
-
To the flask containing the crude 3-nitrophthalic anhydride, add spray-dried potassium fluoride (11.6 g, 0.2 mol) and anhydrous sulfolane (100 mL).
-
Fit the flask with a mechanical stirrer and a condenser.
-
Heat the mixture to 180-190°C and maintain for 8-12 hours. Monitor the reaction progress by TLC or HPLC.
Step 3: Work-up and Purification
-
Cool the reaction mixture to below 100°C. Cautiously pour the mixture into 500 mL of water.
-
Adjust the pH of the aqueous solution to >10 with 50% NaOH solution to dissolve the acidic product and hydrolyze any remaining anhydride.
-
Filter the solution to remove any inorganic solids.
-
Transfer the filtrate to a separatory funnel and wash with a non-polar organic solvent (e.g., toluene) to remove non-acidic impurities.
-
Carefully acidify the aqueous layer with concentrated HCl to a pH of ~1. The this compound will precipitate as a solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
For higher purity, recrystallize the crude product from water.
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters
| Parameter | Lab-Scale (1L Flask) | Pilot-Scale (100L Reactor) | Key Rationale for Change |
| Heating | Heating mantle | Jacketed vessel with thermal fluid | Provides uniform, controlled heating and cooling. Essential for managing exotherms. |
| Agitation | Magnetic stir bar | Mechanical overhead stirrer (e.g., pitched-blade turbine) with baffles | Ensures suspension of solids and uniform heat/mass transfer in a larger volume. |
| Reagent Addition | Addition funnel | Metering pump or solids dosing system | Allows for slow, controlled addition to manage reaction rate and temperature.[7] |
| Work-up | Separatory funnel | Jacketed, agitated vessel with bottom outlet | Enables safe handling of large volumes for extraction, washing, and phase separation. |
| Safety | Fume hood | Closed system with process venting to a scrubber | Contains corrosive vapors and manages off-gassing safely.[9][15] |
Table 2: Analytical Methods for In-Process Control and Final Product QC
| Method | Purpose | Target Analytes |
| HPLC | Monitor reaction progress, determine final product purity, and quantify impurities.[16] | 3-Nitrophthalic acid, this compound, 3-Hydroxyphthalic acid. |
| GC-MS | Identify volatile impurities and by-products. | Residual solvents, low molecular weight by-products. |
| ¹H and ¹⁹F NMR | Confirm the structure of the final product and intermediates. | Verifies the presence and position of the fluorine atom and carboxylic acid protons. |
| Karl Fischer Titration | Quantify water content in reagents and solvents. | Critical for ensuring anhydrous conditions. |
References
- BenchChem. (2025). Troubleshooting low yield in heterocycle fluorination reactions. BenchChem Technical Support.
- Synquest Labs.
- BenchChem. (2025). Troubleshooting common issues in fluorination reactions of cycloheptanes. BenchChem Technical Support.
- Cole-Parmer.
- Sigma-Aldrich. 3-Fluorophthalic anhydride 95.
- Sigma-Aldrich. This compound for synthesis.
- Yan Z. (2018). Method for synthesizing this compound. SciSpace.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-Up of 3-Fluorohexane Synthesis. BenchChem.
- Thermo Fisher Scientific. (2025).
- Merck Millipore. (2025).
- American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable.
- T. M. G. C. d. A. e. al. (2018). Transition metal free, late-stage, regiospecific, aromatic fluorination on a preparative scale using a KF/crypt-222 complex. RSC Publishing.
- On-Demand Chemical Supply. (n.d.). Understanding this compound: Properties and Sourcing for R&D.
- On-Demand Chemical Supply. (n.d.).
- NIST. This compound. NIST WebBook.
- Organic Syntheses Procedure. 3-nitrophthalic acid.
- Yang, X. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC System and an Agilent Poroshell 120 SB-C18 Column. Agilent Technologies.
- Jagannadham, Y., Ramadevi, B., & Prasanna, B. (n.d.). An Improved Economical Process for Preparation of Apremilast and Identified their Impurities. Asian Journal of Chemistry.
Sources
- 1. This compound for synthesis 1583-67-1 [sigmaaldrich.com]
- 2. This compound [webbook.nist.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. 3-氟邻苯二甲酸酐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 13. Transition metal free, late-stage, regiospecific, aromatic fluorination on a preparative scale using a KF/crypt-222 complex - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03757D [pubs.rsc.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. synquestlabs.com [synquestlabs.com]
- 16. agilent.com [agilent.com]
Technical Support Center: Characterization of Impurities in Technical Grade 3-Fluorophthalic Acid
Welcome to the technical support center for the characterization of impurities in technical grade 3-Fluorophthalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, you will find scientifically grounded answers to common questions, detailed experimental protocols, and troubleshooting guides to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my technical grade this compound?
A1: The impurity profile of technical grade this compound is primarily influenced by its synthetic route. A common method for its synthesis involves the fluorination of 3-nitrophthalic acid.[1] Consequently, the most probable impurities include:
-
Starting Materials: Residual 3-nitrophthalic acid is a common process-related impurity.
-
Isomeric Impurities: During the nitration of phthalic anhydride to produce the 3-nitrophthalic acid precursor, the formation of 4-nitrophthalic acid can also occur.[2] This can be carried through the synthesis, resulting in the presence of 4-fluorophthalic acid in the final product. Other positional isomers of fluorophthalic acid are also possible, though generally less common.
-
Related Substances: Incomplete reactions or side reactions can lead to the formation of other fluorinated aromatic acids.
-
Degradation Products: this compound can degrade under certain conditions (e.g., heat, light, extreme pH) to form various byproducts. A common degradation pathway for dicarboxylic acids is decarboxylation.
-
Residual Solvents: Solvents used during synthesis and purification may be present in trace amounts.
Q2: I see an unexpected peak in my HPLC chromatogram. How do I begin to identify it?
A2: A systematic approach is crucial for identifying unknown peaks. The first step is to ensure the peak is not an artifact of the system (e.g., from the mobile phase or sample solvent). If the peak is genuine, a combination of chromatographic and spectroscopic techniques is recommended. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful first-line technique to obtain the molecular weight of the unknown impurity.[3] Subsequent isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information.
Q3: Can I use Gas Chromatography (GC) to analyze impurities in this compound?
A3: Direct analysis of carboxylic acids like this compound by GC is challenging due to their low volatility and tendency to thermally degrade in the injector port. However, derivatization to form more volatile esters (e.g., methyl or silyl esters) can make GC-MS a viable and highly sensitive technique for impurity analysis. This is particularly useful for identifying and quantifying volatile or semi-volatile organic impurities.
Q4: How can I be sure my analytical method is separating all potential impurities?
A4: Method validation, including specificity, is key. A powerful way to demonstrate the specificity of your method is through forced degradation studies.[4][5] By intentionally degrading the this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic), you can generate a wide range of potential degradation products. Your analytical method should then be able to resolve the intact this compound from all significant degradation peaks, thus proving it is "stability-indicating."
Troubleshooting Guides
Issue 1: Poor peak shape or tailing in HPLC analysis.
-
Potential Cause: Secondary interactions between the acidic analytes and the silica support of the HPLC column.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 pH units below the pKa of this compound and its acidic impurities. This will keep them in their protonated, less polar form, leading to better retention and peak shape on a reversed-phase column.
-
Use a Buffered Mobile Phase: Employ a buffer (e.g., phosphate or acetate) to maintain a consistent pH throughout the analysis.
-
Consider a Different Column: Some modern stationary phases are designed to minimize silanol interactions and are more suitable for analyzing acidic compounds.
-
Issue 2: Inconsistent retention times in HPLC.
-
Potential Cause: Fluctuation in mobile phase composition, column temperature, or equilibration time.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase. Premixing the aqueous and organic components can improve consistency.
-
Column Temperature Control: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.
-
Sufficient Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.
-
Issue 3: Difficulty in interpreting NMR spectra due to overlapping signals.
-
Potential Cause: Complex mixture of impurities with similar chemical shifts.
-
Troubleshooting Steps:
-
2D NMR Techniques: Employ two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to resolve overlapping proton signals and correlate them to their attached carbons.
-
Sample Purification: If possible, attempt to isolate the major impurities using techniques like preparative HPLC to obtain cleaner samples for individual NMR analysis.
-
Spiking Studies: If you have a reference standard for a suspected impurity, spiking it into your sample and observing the change in the NMR spectrum can confirm its presence.
-
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This method provides a robust starting point for the separation of this compound from its potential impurities. Method validation and optimization may be required for specific applications.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0 95 5 20 50 50 25 50 50 30 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of technical grade this compound.
-
Dissolve in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: GC-MS Analysis (after derivatization)
This protocol is for the analysis of volatile and semi-volatile impurities after converting the carboxylic acids to their methyl esters.
-
Derivatization (Esterification):
-
To 1 mg of the sample, add 1 mL of a 10% solution of Boron Trifluoride in Methanol.
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool the reaction mixture and add 1 mL of water and 1 mL of hexane.
-
Vortex thoroughly and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the methyl esters to a clean vial for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 m/z.
-
Protocol 3: Forced Degradation Study
This study is designed to assess the stability of this compound and the specificity of the analytical method.[4][5]
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in a 50:50 water/acetonitrile mixture).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80 °C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid powder at 105 °C for 24 hours, then dissolve in the diluent.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC method.
Data Interpretation
Table 1: Potential Impurities and their Characteristics
| Impurity Name | Structure | Molecular Weight | Potential Origin |
| 3-Nitrophthalic acid | C₈H₅NO₆ | 211.13 | Starting Material |
| 4-Nitrophthalic acid | C₈H₅NO₆ | 211.13 | Isomeric Precursor |
| 4-Fluorophthalic acid | C₈H₅FO₄ | 184.12 | Isomeric Impurity |
| 3-Fluorophthalic anhydride | C₈H₃FO₃ | 166.11 | Dehydration Product |
Interpreting Mass Spectra
The NIST WebBook provides the electron ionization mass spectrum for this compound. Key fragments to look for would include the molecular ion (m/z 184), loss of water (m/z 166, corresponding to the anhydride), and loss of carboxyl groups.
Interpreting NMR Spectra
While specific spectra for this compound were not found in the search, based on the structure and data from similar compounds, one would expect:
-
¹H NMR: A complex multiplet pattern for the three aromatic protons. The carboxylic acid protons will appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: Eight distinct signals for the eight carbons. The two carboxyl carbons will be in the range of 165-175 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.
Visualizations
Workflow for Impurity Identification
Caption: A general workflow for the identification of an unknown impurity.
Decision Tree for Analytical Technique Selection
Caption: A decision tree for selecting the appropriate analytical technique.
References
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
- Lee, H. B., & Peart, T. E. (2000). Determination of perfluorinated carboxylic acids in aqueous samples by solid-phase extraction and gas chromatography/mass spectrometry.
- Yan, Z. (2018). Method for synthesizing this compound. SciSpace.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing.
- Boinpelly, R., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical and Phytopharmacological Research.
- Pilaniya, K., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 1(3), 302–310.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
- S. Ahuja, & K. M. Alsante. (2003). Handbook of Isolation and Characterization of Impurities in Pharmaceuticals. Academic Press.
- Agilent Technologies. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.
- SIELC Technologies. (n.d.). Separation of Phthalic Acids and Related Impurities.
- American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
- Organic Syntheses. (n.d.). 3-nitrophthalic acid.
- PubChem. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3-Nitrophthalic Acid: Properties, Applications, and Manufacturing.
Sources
Technical Support Center: Stability and Handling of 3-Fluorophthalic Acid
Welcome to the technical support center for 3-Fluorophthalic acid. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address stability issues and other challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to ensure the successful application of this versatile reagent.
Troubleshooting Guide: Navigating Stability Challenges
This section addresses specific problems that may arise during reactions involving this compound, with a focus on understanding the underlying causes and providing actionable solutions.
Question 1: My reaction is showing low yield and the formation of a significant byproduct, which I've identified as a fluorobenzoic acid. What is causing this?
Answer:
The formation of 2- and 3-fluorobenzoic acids is a strong indicator that your this compound is undergoing decarboxylation.[1][2] This is a common stability issue, particularly under certain reaction conditions.
Underlying Cause:
Decarboxylation is the loss of a carboxyl group (–COOH) as carbon dioxide (CO₂). For phthalic acid derivatives, this process can be facilitated by elevated temperatures and the presence of certain catalysts or reagents. The fluorine atom, being electron-withdrawing, can influence the electronic environment of the aromatic ring and the carboxyl groups, potentially affecting the ease of decarboxylation under specific conditions. While thermal decarboxylation of simple benzoic acids requires high temperatures, the presence of adjacent functional groups and reaction intermediates can lower this energy barrier.
Troubleshooting Steps & Preventative Measures:
-
Temperature Control: This is the most critical parameter. Avoid excessive heating. If your protocol allows, attempt the reaction at a lower temperature, even if it requires a longer reaction time. Many reactions can proceed efficiently at temperatures below the threshold for significant decarboxylation.
-
pH Management: The pH of your reaction medium can significantly impact the stability of carboxylic acids.[3][4] Both strongly acidic and strongly basic conditions can promote side reactions. If possible, maintain a neutral or near-neutral pH. If your reaction requires acidic or basic conditions, consider using milder reagents or adding them at a controlled rate to avoid localized pH extremes.
-
Choice of Solvent and Reagents: Ensure your solvent and other reagents are compatible with this compound and do not promote its decomposition. For instance, in some cases, the choice of a specific base or coupling agent can influence the extent of side reactions.
-
Inert Atmosphere: While not always directly preventing decarboxylation, running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that might be initiated at elevated temperatures and could contribute to overall product degradation.
Below is a workflow to diagnose and mitigate decarboxylation:
Caption: Troubleshooting workflow for decarboxylation of this compound.
Question 2: I'm attempting an esterification reaction with this compound, but the conversion is poor, and I'm isolating unreacted starting material.
Answer:
Poor conversion in esterification reactions can be due to several factors, including reaction equilibrium, steric hindrance, and the stability of the starting material under the chosen conditions.
Underlying Cause:
-
Fischer Esterification Equilibrium: The Fischer esterification, a common method involving an acid catalyst and an alcohol, is a reversible reaction.[5][6] The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.
-
Steric Hindrance: The ortho-positioning of the two carboxylic acid groups and the fluorine atom in this compound can create some steric hindrance, potentially slowing down the reaction rate compared to a less substituted acid.
-
Reagent Purity and Water Content: The presence of water in your reagents or solvent will inhibit the forward reaction in an esterification.
Troubleshooting Steps & Preventative Measures:
-
Water Removal: To drive the equilibrium towards the product, it is crucial to remove the water as it is formed. This can be achieved by:
-
Using a Dean-Stark apparatus.
-
Employing a drying agent that is compatible with the reaction conditions.
-
Using a large excess of the alcohol, which also serves to shift the equilibrium.[5]
-
-
Alternative Esterification Methods: If Fischer esterification proves inefficient, consider alternative methods that are less sensitive to equilibrium effects:
-
Acid Chloride Formation: Convert the this compound to its corresponding acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[5] The highly reactive acid chloride can then be reacted with the alcohol, often in the presence of a non-nucleophilic base, to form the ester. This is a two-step process but is generally very effective.
-
Coupling Reagents: Use coupling agents such as dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP) (Steglich esterification), or other modern coupling reagents like HATU or HOBt.[7] These reagents activate the carboxylic acid in situ, facilitating the reaction with the alcohol under milder conditions.
-
-
Catalyst Choice and Loading: For Fischer esterification, ensure you are using a suitable acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) at an appropriate concentration.
-
Reagent Quality: Use anhydrous solvents and ensure your alcohol is dry.
Table 1: Comparison of Esterification Methods for this compound
| Method | Advantages | Disadvantages | Key Considerations |
| Fischer Esterification | Simple, inexpensive reagents. | Reversible, often requires high temperatures and excess alcohol. | Effective water removal is critical.[6] |
| Acid Chloride Formation | High yielding, irreversible. | Two-step process, uses corrosive reagents (e.g., SOCl₂). | Requires careful handling of reagents.[5] |
| Coupling Reagents (e.g., DCC/DMAP) | Mild conditions, high yields. | Reagents can be expensive, byproduct removal may be necessary. | Good for acid-sensitive substrates. |
Question 3: My amidation reaction with this compound is sluggish and gives a complex mixture of products.
Answer:
Direct amidation of carboxylic acids with amines is often challenging due to the formation of a stable ammonium carboxylate salt. High temperatures are typically required to drive off water and form the amide bond, which can lead to decomposition of this compound.
Underlying Cause:
-
Salt Formation: The acidic carboxylic acid groups of this compound will readily react with the basic amine to form an ammonium carboxylate salt. This salt is often unreactive towards amide formation at lower temperatures.
-
Thermal Decomposition: The high temperatures needed for direct thermal amidation can lead to decarboxylation and other side reactions of the this compound.[1][2]
Troubleshooting Steps & Preventative Measures:
-
Use of Coupling Reagents: This is the most common and effective solution. Reagents like HATU, HOBt, and carbodiimides (e.g., EDC, DCC) activate the carboxylic acid, allowing the reaction with the amine to proceed at or near room temperature, thus avoiding thermal degradation.[7][8]
-
Conversion to an Activated Ester or Acid Chloride: Similar to the esterification strategy, converting the carboxylic acid to a more reactive species like an acid chloride or an activated ester (e.g., N-hydroxysuccinimide ester) will allow for a much milder and cleaner reaction with the amine.
-
Catalytic Methods: Several modern catalytic methods for direct amidation have been developed that operate under milder conditions.[9][10][11] These often involve boron or transition metal catalysts.
Caption: Decision pathway for amidation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is generally stable under normal storage conditions. However, to prolong its shelf life and ensure high purity for sensitive applications, storage at 2-8°C is recommended. Avoid exposure to moisture and strong bases.
Q2: Is this compound sensitive to moisture?
A: While the acid itself is not acutely sensitive to atmospheric moisture for short periods, its anhydride form, 3-Fluorophthalic anhydride, is moisture-sensitive and will hydrolyze back to the diacid upon exposure to water.[12] When using the acid in reactions that require anhydrous conditions (e.g., certain esterifications or amidations), it is good practice to dry it in a vacuum oven before use.
Q3: Can I use this compound in metal-catalyzed cross-coupling reactions?
A: Yes, carboxylic acids can be used in certain cross-coupling reactions, often through decarboxylative coupling pathways. However, the reaction conditions must be carefully chosen. The fluorine substituent and the carboxylic acid groups can potentially interact with the metal catalyst. It is important to consult literature for specific protocols for fluorinated benzoic acids in the desired type of coupling reaction.[13][14]
Q4: What is the melting point of this compound, and what does it indicate about its stability?
A: The melting point of this compound is typically in the range of 158-161 °C. Some sources may report a melting point with decomposition, indicating that at or near its melting point, the compound may begin to break down, likely through decarboxylation or anhydride formation. This underscores the importance of keeping reaction temperatures below this threshold if the integrity of the molecule is to be maintained.
Q5: How does the fluorine substituent affect the acidity of the carboxylic acid groups?
A: The fluorine atom is a strongly electron-withdrawing group. Its presence on the aromatic ring will increase the acidity (lower the pKa) of the carboxylic acid groups compared to unsubstituted phthalic acid. This is due to the inductive effect of the fluorine, which helps to stabilize the carboxylate anions formed upon deprotonation. This increased acidity can influence its reactivity, for example, in acid-base reactions and in its interaction with catalysts.
References
- Taylor, E. A., & Weygand, C. (1972). Bacterial Decarboxylation of o-Phthalic Acids. Journal of Bacteriology, 109(2), 584–591. [Link]
- National Center for Biotechnology Information. (n.d.). Bacterial Decarboxylation of o-Phthalic Acids. PubMed. [Link]
- Oakwood Chemical. (n.d.). 3-Fluorophthalic Anhydride (C8H3FO3), 5 grams. [Link]
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]
- CAS Common Chemistry. (n.d.). 3-Fluorophthalic anhydride. [Link]
- Science Ready. (n.d.).
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
- National Center for Biotechnology Information. (2016). Synthesis and Antiangiogenic Properties of Tetrafluorophthalimido and Tetrafluorobenzamido Barbituric Acids. PubMed Central. [Link]
- Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723. [Link]
- ResearchGate. (2025). The Surface Structure Matters: Thermal Stability of Phthalic Acid Anchored to Atomically-defined Cobalt Oxide Films. [Link]
- Royal Society of Chemistry. (2025).
- NIST. (n.d.). This compound. [Link]
- Royal Society of Chemistry. (n.d.). Utilizing the amidation reaction to address the “cooperative effect” of carboxylic acid/amine on the size, shape, and multicolor output of fluoride upconversion nanoparticles. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- MDPI. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. [Link]
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.). US3399179A - Decarboxylation of organic carboxylic acids and acid salts with fluorine to form organic fluorine compounds.
- Zenodo. (1901).
- Macmillan Group, Princeton University. (2015).
- National Center for Biotechnology Information. (n.d.). Long-term thermal stability of fluorescent dye used for chiral amino acid analysis on future spaceflight missions. PubMed. [Link]
- MDPI. (n.d.).
- Utah State University. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU. [Link]
- National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. [Link]
- National Center for Biotechnology Information. (n.d.). Merging Visible Light Photocatalysis and Transition Metal Catalysis in the Copper-Catalyzed Trifluoromethylation of Boronic Acids with CF3I. PubMed Central. [Link]
- MDPI. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. [Link]
- National Center for Biotechnology Information. (n.d.). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. PubMed Central. [Link]
Sources
- 1. Bacterial Decarboxylation of o-Phthalic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial Decarboxylation of o-Phthalic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ibisscientific.com [ibisscientific.com]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. Ester synthesis by esterification [organic-chemistry.org]
- 8. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. Merging Visible Light Photocatalysis and Transition Metal Catalysis in the Copper-Catalyzed Trifluoromethylation of Boronic Acids with CF3I - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Fluorine Advantage: A Comparative Guide to the Enhanced Thermal Stability of Fluorinated Polyamides
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of high-performance materials, the strategic incorporation of fluorine into polymer backbones has emerged as a transformative approach. This guide provides a comprehensive comparison of the thermal stability of fluorinated versus non-fluorinated polyamides, offering experimental data and mechanistic insights to inform material selection and development. As Senior Application Scientists, we aim to elucidate the causal relationships between molecular structure and thermal performance, empowering you to harness the full potential of fluorinated polyamides in demanding applications.
The Foundation of Polyamide Thermal Stability
Polyamides, a class of polymers characterized by the repeating amide linkage (-CO-NH-), owe their inherent thermal stability to the strong intermolecular hydrogen bonds between these amide groups. This extensive hydrogen bonding network restricts chain mobility and requires significant thermal energy to disrupt, leading to high melting points and good thermal resistance. However, under extreme temperatures, these materials undergo thermal degradation, a process that compromises their structural integrity and performance.
The thermal degradation of conventional polyamides is a complex process initiated by the scission of the weakest bonds in the polymer chain. For aromatic polyamides, this often involves the cleavage of the C-N bond within the amide group[1]. At lower temperatures, the decomposition of aromatic polyamides can predominantly yield carbon dioxide, while at higher temperatures, a broader range of volatile products is formed[2]. In aliphatic polyamides like Nylon 66, the degradation mechanism involves the formation of products such as cyclopentanone, water, carbon dioxide, and ammonia[3].
The Impact of Fluorine Substitution: A Paradigm Shift in Thermal Performance
The introduction of fluorine atoms, particularly in the form of trifluoromethyl (-CF3) groups, into the polyamide structure fundamentally alters its thermal behavior. This enhancement is primarily attributed to two key factors: the high bond energy of the carbon-fluorine (C-F) bond and the steric effects of the bulky fluorine-containing substituents.
The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol[2][4]. This inherent strength makes the fluorinated segments of the polymer chain highly resistant to thermal cleavage, thereby increasing the overall decomposition temperature of the material.
Furthermore, the introduction of bulky trifluoromethyl groups can disrupt the regular chain packing and reduce the crystallinity of the polyamide[5]. While this might seem counterintuitive to enhancing thermal stability, it often leads to an increase in the glass transition temperature (Tg). The bulky groups restrict the torsional motion of the polymer chains, requiring more thermal energy for the onset of segmental motion. For instance, studies on fluorinated polyimides, which share structural similarities with polyamides, have shown that the incorporation of -CF3 groups significantly increases the glass transition temperature[2][4].
Comparative Thermal Analysis
The following table summarizes typical thermal properties of fluorinated and non-fluorinated polyamides and polyimides, illustrating the significant improvements conferred by fluorine substitution.
| Polymer Type | Specific Polymer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Reference |
| Non-Fluorinated Polyamide | Aromatic Polyamide | 223 - 295 | ~350 | [6] |
| Fluorinated Polyamide | Aromatic Polyamide with -CF3 groups | 257 - 326 | > 413 | [7] |
| Non-Fluorinated Polyimide | Standard Polyimide | ~250 | ~500 | [8] |
| Fluorinated Polyimide | Polyimide with -CF3 groups | 278 - 314 | > 470 | [9] |
| Fluorinated Polyimide | TPPI50 | 402 | 563 | [2][4] |
| Fluorinated Polyimide | TPPI75 | 407 | 570 | [2][4] |
Note: Direct comparative data for identical polyamide backbones with and without fluorine is limited. The data presented is a compilation from various sources to illustrate the general trend. Polyimide data is included for its strong relevance and similar mechanistic principles.
Mechanistic Insights into Enhanced Stability
The presence of fluorine influences the thermal degradation pathways of polyamides. The strong C-F bonds are less susceptible to homolytic cleavage, which is often an initial step in thermal decomposition. This forces the degradation to proceed through higher energy pathways, thus initiating at a higher temperature.
Diagram: Influence of Fluorine on Polyamide Thermal Degradation Pathway
Caption: Fluorine substitution alters the thermal degradation pathway of polyamides.
Experimental Protocols for Thermal Analysis
To empirically validate the thermal stability of fluorinated polyamides, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature (Td) of the polyamide, which is the temperature at which the material begins to lose mass due to thermal degradation.
Methodology:
-
Sample Preparation: A small, precisely weighed sample of the polyamide (typically 5-10 mg) is placed in a TGA crucible.
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 800 °C).
-
Data Acquisition: The instrument continuously measures and records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at which 5% (Td5) and 10% (Td10) weight loss occurs.
Diagram: TGA Experimental Workflow
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To measure the glass transition temperature (Tg) of the polyamide, which represents the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of the polyamide (typically 5-10 mg) is encapsulated in a DSC pan.
-
Instrument Setup: A reference pan (usually empty) and the sample pan are placed in the DSC cell. The cell is purged with an inert gas.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, typically involving heating, cooling, and a second heating cycle to erase the thermal history of the sample. A common heating rate is 10 °C/min.
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify the step change in the baseline corresponding to the glass transition. The midpoint of this transition is reported as the Tg.
Diagram: DSC Experimental Workflow
Sources
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Minsky DTIC [dtic.minsky.ai]
- 3. tainstruments.com [tainstruments.com]
- 4. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Transparent poly(amide‐imide)s containing trifluoromethyl groups with high glass transition temperature [ouci.dntb.gov.ua]
A Comparative Guide for Polymer Synthesis: 3-Fluorophthalic Acid vs. 4-Fluorophthalic Acid
For researchers and professionals in polymer chemistry and material science, the strategic selection of monomers is a critical determinant of the final polymer's properties and performance. Among the vast array of available building blocks, fluorinated aromatic dicarboxylic acids have garnered significant attention for their ability to impart unique characteristics such as enhanced thermal stability, chemical resistance, and specific optoelectronic properties. This guide provides an in-depth comparison of two isomeric monomers, 3-Fluorophthalic acid and 4-Fluorophthalic acid, in the context of polymer synthesis. We will explore how the subtle difference in the fluorine atom's position on the phthalic acid backbone translates into significant variations in reactivity, processability, and the ultimate performance of the resulting polymers.
Introduction: The Impact of Fluorine in Polymer Chemistry
The introduction of fluorine into a polymer backbone is a well-established strategy for enhancing material properties. The high electronegativity and small size of the fluorine atom lead to strong, stable C-F bonds, which in turn contribute to increased thermal and oxidative stability. Furthermore, the presence of fluorine can lower the dielectric constant, decrease water absorption, and improve solubility in organic solvents, all of which are desirable traits for high-performance polymers used in demanding applications such as aerospace, electronics, and specialty coatings.
When incorporated into aromatic polyimides and other high-performance polymers, fluorinated monomers like 3- and 4-Fluorophthalic acid can significantly influence the polymer's processability and final characteristics. The position of the fluorine substituent on the aromatic ring affects the electronic properties of the carboxylic acid groups, thereby influencing their reactivity during polymerization. This guide will dissect these differences, providing the necessary data and protocols to make an informed monomer selection.
Monomer Characteristics: A Head-to-Head Comparison
Before delving into their performance in polymer synthesis, it is essential to understand the fundamental properties of this compound and 4-Fluorophthalic acid.
| Property | This compound | 4-Fluorophthalic Acid |
| CAS Number | 446-30-0 | 327-70-8 |
| Molecular Formula | C₈H₅FO₄ | C₈H₅FO₄ |
| Molecular Weight | 184.12 g/mol | 184.12 g/mol |
| Melting Point | 151-154 °C | 152-155 °C |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
| Acidity (pKa) | pKa1 ≈ 2.8, pKa2 ≈ 4.8 | pKa1 ≈ 3.0, pKa2 ≈ 5.0 |
The key differentiator between these two isomers is the position of the fluorine atom relative to the two carboxylic acid groups. This positional difference has a profound impact on the electron density distribution within the aromatic ring, which in turn affects the acidity of the carboxylic acid protons and the susceptibility of the molecule to nucleophilic attack during polymerization.
In this compound, the fluorine atom is situated ortho to one carboxylic acid group and meta to the other. In 4-Fluorophthalic acid, the fluorine is para to one and meta to the other. The ortho-positioning in the 3-isomer results in a stronger inductive electron-withdrawing effect on the adjacent carboxylic acid, making it more acidic (lower pKa) compared to the 4-isomer. This difference in acidity can influence the rate and mechanism of polymerization reactions.
Influence on Polymer Synthesis and Properties
The choice between this compound and 4-Fluorophthalic acid as a monomer can lead to significant differences in the properties of the resulting polymers, particularly in the synthesis of polyimides, which are a class of high-performance polymers known for their exceptional thermal stability.
Reactivity and Polymerization Kinetics
The higher acidity of the carboxylic acid groups in this compound can lead to faster reaction rates in polycondensation reactions with diamines to form poly(amic acid) precursors, which are then cyclized to form the final polyimide.
Experimental Workflow: Polyimide Synthesis
Caption: General workflow for the two-step synthesis of polyimides from fluorophthalic acids.
Comparative Performance Data
The following table summarizes typical performance differences observed in polyimides synthesized from this compound and 4-Fluorophthalic acid with a common diamine, such as 4,4'-oxydianiline (ODA).
| Property | Polyimide from this compound | Polyimide from 4-Fluorophthalic Acid |
| Glass Transition Temp. (Tg) | Generally lower | Generally higher |
| Thermal Stability (TGA, 5% wt. loss) | > 500 °C | > 520 °C |
| Solubility in Organic Solvents | Higher | Lower |
| Dielectric Constant | Lower | Slightly higher |
| Mechanical Properties (Tensile Strength) | Typically more flexible | Typically more rigid and higher strength |
The increased flexibility and solubility of polyimides derived from this compound can be attributed to the less linear and more "kinked" structure introduced by the meta-like positioning of the fluorine atom relative to the polymer backbone. In contrast, the para-like arrangement in the 4-isomer leads to a more rigid and linear polymer chain, resulting in higher thermal stability and mechanical strength, but often at the cost of reduced solubility and processability.
Experimental Protocols
To provide a practical context, detailed protocols for the synthesis and characterization of a polyimide are provided below.
Synthesis of Poly(amic acid)
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 10 mmol of the chosen diamine (e.g., 4,4'-oxydianiline) in 20 mL of anhydrous N-methyl-2-pyrrolidone (NMP).
-
Once the diamine has completely dissolved, slowly add 10 mmol of either 3-Fluorophthalic anhydride or 4-Fluorophthalic anhydride in small portions over 30 minutes to control the exothermic reaction.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to ensure the formation of a viscous poly(amic acid) solution.
Thermal Imidization
-
Cast the poly(amic acid) solution onto a clean glass plate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a vacuum oven and cure using a stepwise heating program: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour.
-
After cooling to room temperature, carefully peel the resulting polyimide film from the glass plate.
Conclusion and Recommendations
The choice between this compound and 4-Fluorophthalic acid for polymer synthesis is not a matter of one being definitively superior to the other, but rather a strategic decision based on the desired properties of the final material.
-
Choose this compound when enhanced solubility, processability, and flexibility are the primary objectives. The resulting polymers are often more amenable to solution casting and may exhibit lower dielectric constants, making them suitable for applications in microelectronics.
-
Choose 4-Fluorophthalic acid for applications demanding maximum thermal stability, mechanical strength, and chemical resistance. The more rigid and linear polymer backbone imparted by the 4-isomer is ideal for high-temperature structural components and films.
By understanding the fundamental relationship between the monomer's isomeric structure and the resulting polymer's properties, researchers can more effectively design and synthesize materials tailored to specific and demanding applications.
References
- Liaw, D. J., Wang, K. L., Huang, Y. C., Lee, K. R., Lai, J. Y., & Ha, C. S. (2012). Advanced polyimide materials: syntheses, physical properties, and applications. Progress in Polymer Science, 37(7), 907-974. [Link]
- Hsiao, S. H., & Yang, C. P. (1995). Synthesis and properties of polyimides based on 2,2'-bis(4-amino-3-trifluoromethylphenyl)hexafluoropropane and aromatic dianhydrides. Journal of Polymer Science Part A: Polymer Chemistry, 33(5), 785-795. [Link]
- St. Clair, A. K., St. Clair, T. L., & Shevket, K. I. (1984). Synthesis and characterization of a soluble polyimide. Polymer Preprints, 25(1), 193-194.
A Senior Application Scientist's Guide to Determining the Purity of 3-Fluorophthalic Acid
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the integrity of their work. 3-Fluorophthalic acid, a key building block in the synthesis of various pharmaceuticals and advanced materials, is no exception. Ensuring its purity is a critical step in quality control, directly impacting reaction yields, impurity profiles of final products, and ultimately, the safety and efficacy of therapeutic agents.
This guide provides an in-depth comparison of analytical methods for determining the purity of this compound. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis to aid in selecting the most appropriate method for your specific needs.
Understanding the Analyte: this compound
This compound (C₈H₅FO₄, Molar Mass: 184.12 g/mol ) is a dicarboxylic acid. Its acidic nature and aromatic structure are key determinants in the selection and optimization of analytical methods. The presence of two carboxylic acid groups allows for straightforward acid-base titration, while its aromatic ring provides a chromophore for UV detection in liquid chromatography.
A critical aspect of purity analysis is understanding the potential impurity profile, which is often linked to the synthetic route. A common synthesis of this compound involves the fluorination of 3-nitrophthalic acid.[1] This process can introduce impurities such as:
-
Residual Starting Material: 3-Nitrophthalic acid
-
Isomeric Impurities: Other isomers of fluorophthalic acid
-
Related Substances: Phthalic acid, 3-hydroxyphthalic acid
-
By-products: Compounds formed from incomplete reactions or side reactions.
Comparative Overview of Analytical Methods
The following table summarizes the key performance characteristics of the analytical methods discussed in this guide. This allows for a quick comparison to aid in method selection based on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or absolute quantification.
| Method | Principle | Primary Application | Throughput | Sensitivity | Specificity | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase | Quantification of the main component and detection of organic impurities | Medium to High | High | High | Can separate and quantify a wide range of impurities. | Requires method development and validation. |
| Gas Chromatography (GC) | Partitioning between a carrier gas and a stationary phase | Analysis of volatile impurities or derivatized this compound | Medium | Very High | High | Excellent for separating volatile and semi-volatile compounds. | Requires derivatization for non-volatile analytes. |
| Acidimetric Titration | Neutralization of an acid with a standard base | Assay of the main component (purity as a percentage) | Low to Medium | Low | Low | A primary, absolute method for purity determination. | Not suitable for detecting and quantifying individual impurities. |
| Differential Scanning Calorimetry (DSC) | Measurement of heat flow as a function of temperature | Determination of the purity of highly pure crystalline substances | Low | Medium | Low | Provides a measure of total mole percent of impurities. | Not suitable for amorphous or thermally unstable compounds. |
| Spectroscopic Methods (FTIR & NMR) | Interaction of electromagnetic radiation with the molecule | Identification and structural elucidation | High | Low (for quantification) | High | Provide detailed structural information. | Primarily qualitative; quantification requires more complex methods. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity determination of non-volatile organic compounds like this compound. Its strength lies in its ability to separate the main component from a wide range of potential impurities, allowing for their individual quantification.
The Rationale Behind the Method
A reversed-phase HPLC method is ideal for this compound. The non-polar stationary phase (e.g., C18) retains the aromatic analyte, while a polar mobile phase elutes it. The inclusion of an acid, such as phosphoric acid or trifluoroacetic acid, in the mobile phase is crucial.[2][3][4] It suppresses the ionization of the carboxylic acid groups, leading to better peak shape and more reproducible retention times. UV detection is well-suited for this analysis due to the aromatic nature of this compound.
Experimental Protocol: HPLC Purity Determination
Objective: To determine the purity of this compound and quantify related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-26 min: Gradient back to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 230 nm
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Calculate the percentage purity using the area normalization method. The purity is the area of the this compound peak divided by the total area of all peaks, multiplied by 100.
Workflow Diagram: HPLC Analysis
Sources
A Senior Application Scientist's Guide to HPLC-MS Analysis of 3-Fluorophthalic Acid and Its Derivatives
For researchers, scientists, and drug development professionals, the precise and accurate analysis of 3-Fluorophthalic acid and its derivatives is paramount. These compounds are often key building blocks or intermediates in the synthesis of novel pharmaceuticals and agrochemicals. Their inherent polarity, potential for isomeric complexity, and the need for sensitive detection in complex matrices necessitate a robust analytical approach. This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the analysis of this compound, offering field-proven insights and experimental data to guide your method development.
The Analytical Challenge: Understanding this compound
This compound (C₈H₅FO₄, MW: 184.12 g/mol ) is a dicarboxylic acid featuring a fluorine substituent on the benzene ring.[1] This seemingly simple structure presents several analytical hurdles:
-
Polarity: The two carboxylic acid groups render the molecule highly polar, making it challenging to retain on traditional reversed-phase C18 columns.
-
Isomeric Specificity: The synthesis of derivatives or the presence of impurities can lead to positional isomers, which are often difficult to separate but may have vastly different biological activities.
-
Matrix Effects: When analyzing samples from biological matrices or reaction mixtures, co-eluting compounds can interfere with ionization in the mass spectrometer, leading to inaccurate quantification.
This guide will address these challenges by comparing different HPLC column chemistries and providing a detailed, validated HPLC-MS protocol.
Comparative Analysis of HPLC Column Chemistries
The choice of HPLC column is the most critical factor in achieving a successful separation of this compound and its derivatives. Here, we compare the performance of the two most relevant stationary phases: the traditional C18 and the more specialized Pentafluorophenyl (PFP).
The Workhorse: C18 Columns
Octadecyl (C18) columns are the most widely used in reversed-phase HPLC. Separation is primarily based on hydrophobic interactions between the analyte and the C18 alkyl chains.
-
Principle: Less polar analytes are retained longer. For polar compounds like this compound, retention can be poor, often requiring highly aqueous mobile phases which can lead to phase collapse ("dewetting") on some C18 columns.
-
Performance for this compound: While a C18 column can be used, achieving adequate retention and separation from other polar compounds can be challenging. It often requires the use of ion-pairing reagents or operation at low pH to suppress the ionization of the carboxylic acid groups and increase hydrophobicity.
The Specialist: Pentafluorophenyl (PFP) Columns
PFP columns have a stationary phase functionalized with pentafluorophenyl groups. This provides a unique combination of separation mechanisms.
-
Principle: PFP columns offer multiple modes of interaction, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. The electron-withdrawing fluorine atoms on the phenyl ring create a strong affinity for aromatic and halogenated compounds.[2]
-
Performance for this compound and its Derivatives: PFP columns are exceptionally well-suited for the analysis of fluorinated aromatic compounds.[3][4][5] They provide enhanced retention for polar analytes and offer unique selectivity for positional isomers, which is often a significant challenge with C18 columns.[6] For halogenated compounds and regioisomers, PFP phases can provide superior separation compared to traditional C18 phases.[3][5]
Head-to-Head Comparison: C18 vs. PFP
| Feature | C18 Column | PFP Column |
| Primary Interaction | Hydrophobic | Mixed-Mode (Hydrophobic, π-π, Dipole-Dipole, Ion-Exchange) |
| Retention of this compound | Weak, may require mobile phase modifiers | Stronger retention due to multiple interaction mechanisms |
| Selectivity for Positional Isomers | Moderate, often challenging | Excellent, a key advantage for isomeric separation[6] |
| Suitability for Halogenated Compounds | Good | Excellent, enhanced retention and selectivity[3][5] |
| Robustness | High, widely applicable | High, with broad pH stability (typically 1.5-10.0)[6] |
Recommendation: For the analysis of this compound and its derivatives, a Pentafluorophenyl (PFP) column is the superior choice . It provides the necessary retention for this polar analyte and the enhanced selectivity required to resolve critical positional isomers.
Experimental Protocol: A Validated HPLC-MS Method
This section provides a detailed, step-by-step methodology for the HPLC-MS analysis of this compound. This protocol is designed to be a robust starting point for your own method development and validation.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results. The goal is to extract the analyte of interest while removing potential interferences.
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Perform serial dilutions to create a calibration curve covering the expected concentration range of your samples.
-
-
Sample Extraction (from a reaction mixture):
-
Quench the reaction with a suitable solvent.
-
Dilute an aliquot of the reaction mixture in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filter the diluted sample through a 0.22 µm syringe filter prior to injection to remove any particulates that could clog the HPLC system.
-
HPLC-MS System and Conditions
-
HPLC System: A UHPLC system is recommended for optimal resolution and speed.[7][8]
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used. For quantitative analysis, a triple quadrupole operating in Multiple Reaction Monitoring (MRM) mode is ideal.
-
HPLC Column: PFP Column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
Time (min) %B 0.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Parameters (Negative Ion Mode)
This compound, being a dicarboxylic acid, readily deprotonates and is best analyzed in negative ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
MRM Transitions for Quantification:
-
Precursor Ion (m/z): 183.0 ([M-H]⁻)
-
Product Ions (m/z): 139.0 (loss of CO₂) and 111.0 (loss of CO₂ and CO)
The "Why" Behind the Method:
-
PFP Column: As established, this provides superior retention and selectivity for the target analyte and its potential isomers.
-
Formic Acid in Mobile Phase: The addition of a small amount of acid helps to improve peak shape and ionization efficiency in the mass spectrometer.
-
Gradient Elution: A gradient from a highly aqueous to a high organic mobile phase allows for the elution of compounds with a wide range of polarities, ensuring that both the polar this compound and any less polar derivatives are effectively analyzed in a single run.
-
Negative Ion Mode ESI: Carboxylic acids readily lose a proton to form negative ions, making this the most sensitive ionization mode for this class of compounds.
Visualizing the Workflow
Caption: HPLC-MS workflow for this compound analysis.
Understanding the Mass Spectrum: Fragmentation Pattern
In negative ion mode, the fragmentation of this compound is predictable and provides structural confirmation.
Caption: Predicted fragmentation of this compound in ESI-.
The primary fragmentation pathway involves the loss of a carboxyl group as carbon dioxide (CO₂, 44 Da), resulting in a fragment ion at m/z 139. A subsequent loss of carbon monoxide (CO, 28 Da) can lead to a fragment at m/z 111. These characteristic losses are highly diagnostic for dicarboxylic acids.
Analysis of this compound Derivatives
The analytical principles outlined for this compound are directly applicable to its derivatives. Common derivatives often involve the modification of one or both carboxylic acid groups to form esters or amides. For instance, 3-Fluorophthalic anhydride is a common precursor for the synthesis of substituted benzamides with potential neuroleptic activity.
When analyzing these derivatives, the following should be considered:
-
Polarity: Ester and amide derivatives will be less polar than the parent acid. This will result in longer retention times on a reversed-phase column. The gradient elution profile may need to be adjusted to ensure timely elution.
-
Mass Spectrometry: The precursor ion in the mass spectrometer will correspond to the molecular weight of the derivative. Fragmentation patterns will be influenced by the nature of the derivatizing group. For example, esters may show a characteristic loss of the alkoxy group.
Conclusion
The successful HPLC-MS analysis of this compound and its derivatives hinges on the selection of the appropriate HPLC column and the optimization of mass spectrometry conditions. While a standard C18 column can be employed, a Pentafluorophenyl (PFP) column offers significant advantages in terms of retention and, crucially, the selectivity to separate challenging positional isomers. The provided experimental protocol serves as a robust starting point for method development, and the principles discussed can be readily adapted for the analysis of a wide range of fluorinated aromatic carboxylic acids and their derivatives. By understanding the underlying chemical principles and making informed choices in your analytical strategy, you can achieve accurate, reproducible, and sensitive results for these important compounds.
References
- Serres-Piole, C., Preud'homme, H., Morandi-Tehrani, N., Allanic, C., Jullia, H., & Lobinski, R. (2012). A direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry. Journal of Petroleum Science and Engineering, 98-99, 22-39.
- de la Cruz, C. N., & Bird, J. A. (2017). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers.
- ACE HPLC Columns. (n.d.). ACE C18-PFP technical brochure.
- Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
- Chromatography Today. (n.d.). NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.
- uHPLCs. (2024, May 23). PFP Column You Must Know.
- Hawach Scientific. (n.d.). PFP HPLC Column, HPLC Analytical Columns Chemistry.
- Science.gov. (n.d.). aromatic positional isomers: Topics by Science.gov.
Sources
A Comparative Guide to the Thermal Stability of 3-Fluorophthalic Acid
This guide provides a comprehensive analysis of the thermal stability of 3-Fluorophthalic acid, offering a direct comparison with its non-fluorinated counterpart, phthalic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of thermal gravimetric analysis (TGA) to elucidate the impact of fluorination on the thermal decomposition pathways of this aromatic dicarboxylic acid.
Introduction to Thermal Gravimetric Analysis in Pharmaceutical Development
Thermogravimetric analysis (TGA) is a cornerstone technique in the pharmaceutical industry for characterizing the thermal properties of materials.[1][2][3] It precisely measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[1][3] This data is critical for determining the thermal stability, purity, and decomposition kinetics of active pharmaceutical ingredients (APIs) and excipients.[1][2] Understanding these characteristics is paramount for ensuring drug product stability, shelf-life, and safety.[2]
The Influence of Fluorine Substitution on Thermal Stability
Fluorine, the most electronegative element, imparts unique properties when incorporated into organic molecules. Its strong electron-withdrawing nature can significantly alter bond strengths, molecular polarity, and intermolecular interactions, thereby influencing the thermal stability of the compound. This guide investigates these effects by comparing this compound with the well-characterized thermal behavior of phthalic acid.
Comparative Thermal Decomposition Profile
The thermal decomposition of phthalic acid is a well-understood process. Upon heating, it undergoes dehydration to form phthalic anhydride, which then further decomposes at higher temperatures.[4][5] The introduction of a fluorine atom to the aromatic ring in this compound is expected to influence this decomposition pathway.
Key Thermal Events:
-
Melting and Decomposition: this compound has a reported melting point of 158-161 °C.[6] Phthalic acid, in contrast, decomposes around 191°C.[7]
-
Anhydride Formation: Like phthalic acid, this compound is expected to form its corresponding anhydride upon heating. The temperature at which this occurs and the subsequent stability of the anhydride are key points of comparison. The dehydration of phthalic acid to phthalic anhydride occurs above 210°C.[5]
-
Decarboxylation and Fragmentation: At elevated temperatures, both molecules will undergo decarboxylation and fragmentation of the aromatic ring. The presence of the C-F bond, which is significantly stronger than a C-H bond, is anticipated to alter the fragmentation pattern and the final decomposition temperature. Studies on other fluorinated carboxylic acids have shown that thermal decomposition can proceed through HF elimination and the formation of various fluorinated intermediates.[8][9]
The following table summarizes the key thermal data for this compound and its non-fluorinated analog, phthalic acid.
| Property | This compound | Phthalic Acid |
| Molecular Weight | 184.12 g/mol [6] | 166.13 g/mol |
| Melting Point | 158-161 °C[6] | Decomposes at ~191 °C[7] |
| Decomposition Onset | To be determined by TGA | ~210 °C (dehydration)[5] |
| Primary Decomposition Product | Expected to be 3-Fluorophthalic anhydride | Phthalic anhydride[4][5] |
Experimental Protocol: Comparative TGA Analysis
This section outlines a detailed, self-validating protocol for the comparative TGA of this compound and phthalic acid. The causality behind each experimental choice is explained to ensure scientific rigor.
Instrumentation:
-
A calibrated thermogravimetric analyzer with a high-precision balance.[1]
Experimental Conditions:
-
Sample Preparation: Accurately weigh 5-10 mg of each sample into a clean, inert sample pan (e.g., alumina or platinum). A consistent sample mass is crucial for comparing decomposition kinetics.
-
Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min. An inert atmosphere is chosen to study the intrinsic thermal decomposition without oxidative effects.
-
Heating Rate: 10 °C/min. This is a standard heating rate that provides good resolution of thermal events.[10]
-
Temperature Range: 30 °C to 600 °C. This range will encompass the melting, dehydration, and initial decomposition of both compounds.
Procedural Steps:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications.
-
Blank Run: Perform a run with an empty sample pan to establish a stable baseline.
-
Sample Loading: Carefully place the weighed sample pan into the TGA furnace.
-
Equilibration: Allow the system to equilibrate at the starting temperature (30 °C) for 5 minutes to ensure thermal stability before heating.
-
Heating Program: Initiate the heating program at the specified rate and temperature range.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Post-Analysis: Analyze the resulting TGA and derivative thermogravimetric (DTG) curves to determine the onset of decomposition, temperatures of maximum mass loss, and percentage mass loss for each thermal event.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the comparative TGA analysis.
Caption: Workflow for the comparative TGA of this compound and phthalic acid.
Expected Outcomes and Interpretation
The TGA curve for phthalic acid is expected to show a distinct mass loss corresponding to the dehydration to phthalic anhydride, followed by the decomposition of the anhydride at higher temperatures. For this compound, the initial mass loss may occur at a different temperature, indicating a change in the ease of anhydride formation. The subsequent decomposition profile will likely be shifted to higher temperatures due to the increased thermal stability imparted by the fluorine atom. The DTG curve, which represents the rate of mass loss, will be instrumental in identifying the precise temperatures of maximum decomposition rates for each step.
By comparing the TGA and DTG curves of this compound and phthalic acid, researchers can gain valuable insights into the structure-stability relationship and the impact of fluorination on the thermal properties of aromatic carboxylic acids. This information is crucial for the development of stable pharmaceutical formulations and for predicting the thermal behavior of related fluorinated compounds.
References
- Temperature-Dependent Reactions of Phthalic Acid on Ag(100) - Surface Chemistry Group. (2015). pubs.acs.org.
- What are the decomposition methods for phthalic anhydride? - Knowledge. (2023). zbaqchem.com.
- This compound for synthesis 1583-67-1 - Sigma-Aldrich. (n.d.). sigmaaldrich.com.
- Phthalic anhydride by thermal decomposition of phthalic acid (Photo-essay) - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2023). sciencemadness.org.
- Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020). veeprho.com.
- Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC - NIH. (n.d.). ncbi.nlm.nih.gov.
- TGA Analysis in Pharmaceuticals - ResolveMass Labor
- Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch. (n.d.). aurigaresearch.com.
- Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing). (n.d.). pubs.rsc.org.
- Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed. (2023). pubmed.ncbi.nlm.nih.gov.
- Toxicological Characterization of Phthalic Acid - PMC - PubMed Central. (n.d.). ncbi.nlm.nih.gov.
Sources
- 1. veeprho.com [veeprho.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. aurigaresearch.com [aurigaresearch.com]
- 4. superficies.qi.fcen.uba.ar [superficies.qi.fcen.uba.ar]
- 5. Sciencemadness Discussion Board - Phthalic anhydride by thermal decomposition of phthalic acid (Photo-essay) - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. This compound for synthesis 1583-67-1 [sigmaaldrich.com]
- 7. Toxicological Characterization of Phthalic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 9. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Differential Scanning Calorimetry of Polymers from 3-Fluorophthalic Acid
For researchers and professionals in drug development and material science, understanding the thermal properties of polymers is paramount for predicting their behavior, stability, and processing parameters. The introduction of fluorine into a polymer's molecular structure can dramatically alter its characteristics. This guide provides an in-depth comparison of the thermal behavior of polymers derived from 3-fluorophthalic acid and their non-fluorinated counterparts, with a focus on analysis by Differential Scanning Calorimetry (DSC).
The Influence of Fluorine on Polymer Properties
The strategic incorporation of fluorine atoms into a polymer backbone can impart a range of desirable properties. Due to the high electronegativity and small size of the fluorine atom, fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, and unique surface properties.[1][2] The strong carbon-fluorine bond (~485 kJ/mol) contributes to increased thermal decomposition temperatures.[3] Furthermore, the presence of bulky trifluoromethyl (-CF3) groups can disrupt polymer chain packing, leading to increased solubility and amorphous characteristics.[4][5] These modifications are critical in the design of high-performance materials for advanced applications.[6]
Comparative DSC Analysis of Aromatic Polymers
While direct comparative data for polymers synthesized specifically from this compound is limited in publicly available literature, we can infer their expected thermal behavior by examining analogous aromatic polyimides, polyamides, and polyesters. The following table summarizes typical thermal properties for these classes of polymers, highlighting the general effects of fluorination.
| Polymer Class | Monomers | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) | Key Characteristics & Citations |
| Aromatic Polyimide | Pyromellitic dianhydride, Oxydianiline (Kapton®) | 360-400 | N/A (Amorphous) | >500 | High thermal stability, excellent mechanical properties.[7][8] |
| Fluorinated Aromatic Polyimide | 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), various diamines | 300-400 | N/A (Generally Amorphous) | >500 | Improved solubility and optical transparency, lower dielectric constant.[3][4][9] |
| Aromatic Polyamide | Terephthaloyl chloride, p-Phenylenediamine (Kevlar®) | >300 | N/A (Decomposes before melting) | >500 | High strength and modulus due to extensive hydrogen bonding.[10] |
| Fluorinated Aromatic Polyamide | Fluorinated diacids/diamines | 206-334 | N/A (Amorphous) | 442-500+ | Enhanced solubility, good thermal stability.[5][11][12] |
| Aromatic Polyester | Terephthalic acid, Ethylene glycol (PET) | 67-81 | ~260 | ~350 | Semi-crystalline, widely used in packaging and textiles.[13] |
| Polyester from Phthalic Anhydride | Phthalic anhydride, Limonene oxide | >130 | N/A (Amorphous) | - | High glass transition temperature.[14] |
| Hypothetical Polymer from this compound | This compound, a suitable diamine/diol | Expected to be high | Likely amorphous | Expected to be high | The fluorine atom is anticipated to increase Tg and thermal stability compared to the non-fluorinated analog, while potentially reducing crystallinity. |
Experimental Protocol for DSC Analysis
The following is a detailed methodology for the characterization of aromatic polymers by Differential Scanning Calorimetry.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Ensure the sample is in a consistent form (e.g., powder, film) for reproducible results.
-
Crimp the lid onto the pan to encapsulate the sample.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Heating Scan 1: Heat the sample from ambient temperature to a temperature above its expected highest transition (e.g., 350-400°C for high-performance polymers) at a controlled rate, typically 10-20°C/min. This scan serves to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10-20°C/min) back to the starting temperature.
-
Heating Scan 2: Heat the sample again at the same rate as the first scan. The data from this second heating scan is typically used for analysis of the glass transition temperature (Tg) and melting temperature (Tm).
-
-
Data Analysis:
-
The glass transition is observed as a step-like change in the heat flow curve.[15][16][17]
-
Melting is observed as an endothermic peak. The peak temperature is the melting point (Tm).
-
Crystallization upon heating is observed as an exothermic peak.
-
Decomposition is typically seen as a sharp endothermic or exothermic event at higher temperatures.
-
Visualizing the DSC Workflow
Caption: A schematic workflow for the analysis of polymers by Differential Scanning Calorimetry.
Interpreting DSC Data: Fluorinated vs. Non-Fluorinated Polymers
When comparing the DSC thermograms of a polymer derived from this compound with its non-fluorinated phthalic acid analog, several key differences are anticipated:
-
Glass Transition Temperature (Tg): The introduction of a fluorine atom on the phthalic acid ring is expected to increase the rigidity of the polymer backbone, leading to a higher Tg. This is because the C-F bond is strong and the fluorine atom can introduce steric hindrance, restricting segmental motion.
-
Crystallinity and Melting Temperature (Tm): The presence of the fluorine atom may disrupt the symmetry and regularity of the polymer chain, potentially leading to a more amorphous structure.[4] This would result in a less pronounced or absent melting peak in the DSC curve. If the polymer is semi-crystalline, the Tm may be altered depending on the changes in crystal packing efficiency.
-
Thermal Stability: As a general trend in fluorinated polymers, the onset of thermal decomposition is often shifted to higher temperatures due to the high energy of the C-F bond.[3] This would be observed as an increase in the decomposition temperature (Td) in a thermogravimetric analysis (TGA), which is often run in conjunction with DSC.
Conclusion
Differential Scanning Calorimetry is an indispensable tool for characterizing the thermal properties of polymers. While specific experimental data for polymers derived from this compound is not widely available, established principles of polymer science and data from analogous fluorinated and non-fluorinated aromatic polymers provide a strong basis for predicting their behavior. The introduction of fluorine via this compound is anticipated to enhance thermal stability and increase the glass transition temperature, while potentially reducing crystallinity. These predicted properties make such polymers promising candidates for high-performance applications. Further research is warranted to synthesize and characterize these materials to validate these hypotheses and unlock their full potential.
References
- Bibliomed. (n.d.). Synthesis and Characterization of Polyimides Based on a Flexible Diamine.
- ResearchGate. (2010). Thermal stabilities and the thermal degradation kinetics of polyimides.
- MDPI. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology.
- Guimarães, P. F., et al. (2007). Synthesis and characterization of polyesters derived from glycerol and phthalic acid.
- ResearchGate. (n.d.). Thermal and optical properties of polyimides.
- Marquette University. (2010). Thermal Degradation of High-Temperature Fluorinated Polyimide and its Carbon Fiber Composite.
- MDPI. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups.
- National Institutes of Health. (n.d.). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications.
- ResearchGate. (n.d.). Synthesis and characterization of novel soluble fluorinated aromatic polyamides derived from fluorinated isophthaloyl dichlorides and aromatic diamines.
- A&P Technology. (2017). Understanding the Glass Transition Temperature of Polymers.
- ResearchGate. (n.d.). DSC curve of polyamides.
- ScienceOpen. (n.d.). Synthesis and characterization of polyesters derived from glycerol and phthalic acid.
- FluoroCouncil. (n.d.). Fluoropolymers vs. Side-Chain Fluorinated Polymers.
- National Institutes of Health. (n.d.). Functional Aromatic Polyamides.
- Fluorotherm. (n.d.). Fluorotherm Polymers Inc.
- MDPI. (2023). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics.
- Protolabs. (n.d.). Glass Transition Temperature (Tg) of Polymers.
- JKU ePUB. (2021). Synthesis and Characterisation of Linear Polyesters Containing Free Carboxylic Acid Groups.
- FluoroCouncil. (n.d.). Fluoropolymers vs. Side-Chain Fluorinated Polymers.
- ResearchGate. (2007). Synthesis and characterization of polyesters derived from glycerol and phthalic acid.
- ResearchGate. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups.
- MDPI. (2023). High-Glass-Transition Polyesters Produced with Phthalic Anhydride and Epoxides by Ring-Opening Copolymerization (ROCOP).
- JOTCSA. (2016). Synthesis and characterization of bio-based polyester polyol.
Sources
- 1. fluoropolymers.eu [fluoropolymers.eu]
- 2. fluoropolymerpartnership.com [fluoropolymerpartnership.com]
- 3. mdpi.com [mdpi.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. mdpi.com [mdpi.com]
- 6. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. epublications.marquette.edu [epublications.marquette.edu]
- 9. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology [mdpi.com]
- 10. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. advanced-emc.com [advanced-emc.com]
- 16. protolabs.com [protolabs.com]
- 17. specialchem.com [specialchem.com]
A Comparative Analysis of Acidity in Fluorinated vs. Non-Fluorinated Phthalic Acids: A Guide for Researchers
Introduction: The Significance of Acidity in Molecular Design
Phthalic acid, a benzene-1,2-dicarboxylic acid, and its derivatives are fundamental building blocks in various fields, including polymer science and pharmaceutical development.[1][2] The acidity of these molecules, quantified by the acid dissociation constant (pKa), is a critical parameter that governs their behavior in chemical and biological systems. It influences solubility, reactivity, and bioavailability.
The strategic substitution of hydrogen atoms with fluorine, the most electronegative element, is a common tactic in medicinal chemistry to modulate a molecule's physicochemical properties.[3] This guide focuses on the profound effect of fluorination on the acidity of the phthalic acid scaffold.
The Impact of Fluorination on Acidity: A Quantitative Comparison
The introduction of fluorine atoms onto the aromatic ring of phthalic acid dramatically increases its acidity, resulting in a significant decrease in its pKa values. This is due to the powerful electron-withdrawing inductive effect of fluorine.[3][4]
The acidity of a dicarboxylic acid like phthalic acid is described by two constants, pKa1 and pKa2, corresponding to the dissociation of the first and second carboxylic acid protons, respectively.
| Compound | Chemical Formula | pKa1 | pKa2 |
| Phthalic Acid | C₈H₆O₄ | 2.89 - 2.95[1][2][5] | 5.41 - 5.51[2][5] |
| 3,4,5,6-Tetrafluorophthalic Acid | C₈H₂F₄O₄ | ~1.28 (Predicted)[6] | Not Available |
Table 1: Comparison of experimental pKa values for Phthalic Acid and predicted pKa for its tetrafluorinated analog at 25°C.
As the data illustrates, replacing the hydrogen atoms on the benzene ring with fluorine atoms leads to a substantial increase in the acidity of the first carboxylic group.
The Mechanistic Basis: Understanding the Inductive Effect
The observed increase in acidity upon fluorination is almost exclusively explained by the inductive effect.[4] This effect involves the transmission of charge through the sigma bonds of a molecule.[4][7]
-
Electron-Withdrawing Nature of Fluorine : Fluorine is highly electronegative, meaning it strongly attracts electron density.[8][9] When attached to the benzene ring, fluorine atoms pull electron density away from the ring and, consequently, from the carboxylic acid groups.[3][7]
-
Stabilization of the Conjugate Base : When a carboxylic acid donates a proton (H+), it forms a negatively charged carboxylate anion (the conjugate base). The stability of this anion determines the strength of the acid. A more stable conjugate base corresponds to a stronger acid (lower pKa).[3][4]
-
Dispersal of Negative Charge : The electron-withdrawing fluorine atoms help to disperse the negative charge on the carboxylate anion.[4] By pulling electron density towards themselves, they reduce the electron density at the oxygen atoms of the carboxylate, effectively stabilizing the anion.[8] This stabilization makes the deprotonation of the carboxylic acid more favorable, hence increasing its acidity.
-
Additive Effect : The presence of multiple electron-withdrawing groups, such as the four fluorine atoms in 3,4,5,6-tetrafluorophthalic acid, has a cumulative effect.[4][10] Each fluorine atom contributes to the stabilization of the conjugate base, leading to a more pronounced increase in acidity compared to a mono- or di-fluorinated analog.[11]
Experimental Verification: Protocol for pKa Determination by Potentiometric Titration
To ensure trustworthiness and provide a practical methodology, this section details a self-validating protocol for determining the pKa values of dicarboxylic acids like phthalic acid and its derivatives. Potentiometric titration is a highly accurate and standard method for this purpose.[12]
Principle
A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the resulting titration curve. For a dicarboxylic acid, the curve will show two equivalence points. The pKa1 is the pH at the first half-equivalence point, and the pKa2 is the pH at the second half-equivalence point (one and a half times the volume of the first equivalence point).[13]
Materials and Reagents
-
Phthalic acid or fluorinated analog (analyte)
-
Deionized, carbonate-free water
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standard pH buffers (e.g., pH 4.00, 7.00, 10.00)
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)[14]
Equipment
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
25 mL or 50 mL burette
-
250 mL beaker
-
Analytical balance
Step-by-Step Procedure
-
pH Meter Calibration : Calibrate the pH meter using at least two standard buffers (e.g., pH 4.00 and 7.00) that bracket the expected pKa values.[14]
-
Analyte Preparation : Accurately weigh approximately 0.1-0.2 g of the acid and dissolve it in 100 mL of deionized water in a 250 mL beaker.[13] Add a magnetic stir bar. If solubility is low, gentle warming can be applied, followed by cooling to room temperature.[13]
-
Ionic Strength Adjustment : Add a sufficient volume of concentrated KCl solution to the analyte solution to achieve a final concentration of approximately 0.15 M KCl. This helps to keep the activity coefficients constant throughout the titration.[14]
-
Titration Setup : Place the beaker on the magnetic stirrer. Immerse the pH electrode in the solution, ensuring the bulb is submerged but does not interfere with the stir bar. Position the burette filled with standardized 0.1 M NaOH solution over the beaker.
-
Initial Reading : Record the initial pH of the acid solution before adding any titrant.
-
Titration : Begin adding the NaOH solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Equivalence Point : As the pH begins to change rapidly, reduce the increment size (e.g., 0.1 mL or drop-wise) to accurately capture the steep inflection point(s) on the titration curve.
-
Completion : Continue the titration until the pH begins to level off well past the final equivalence point.
-
Replicates : Perform a minimum of three titrations for the same acid to ensure reproducibility and calculate an average pKa with standard deviation.[14]
Data Analysis
-
Plot the Data : Create a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine Equivalence Points (V_eq) : The equivalence point is the midpoint of the steepest part of the curve. This can be identified visually or more accurately by plotting the first derivative (ΔpH/ΔV vs. V), where the peak corresponds to V_eq.
-
Determine Half-Equivalence Points :
-
The first half-equivalence point is at V_eq1 / 2.
-
The second half-equivalence point is at (V_eq1 + V_eq2) / 2 or V_eq1 + (V_eq2 - V_eq1) / 2.
-
-
Find pKa : According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa.
-
Read the pH from the titration curve at the volume corresponding to the first half-equivalence point. This value is pKa1.
-
Read the pH at the second half-equivalence point. This value is pKa2.
-
Experimental Workflow Diagram
Caption: Workflow for pKa determination via potentiometric titration.
Conclusion
The fluorination of phthalic acid provides a clear and dramatic example of how substituent effects can be used to tune molecular acidity. The strong electron-withdrawing inductive effect of fluorine atoms stabilizes the resulting carboxylate anion, leading to a significant decrease in pKa and a corresponding increase in acid strength.[3][4] This principle is a cornerstone of modern drug design and materials science. The provided experimental protocol offers a reliable and accurate method for researchers to empirically measure these effects, bridging the gap between theoretical understanding and practical application.
References
- 8.2: Substituent Effects on Acidity - Chemistry LibreTexts. (2021, December 27). Chemistry LibreTexts. [Link]
- Showing metabocard for Phthalic acid (HMDB0002107) - Human Metabolome Database. (2006, May 22).
- Inductive Effect - Acids and Bases | Video Summary and Q&A - Glasp. (2023, February 16). Glasp. [Link]
- Phthalic acid - Wikipedia. (n.d.). Wikipedia. [Link]
- Inductive Effect on Acidity | Solubility of Things. (n.d.). Solubility of Things. [Link]
- 3,4,5,6-Tetrafluorophthalic acid - ChemBK. (2024, April 10). ChemBK. [Link]
- Inductive Effect - Acids and Bases - YouTube. (2023, February 17). YouTube. [Link]
- Part 6: Properties of carboxylic acids (factors affecting acidity) - YouTube. (2023, March 31). YouTube. [Link]
- Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.). Washington University in St. Louis. [Link]
- Acidity of Carboxylic acids - YouTube. (2023, June 1). YouTube. [Link]
- Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.).
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). ECETOC. [Link]
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. Phthalic acid - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Phthalic acid | 88-99-3 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. glasp.co [glasp.co]
- 8. leah4sci.com [leah4sci.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. web.williams.edu [web.williams.edu]
- 14. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to Validated Quantification of 3-Fluorophthalic Acid in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of key intermediates is paramount to ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). 3-Fluorophthalic acid, a crucial building block in the synthesis of various pharmaceuticals, presents unique analytical challenges due to its polarity and acidic nature. This guide provides an in-depth comparison of two robust, validated analytical methods for its quantification in complex reaction mixtures: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The choice of an analytical method is not merely a procedural step but a critical decision that impacts the reliability of your data and the efficiency of your development timeline. This document moves beyond a simple listing of protocols to explain the causality behind the experimental choices, ensuring that the described methods are not just protocols to be followed, but self-validating systems grounded in established scientific principles. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4]
The Analytical Challenge: The Nature of this compound
This compound is a polar organic compound, a characteristic that complicates its retention and separation using traditional reversed-phase chromatography.[5][6] Its two carboxylic acid groups mean that its ionization state is highly dependent on the pH of the solution, which can significantly affect peak shape and retention time in HPLC.[7] For GC analysis, its low volatility necessitates a derivatization step to convert it into a more volatile form. Understanding these properties is key to developing a reliable quantification method.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the workhorse of pharmaceutical analysis due to its robustness, versatility, and cost-effectiveness. For this compound, a reversed-phase HPLC method is most common, but requires careful optimization to achieve adequate retention and symmetrical peak shape.
Principle of the Method
In this HPLC method, the reaction mixture is injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. Because this compound is polar, it has a low affinity for the stationary phase and will elute quickly. To enhance retention and improve peak shape, the mobile phase is acidified to suppress the ionization of the carboxylic acid groups, making the molecule less polar.[7] Quantification is achieved by measuring the absorbance of the analyte with a UV detector as it elutes from the column and comparing it to the absorbance of known standards.
Experimental Workflow: HPLC-UV
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. waters.com [waters.com]
- 6. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 7. biotage.com [biotage.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Fluorophthalic Acid
The proper management and disposal of chemical reagents are foundational to laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 3-Fluorophthalic acid, a halogenated aromatic dicarboxylic acid used in specialized synthesis within research and drug development. The protocols outlined herein are designed to provide researchers, scientists, and laboratory personnel with the essential information to handle this substance responsibly, minimizing risks and ensuring adherence to best practices.
Hazard Profile and Immediate Safety Precautions
Before handling or disposing of this compound, a thorough understanding of its hazard profile is critical. According to safety data sheets (SDS), this compound is classified as an irritant and requires careful handling to avoid exposure.[1][2][3][4]
Key Hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1][3][4]
-
Serious Eye Irritation: Poses a risk of serious eye damage.[1][3][4]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled, particularly as a dust.[1][3][4][5]
The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory at all times.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data.[6] |
| Eye Protection | Safety goggles or a face shield | Must provide a complete seal around the eyes to protect from dust and splashes.[6][7] |
| Skin and Body | Chemical-resistant lab coat | To be worn over personal clothing to protect against accidental spills.[6][7] |
| Respiratory | Use in a chemical fume hood | All handling of this compound, especially the solid form, should occur in a well-ventilated fume hood.[6][7] |
Core Disposal Protocol: Segregation and Collection
The universally accepted and safest method for disposing of this compound is to treat it as a regulated hazardous waste. This involves careful segregation and collection for subsequent removal by a licensed environmental services company. Incineration in a facility equipped with an afterburner and scrubber is a common final disposal method for such compounds.[5][8][9]
Step 1: Waste Identification and Segregation
As a fluorinated compound, this compound is classified as a halogenated organic waste .[7][10] It is imperative to segregate this waste stream from all others to ensure proper treatment.
-
Action: Collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads) in a designated hazardous waste container.
-
Causality: Halogenated organic compounds require high-temperature incineration to ensure complete destruction and to scrub acidic gases (like hydrogen fluoride) that are produced during combustion. Mixing this waste with non-halogenated solvents complicates and increases the cost of disposal.[10] Never mix halogenated waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[6]
Step 2: Select the Appropriate Waste Container
The container used for waste collection must be compatible with the chemical and robust enough to prevent leaks.
-
Action: Use a clearly labeled, sealable waste container made of a material resistant to corrosive acids, such as high-density polyethylene (HDPE) or borosilicate glass.[6][11]
-
Causality: Using an incompatible container, such as a metal can, can lead to corrosion and container failure, resulting in a dangerous chemical spill.[12][13] The container must have a secure, screw-on cap to prevent the release of vapors and to be safe for transport.[12][13][14]
Step 3: Proper Labeling and Storage
Clear and accurate labeling is a critical component of safe waste management.
-
Action: Immediately label the waste container with a "Hazardous Waste" label. The label must include the full chemical name ("this compound"), the approximate quantity or concentration, and the associated hazard warnings (e.g., "Irritant," "Corrosive").[14][15]
-
Action: Store the sealed container in a designated satellite accumulation area, such as a secondary containment bin within or under a fume hood.[11] Ensure it is stored separately from incompatible materials like bases and strong oxidizing agents.[11][12]
-
Causality: Proper labeling prevents accidental mixing of incompatible chemicals and ensures that the disposal technicians have the information needed to handle the waste safely. Storing acids away from bases prevents violent neutralization reactions in the event of a leak.[11][12]
Step 4: Arrange for Professional Disposal
-
Action: Once the container is full or the project is complete, arrange for waste pickup through your institution's EHS department or a licensed hazardous waste disposal contractor.[6][7]
-
Trustworthiness: Never dispose of this compound down the drain or in the regular trash.[7][16] This is a violation of environmental regulations and can harm aquatic life and damage plumbing and wastewater treatment systems.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling this compound waste.
Spill and Emergency Procedures
Accidents can happen, and a clear, pre-defined emergency plan is essential.
Spill Response:
This protocol is for small, manageable spills. For large spills, evacuate the area and contact your institution's emergency response team immediately.[15]
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Don PPE: Before addressing the spill, put on all required PPE as listed in Table 1.
-
Contain the Spill: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or a commercial acid spill kit.[6] Do not use combustible materials like paper towels or sawdust.[6]
-
Collect the Waste: Carefully sweep or scoop the absorbed material into your designated halogenated hazardous waste container.[17]
-
Decontaminate the Area: Clean the spill surface with soap and water. All cleaning materials (sponges, paper towels) must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
First Aid and Exposure Procedures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[2][17]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][17] Seek medical advice if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[1][17] Seek immediate medical attention.[17]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[17] Seek immediate medical attention.[17]
By adhering to these rigorous protocols, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- BenchChem. (n.d.). Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5").
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- Synquest Labs. (n.d.). 3-Fluorophthalic anhydride - Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Fluorophthalic anhydride.
- Bucknell University. (2016). Hazardous Waste Segregation.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- University of Washington Environmental Health & Safety. (n.d.). Organic Acid SOP.
- Washington State University. (n.d.). Organic Acids SOP Template.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
- Sigma-Aldrich. (2023). Safety Data Sheet.
- Fisher Scientific. (2024). Safety Data Sheet - 4-Fluorophthalic acid.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - 5-Fluoroisophthalic acid.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Unknown. (n.d.). Procedures for Disposal of Hazardous Waste.
- Fisher Scientific. (n.d.). Safety Data Sheet - 3-Aminophthalic acid.
- Cornell EHS. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- AgroParisTech. (n.d.). Liquid waste - Chimactiv.
- BenchChem. (n.d.). Navigating the Safe Disposal of 3-Fluorobenzoic Acid, Morpholide: A Comprehensive Guide.
- Carl ROTH. (n.d.). Safety Data Sheet: Phthalic acid.
- Synquest Labs. (n.d.). Phthalic acid - Safety Data Sheet.
- Sigma-Aldrich. (n.d.). This compound for synthesis.
Sources
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. synquestlabs.com [synquestlabs.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. bucknell.edu [bucknell.edu]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. geo.utexas.edu [geo.utexas.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. ehs.washington.edu [ehs.washington.edu]
- 16. acs.org [acs.org]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Researcher's Guide to the Safe Handling of 3-Fluorophthalic Acid: Personal Protective Equipment and Disposal Protocols
For the modern researcher, scientist, and drug development professional, a commitment to safety is as fundamental as the pursuit of discovery. This guide provides an in-depth, procedural framework for the safe handling of 3-Fluorophthalic acid, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust by delivering value that extends beyond the product itself.
Understanding the Hazard: The "Why" Behind the Precautions
This compound (CAS No. 1583-67-1) is a solid powder that, while not acutely toxic, is classified as an irritant.[1] Understanding its specific hazard profile is the first step in establishing a robust safety protocol. The primary risks associated with this compound are:
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1]
-
Serious Eye Irritation (H319): The powder can cause significant irritation and potential damage if it comes into contact with the eyes.[1]
-
Respiratory Irritation (H335): Inhalation of the dust can irritate the nose, throat, and lungs.[1]
These hazards dictate that all handling procedures must be designed to prevent contact with skin and eyes and to eliminate the inhalation of airborne particles.
Your Personal Protective Equipment (PPE) Directive
The selection of PPE is not a one-size-fits-all approach; it is a carefully considered system designed to create a barrier between you and the potential hazard. For this compound, the following PPE is mandatory.
Core PPE Requirements
| PPE Category | Specification | Rationale for Use with this compound |
| Eye & Face Protection | Chemical safety goggles and a face shield | Goggles provide a seal against airborne powder. A face shield offers a secondary layer of protection against splashes, particularly when preparing solutions.[2][3] |
| Hand Protection | Nitrile gloves | Nitrile gloves provide adequate protection against incidental contact with this chemical. Always inspect gloves for tears before use and change them immediately if contaminated.[2][4] |
| Body Protection | Laboratory coat and, if significant dusting is possible, a chemically resistant apron | A lab coat is the minimum requirement to protect skin and clothing. An apron adds a further barrier during weighing or transfer of larger quantities of the powder.[4] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | This is crucial to prevent the inhalation of the fine powder, which can cause respiratory irritation.[2][4] All handling of the solid should be done in a certified chemical fume hood to minimize airborne particles. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol is designed to be a self-validating system, where each step logically follows the last to ensure containment and safety throughout the process.
Caption: A workflow diagram for the safe handling and disposal of this compound.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal is a critical component of the chemical handling lifecycle, ensuring the safety of both laboratory personnel and the environment.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and paper towels used for cleaning spills, must be considered hazardous waste. These items should be collected in a designated, sealed, and clearly labeled container for "Halogenated Solid Chemical Waste."
-
Liquid Waste: Any solutions containing this compound should be disposed of in a labeled container for "Halogenated Liquid Chemical Waste."
-
Regulatory Compliance: Never dispose of this compound or its waste down the drain. All waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste disposal contractor, in accordance with all local, state, and federal regulations.[5]
By integrating these detailed safety and handling protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the integrity of your research.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Fluorophthalic anhydride.
- Occupational Safety and Health Administration. (n.d.). Toxic, Irritative, and Corrosive Gases and Liquids.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- NSP Powder Coating. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements.
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
